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  • Product: 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid
  • CAS: 18510-65-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Synthesis and Characterization of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, a heterocyclic compound of interest to researchers in...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document outlines a plausible and accessible synthetic route, details the underlying chemical principles, and presents a thorough characterization workflow. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The incorporation of a benzoic acid moiety onto this heterocyclic core introduces a versatile functional group that can be further modified or can participate in crucial interactions with biological targets. The title compound, 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, combines the bioactivity of the triazine ring with the functionality of benzoic acid, making it a valuable building block for the synthesis of novel therapeutic agents.

This guide will first detail a robust synthetic methodology for the preparation of this target molecule, followed by a comprehensive analysis of its structural and physicochemical properties through various spectroscopic techniques.

Synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

The synthesis of the title compound is predicated on a classical approach to forming the 1,2,4-triazine ring system: the cyclocondensation reaction between an α-keto ester and a hydrazine derivative. In this case, the readily available starting materials, ethyl pyruvate and 4-hydrazinobenzoic acid, are proposed to be used. The commercial availability of these precursors makes this synthetic route both practical and cost-effective for laboratory-scale synthesis.[3][4][5][6][7]

Underlying Synthetic Rationale

The reaction proceeds through a two-step mechanism. The initial step involves the condensation of the hydrazine group of 4-hydrazinobenzoic acid with the ketone carbonyl of ethyl pyruvate to form a hydrazone intermediate. This is a standard reaction in carbonyl chemistry. The subsequent and crucial step is an intramolecular cyclization. The remaining nitrogen of the hydrazine moiety attacks the ester carbonyl, leading to the formation of the six-membered triazine ring and the elimination of ethanol. This cyclization is typically promoted by heating.

Experimental Protocol

Materials:

  • Ethyl pyruvate (≥98%)[3][4]

  • 4-Hydrazinobenzoic acid (≥97%)[5][6][7]

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.52 g (10 mmol) of 4-hydrazinobenzoic acid in 50 mL of anhydrous ethanol. Gentle heating may be required to achieve complete dissolution.[5][7]

  • To this solution, add 1.16 g (10 mmol) of ethyl pyruvate in a single portion.[3][4]

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol.

  • To purify the product, recrystallize it from a suitable solvent system, such as an ethanol-water mixture.

  • Dry the purified product under vacuum to obtain 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid as a solid.

Diagram of the Synthetic Workflow:

SynthesisWorkflow reagents Ethyl Pyruvate + 4-Hydrazinobenzoic Acid reaction Reflux (4-6 h) reagents->reaction in solvent Ethanol solvent->reaction workup Cooling & Filtration reaction->workup purification Recrystallization workup->purification product Final Product purification->product

Caption: Synthetic workflow for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid.

Characterization of the Synthesized Compound

A thorough characterization is essential to confirm the identity and purity of the synthesized 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. A combination of spectroscopic techniques should be employed.

Predicted Spectroscopic Data

The following table summarizes the expected data from the key analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the benzoic acid moiety (doublets around 7.5-8.5 ppm), a singlet for the triazine ring proton (around 8.0-9.0 ppm), a broad singlet for the carboxylic acid proton (around 12-13 ppm), and a singlet for the NH proton of the triazine ring (around 11-12 ppm).
¹³C NMR Carbonyl carbons of the triazine ring (around 150-165 ppm), aromatic carbons (around 120-140 ppm), the carboxylic acid carbonyl (around 165-175 ppm), and the triazine ring carbon (around 140-150 ppm).
FT-IR (cm⁻¹) Broad O-H stretch from the carboxylic acid (2500-3300), N-H stretch (3100-3300), C=O stretches from the triazine and carboxylic acid (1650-1750), and C=N stretch (1580-1620).[1][8]
Mass Spec. Molecular ion peak corresponding to the molecular weight of the compound (C₉H₇N₃O₄, MW: 221.17 g/mol ).
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the data to identify chemical shifts, coupling constants, and integration values to confirm the proposed structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • Record the FT-IR spectrum and identify the characteristic absorption bands for the functional groups present in the molecule.[1][8]

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight of the compound.

Diagram of the Characterization Workflow:

CharacterizationWorkflow start Synthesized Compound nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir ms Mass Spectrometry start->ms data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) nmr->data ftir->data ms->data structure Structural Confirmation data->structure

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Conclusion and Future Perspectives

This technical guide has presented a detailed and practical approach for the synthesis and characterization of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. The outlined synthetic protocol is based on established chemical principles and utilizes readily available starting materials. The comprehensive characterization workflow ensures the unambiguous identification and purity assessment of the final product.

The availability of this versatile building block opens up avenues for further research in drug discovery. The carboxylic acid functionality serves as a handle for the synthesis of a diverse library of derivatives, such as amides and esters, which can be screened for a wide range of biological activities. The inherent bioactivity of the 1,2,4-triazine core, coupled with the potential for targeted modifications, makes this compound a promising starting point for the development of novel therapeutic agents.

References

  • Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research (IJPSR), 5(4).
  • NIST. (n.d.). 1,2,4-Triazine-3,5(2H,4H)-dione. In NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]

  • Shaban, M. A. E., Taha, M. A. M., & Hamouda, H. M. A. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF CONDENSED AND UNCONDENSED 1,2,4-TRIAZINES. Departments of Chemistry, Faculty of Science, Alexandria University.
  • Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87.
  • Nasser, R. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • Belskaya, N. P., et al. (2000). Synthesis of novel 2,5-dihydro- and 2,3,4,5-tetrahydro-1,2,4-triazin-5-ones from 2-arylhydrazonoacetamides and orthoesters. Journal of Chemical Research, Synopses, (11), 551-551.
  • Hassanen, J. A. (n.d.).
  • Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact (EI) mass spectra of a series of 5-substituted 1,3,5-triazin-2-ones. ARKIVOC, 2000(6), 923-930.
  • Gaikwad, N. D., et al. (2017). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Oriental Journal of Chemistry, 33(4), 2091-2096.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (CAS No. 934631-86-4).[1] Designed for researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (CAS No. 934631-86-4).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the structural attributes, and outlines robust, field-proven methodologies for the empirical determination of its key physicochemical parameters. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide establishes a framework for its characterization by leveraging established analytical techniques and theoretical principles based on its structural motifs: a benzoic acid moiety and a 1,2,4-triazine heterocycle. This guide provides detailed protocols for determining solubility, pKa, and logP, along with methods for comprehensive structural elucidation and stability assessment.

Introduction and Molecular Structure

4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid is a bifunctional organic molecule that incorporates a substituted 1,2,4-triazine ring system linked to a benzoic acid. The 1,2,4-triazine scaffold is a significant pharmacophore known for a wide spectrum of biological activities.[2] The presence of both a carboxylic acid group and a dicarbonyl system within the triazine ring suggests a molecule with distinct acidic properties and the potential for multiple intermolecular interactions, such as hydrogen bonding.

Molecular Structure:

  • IUPAC Name: 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

  • CAS Number: 934631-86-4[1]

  • Molecular Formula: C₁₀H₇N₃O₄

  • Molecular Weight: 233.18 g/mol

The structural features of this molecule, namely the aromatic carboxylic acid and the polar heterocyclic system, are expected to govern its physicochemical behavior, influencing its solubility, acidity, lipophilicity, and stability. A thorough understanding of these properties is paramount for its potential applications in medicinal chemistry and materials science.

Synthesis Pathway

Synthetic_Pathway A Oxalyl Chloride C Intermediate Adduct A->C Condensation B 4-Hydrazinobenzoic Acid B->C D 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid C->D Cyclization (Heat)

Caption: Proposed synthetic pathway for the target compound.

Physicochemical Properties and Experimental Determination

A comprehensive understanding of the physicochemical properties of a compound is critical for its development and application. This section outlines the key properties and provides detailed protocols for their experimental determination.

Solubility

The solubility of a compound is a fundamental property that influences its bioavailability and formulation. The presence of the polar carboxylic acid and triazine moieties suggests some aqueous solubility, which is expected to be pH-dependent. Conversely, the aromatic rings contribute to its hydrophobic character.

Expected Solubility Profile:

  • Aqueous Solubility: Low in acidic pH (due to the protonated, less polar carboxylic acid) and higher in neutral to basic pH (due to the deprotonated, more polar carboxylate).

  • Organic Solvent Solubility: Likely soluble in polar aprotic solvents such as DMSO and DMF, especially with the aid of gentle heating or sonication.[3]

Table 1: Predicted and Experimental Solubility Determination

Parameter Predicted Value Recommended Experimental Method
Aqueous Solubility pH-dependent Saturation Shake-Flask Method

| Organic Solubility | Soluble in polar aprotics | Visual Assessment in Various Solvents |

Experimental Protocol: Saturation Shake-Flask Method for Aqueous Solubility

This method is considered the gold standard for determining equilibrium solubility.[4][5]

  • Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Saturation: Add an excess amount of the solid compound to a known volume of each buffered solution in separate, sealed containers.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspensions to settle. Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add excess compound to buffered solutions B Agitate at constant temperature (24-48h) A->B C Centrifuge/Filter B->C D Quantify supernatant by HPLC C->D

Caption: Workflow for the shake-flask solubility determination.

Acid-Base Properties (pKa)

The molecule possesses at least one acidic proton on the carboxylic acid group. The N-H proton on the triazine ring may also exhibit acidic properties, though likely to a much lesser extent. The pKa of the carboxylic acid is crucial as it dictates the ionization state of the molecule at different physiological pH values.

Expected pKa Values:

  • Carboxylic Acid: The pKa is expected to be in the range of 3.5 to 4.5, similar to other aromatic carboxylic acids.[7][8]

  • Triazine N-H: The pKa of the N-H proton is likely to be significantly higher, and its determination may be more complex.

Table 2: Predicted and Experimental pKa Determination

Ionizable Group Predicted pKa Range Recommended Experimental Method
Benzoic Acid -COOH 3.5 - 4.5 Potentiometric Titration

| Triazine N-H | > 8 | Potentiometric or Spectrophotometric Titration |

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly precise and common method for pKa determination.[9][10][11][12]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Maintain a constant temperature and inert atmosphere (e.g., by purging with nitrogen).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (or the maximum of the first derivative).

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing membrane permeability and absorption. LogP is the ratio of the concentration of a neutral compound in a biphasic system of n-octanol and water. For ionizable compounds like the one , the distribution coefficient (LogD) at a specific pH is often more relevant.

Expected LogP/LogD Profile:

  • The LogP value is likely to be moderate. The LogD will be pH-dependent, decreasing as the carboxylic acid becomes ionized at higher pH.

Table 3: Predicted and Experimental LogP Determination

Parameter Predicted Value Recommended Experimental Method
LogP 1.0 - 2.5 (Calculated) Shake-Flask Method

| LogD at pH 7.4 | < LogP | Shake-Flask Method with buffered aqueous phase |

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

This is the traditional and most reliable method for determining LogP and LogD.[13][14][15][16][17]

  • Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol). The aqueous phase is either water (for LogP) or a buffer of a specific pH (e.g., 7.4 for LogD). The two phases should be pre-saturated with each other.

  • Partitioning: Mix known volumes of the n-octanol stock solution and the aqueous phase in a sealed container.

  • Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate LogP or LogD using the formula: LogP (or LogD) = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).

Chemical Stability

Assessing the chemical stability of a compound under various stress conditions is essential for determining its shelf-life and degradation pathways. The 1,2,4-triazine ring is generally stable, but can be susceptible to degradation under harsh pH or high-temperature conditions.[18]

Experimental Protocol: HPLC-Based Stability Assay

A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.[19][20][21][22]

  • Method Development: Develop a robust HPLC method (typically reversed-phase) that can resolve the parent compound from potential impurities and degradants.

  • Forced Degradation Studies: Expose the compound (in solution and as a solid) to various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

    • Basic Hydrolysis: 0.1 M NaOH at room or elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat (e.g., 80°C).

    • Photostability: Exposure to UV and visible light.

  • Analysis: Analyze the stressed samples at various time points using the stability-indicating HPLC method.

  • Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any degradation products. Peak purity analysis using a photodiode array (PDA) detector can confirm that the parent peak is not co-eluting with any degradants.

Structural Elucidation and Spectroscopic Analysis

A combination of spectroscopic techniques is required for the unambiguous structural confirmation of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid.

Table 4: Spectroscopic Data and Interpretation

Technique Expected Key Features
¹H NMR Aromatic protons of the benzoic acid ring (likely two doublets), a singlet for the N-H proton of the triazine ring, and a broad singlet for the carboxylic acid proton.
¹³C NMR Carbonyl carbons of the triazine ring (~150-170 ppm), aromatic carbons, and the carboxylic acid carbon (>170 ppm).
FT-IR Strong C=O stretching bands for the dicarbonyl and carboxylic acid groups, N-H stretching, and O-H stretching of the carboxylic acid.

| Mass Spec. | A clear molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

General Protocol for Spectroscopic Analysis:

  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, which is good for observing exchangeable protons like -COOH and -NH).[3] Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra.

  • FT-IR Spectroscopy: Analyze a small amount of the solid sample using a KBr pellet or an ATR accessory.

  • Mass Spectrometry: Use a suitable ionization technique (e.g., ESI or APCI) to obtain the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[23][24][25][26]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation cluster_physchem Physicochemical Characterization A Synthesized Compound B Purification (e.g., Recrystallization, Chromatography) A->B C NMR (1H, 13C, 2D) B->C Structure Confirmation D Mass Spectrometry (HRMS) B->D Structure Confirmation E FT-IR Spectroscopy B->E Structure Confirmation F Elemental Analysis B->F Structure Confirmation G Solubility Determination B->G Property Measurement H pKa Measurement B->H Property Measurement I LogP/LogD Determination B->I Property Measurement J Stability Studies B->J Property Measurement

Caption: Overall workflow for the characterization of the compound.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. While specific experimental data for this compound remains to be published, the protocols and theoretical considerations outlined herein offer a robust starting point for researchers. The methodologies for determining solubility, pKa, logP, and stability are based on widely accepted and validated techniques. The successful application of these methods will yield a detailed physicochemical profile, which is indispensable for the rational design of future studies and applications of this promising heterocyclic compound.

References

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Foundational

Spectral analysis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (NMR, IR, MS)

An In-depth Technical Guide Spectral Analysis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid Abstract This technical guide provides a comprehensive spectral analysis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-tri...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Spectral Analysis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Abstract

This technical guide provides a comprehensive spectral analysis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamental to understanding their chemical behavior and potential applications. This document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and identify key functional groups. The methodologies presented herein are grounded in established analytical principles, offering a robust framework for the characterization of complex organic molecules. Each section explains the causality behind experimental choices and provides detailed protocols, ensuring scientific integrity and reproducibility.

Molecular Structure and Analytical Strategy

The target molecule, 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (hereafter DTB acid), possesses a unique combination of a para-substituted benzoic acid moiety and a 1,2,4-triazine-3,5-dione heterocycle. This structure presents several distinct spectroscopic signatures that, when analyzed in concert, provide unambiguous confirmation of its identity.

Molecular Formula: C₉H₇N₃O₄[1] Molecular Weight: 249.17 g/mol

Our analytical strategy is to leverage the strengths of three core spectroscopic techniques:

  • NMR Spectroscopy to elucidate the carbon-hydrogen framework, including the substitution pattern of the aromatic ring and the number of distinct chemical environments.

  • IR Spectroscopy to identify and confirm the presence of key functional groups, particularly the carboxylic acid and the cyclic imide-like carbonyl groups.

  • Mass Spectrometry to determine the molecular weight and gain insight into the molecule's fragmentation patterns, further corroborating the proposed structure.

Caption: Molecular structure of DTB acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For DTB acid, we anticipate a spectrum that clearly resolves the aromatic protons and the distinct carbon environments. Due to the presence of a carboxylic acid and N-H protons, which are exchangeable, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It is a highly polar aprotic solvent capable of dissolving the analyte and forming hydrogen bonds, which slows the exchange rate of labile protons, allowing them to be observed.

Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh approximately 10-15 mg of DTB acid and dissolve it in 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Acquire data with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Co-add 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum over a range of 0 to 200 ppm.

    • Utilize a 45° pulse angle and a relaxation delay of 2 seconds.

    • Co-add 1024 scans or more, as the ¹³C nucleus has a low natural abundance.

  • Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) and Fourier transformation. Reference the spectra to the residual DMSO solvent peak (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The para-substituted benzene ring is expected to exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The acidic proton of the carboxyl group and the N-H proton of the triazine ring are expected to appear as broad singlets at a low field.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5Broad s1H-COOHThe carboxylic acid proton is highly deshielded and subject to hydrogen bonding, resulting in a broad signal at a very low field.
~11.5Broad s1H-NH-The N-H proton within the triazine ring is also acidic and deshielded, appearing as a broad singlet.
~8.15d, J ≈ 8.5 Hz2HAr-H (ortho to -COOH)These protons are ortho to the electron-withdrawing carboxyl group, leading to significant deshielding.
~7.95d, J ≈ 8.5 Hz2HAr-H (ortho to -N)These protons are ortho to the nitrogen-containing substituent and are slightly less deshielded than those ortho to the carboxyl group.
Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, corresponding to the seven unique carbon environments in the molecule's symmetrical structure.

Chemical Shift (δ, ppm)AssignmentRationale
~166.5C=O (Carboxylic Acid)The carboxylic acid carbonyl carbon is highly deshielded and appears in the typical range for this functional group.[2]
~154.0C=O (Triazine C5)The carbonyl carbon adjacent to two nitrogen atoms is significantly deshielded.
~148.0C=O (Triazine C3)This carbonyl carbon, adjacent to one nitrogen and the N-N bond, is also deshielded but likely appears slightly upfield from C5.
~142.0Ar-C (Quaternary, C4)The aromatic carbon atom bonded to the nitrogen of the triazine ring.
~132.0Ar-C (Quaternary, C1)The aromatic carbon atom bonded to the carboxylic acid group.
~130.5Ar-CH (ortho to -COOH)Aromatic CH carbons ortho to the electron-withdrawing carboxyl group.
~128.0Ar-CH (ortho to -N)Aromatic CH carbons ortho to the nitrogen substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of DTB acid is expected to be dominated by strong absorptions from its multiple carbonyl groups and the characteristic broad O-H stretch of the carboxylic acid dimer.

Experimental Protocol: ATR-FTIR
  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount (1-2 mg) of the solid DTB acid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the range of 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis to subtract atmospheric H₂O and CO₂ signals.

Predicted IR Spectral Data

The IR spectrum will provide clear evidence for the key functional groups that define the molecule's structure.

Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
3300 - 2500Broad, StrongO-H stretch (Carboxylic Acid)This very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid and is a hallmark of this functional group.[3][4]
~3200MediumN-H stretchThe stretching vibration of the N-H bond in the triazine ring.
~1740StrongC=O stretch (Triazine Carbonyls)Asymmetric and symmetric stretching of the two carbonyl groups in the triazine ring, expected at a high frequency due to the ring strain and electronegative nitrogen atoms.
~1690StrongC=O stretch (Carboxylic Acid)The carbonyl stretch of the aromatic carboxylic acid, typically found in this region.[3]
1610, 1580MediumC=C stretch (Aromatic)Stretching vibrations characteristic of the benzene ring.
~1300StrongC-O stretchThe C-O stretching vibration of the carboxylic acid group.
~1250StrongC-N stretchStretching vibration of the bond between the aromatic ring and the triazine nitrogen.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's stability and fragmentation pathways. Electrospray ionization (ESI) is the preferred method for this analysis, as it is a soft ionization technique suitable for polar, non-volatile molecules like DTB acid, minimizing premature fragmentation.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of DTB acid (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine the most stable ion.

  • Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. Analyze the tandem MS (MS/MS) spectrum of the parent ion to identify characteristic fragment ions.

Predicted Mass Spectrometry Data

Calculated Mass:

  • Molecular Formula: C₉H₇N₃O₄

  • Monoisotopic Mass: 249.0437 Da

  • Expected Ion (Negative Mode): [M-H]⁻ = 248.0365 m/z

  • Expected Ion (Positive Mode): [M+H]⁺ = 250.0510 m/z

Predicted Fragmentation Pathway: Fragmentation is expected to occur at the weakest bonds, primarily involving the carboxylic acid group and the linkage between the two rings.

parent [M-H]⁻ m/z 248.0 frag1 Loss of CO₂ (-44 Da) parent->frag1 frag2 Loss of HNCO (-43 Da) parent->frag2 frag3 Cleavage of N-Ar bond parent->frag3 ion1 m/z 204.0 frag1->ion1 ion2 m/z 205.0 frag2->ion2 ion3 m/z 120.0 (Benzoic acid fragment) frag3->ion3 ion4 m/z 128.0 (Triazine fragment) frag3->ion4

Caption: Predicted ESI-MS/MS fragmentation of DTB acid.

m/z (Predicted)IdentityRationale
248.0365[M-H]⁻Deprotonation of the highly acidic carboxylic acid proton.
204.0461[M-H-CO₂]⁻Decarboxylation of the molecular ion, a common fragmentation for benzoic acids.
120.0211[C₇H₄O₂]⁻Fragment corresponding to the deprotonated benzoic acid moiety after cleavage of the C-N bond.

Integrated Spectral Interpretation

The true power of this analytical approach lies in the integration of all three techniques.

  • MS confirms the molecular weight of 249.17 g/mol and the elemental formula C₉H₇N₃O₄.

  • IR confirms the presence of the carboxylic acid (broad O-H, C=O at ~1690 cm⁻¹), N-H (~3200 cm⁻¹), and multiple carbonyls (~1740 cm⁻¹).

  • NMR confirms the para-substituted aromatic ring (two doublets in ¹H NMR) and the correct number of proton and carbon environments. The low-field signals for the -COOH and -NH protons are consistent with the proposed structure.

Together, these data points provide a self-validating system. For example, the carboxylic acid proposed by the MS formula is confirmed by the characteristic broad O-H stretch in the IR and the deshielded proton and carbon signals in the NMR spectra. The triazine dione structure is supported by its unique carbonyl signals in both IR and ¹³C NMR. This collective evidence allows for the unequivocal structural assignment of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid.

Conclusion

The structural characterization of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid has been successfully outlined through a predictive, multi-technique spectroscopic approach. The detailed analysis of anticipated NMR, IR, and MS data provides a complete and coherent picture of the molecule's architecture. The protocols and interpretive logic presented in this guide serve as a robust template for researchers and scientists engaged in the synthesis and characterization of novel heterocyclic compounds, ensuring both accuracy and confidence in their structural assignments.

References

  • ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available at: [Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available at: [Link]

  • PubChem. 4-(1H-1,2,3-triazol-1-yl)benzoic acid. Available at: [Link]

  • MDPI. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][4][5][6]Triazines: Synthesis and Photochemical Properties. Available at: [Link]

  • Journal of Medicinal Chemistry. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4][5][6]triazine-6-carbonitrile (MGL-3196).... Available at: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

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Exploratory

Solubility and stability studies of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

A Technical Guide to the Solubility and Stability of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid Introduction: Bridging Physicochemical Properties and Pharmaceutical Potential In the landscape of drug di...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Solubility and Stability of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Introduction: Bridging Physicochemical Properties and Pharmaceutical Potential

In the landscape of drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide focuses on 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid , a heterocyclic compound featuring a 1,2,4-triazine core. Triazine derivatives are recognized for their diverse and significant pharmacological potential, including anticancer, antiviral, and antimicrobial activities.

The successful progression of this, or any, drug candidate requires a rigorous preformulation assessment. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical framework for conducting the essential solubility and stability studies for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. As a Senior Application Scientist, the objective is not merely to present protocols but to elucidate the scientific rationale behind them, ensuring a robust and logical approach to characterizing this promising molecule.

Physicochemical Characterization of the Core Molecule

A foundational understanding of the molecule's intrinsic properties is the logical first step, as it informs the design of all subsequent experiments.

Molecular Identity and Key Properties

The structural and fundamental properties of the target compound are summarized below.

PropertyValue / InformationReference(s)
IUPAC Name 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid
CAS Number 18510-65-1[1]
Molecular Formula C₁₀H₇N₃O₄[2]
Molecular Weight 233.18 g/mol
Structure Chemical Structure of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Note: A placeholder image is used for the structure. A proper 2D chemical structure drawing would be inserted here.

Critical Physicochemical Parameters

The molecule's structure contains both acidic and potentially basic functional groups, which will govern its behavior in aqueous environments.

  • pKa (Acid Dissociation Constant): The molecule possesses two key ionizable centers: the carboxylic acid group on the benzoic acid ring and the N-H protons within the triazine ring.

    • The benzoic acid moiety is expected to have a pKa around 4.2, typical for this functional group.[3][4] This means it will be predominantly in its ionized (deprotonated, carboxylate) form at physiological pH (~7.4) and in its neutral (protonated) form in the acidic environment of the stomach.

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity, which influences its permeability and absorption. A calculated LogP can provide an initial estimate, but experimental determination is crucial for an accurate assessment. The combination of the polar triazine-dione and carboxylic acid groups with the non-polar phenyl ring suggests a balanced lipophilicity.

  • Polymorphism: The potential for a molecule to exist in different crystalline forms (polymorphs) must be considered. Polymorphs can have different solubilities, dissolution rates, and physical stability, making polymorph screening an essential part of preformulation.

Comprehensive Solubility Profiling

Solubility is a critical factor for absorption, particularly for orally administered drugs. A comprehensive profile across different conditions is necessary to predict in vivo behavior and guide formulation development. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[5][6]

Aqueous pH-Solubility Profile

Causality: The ionization state of the carboxylic acid and potentially the triazine ring will change with pH, directly impacting solubility. Determining the solubility across a range of pH values is essential to understand how the drug will behave in different regions of the gastrointestinal tract.

Experimental Protocol: Equilibrium Shake-Flask Method

  • Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4) using appropriate buffer systems (e.g., HCl, phosphate, acetate).

  • Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the samples to stand, then centrifuge or filter (using a low-binding 0.45 µm filter) the suspension to separate the saturated solution from the excess solid.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8]

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mg/mL) as a function of pH.

Workflow for pH-Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Weigh Excess Solid API add_solid Add Solid to Buffers prep_solid->add_solid prep_buffer Prepare pH Buffers (1.2, 4.5, 6.8, 7.4) prep_buffer->add_solid equilibrate Equilibrate in Shaker Bath (24-48h at 25°C) add_solid->equilibrate separate Centrifuge / Filter (0.45 µm Syringe Filter) equilibrate->separate quantify Quantify Supernatant (Validated HPLC-UV) separate->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Workflow for determining the pH-solubility profile using the shake-flask method.

Hypothetical Solubility Data Summary

The following table illustrates how the experimental data would be presented.

MediumpHTemperature (°C)Solubility (µg/mL)
0.1 M HCl1.22515
Acetate Buffer4.52585
Phosphate Buffer6.8251250
Phosphate Buffer7.4252100
Fasted State Simulated Intestinal Fluid (FaSSIF)6.5371350
Fed State Simulated Intestinal Fluid (FeSSIF)5.037150

This data is hypothetical and for illustrative purposes only. The expected trend shows low solubility at acidic pH (where the carboxylic acid is protonated and neutral) and significantly higher solubility at neutral and basic pH (where it is deprotonated and anionic).

Chemical Stability and Forced Degradation Studies

Evaluating the intrinsic stability of a drug substance is a regulatory requirement and is critical for identifying potential degradation pathways, developing stable formulations, and establishing appropriate storage conditions and shelf-life.[9] Forced degradation, or stress testing, is the cornerstone of this evaluation, as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[10][11]

Trustworthiness: The entire process is built upon a self-validating system: a stability-indicating analytical method . This is typically an HPLC method that must be proven capable of separating the intact drug from all degradation products formed under stress conditions, ensuring that a decrease in the main peak is accurately reflected by an increase in impurity peaks.[12][13]

Forced Degradation (Stress Testing) Protocols

Expertise & Rationale: The goal of stress testing is to achieve a target degradation of approximately 5-20%.[11] This level is sufficient to generate and detect degradation products without causing such extensive decomposition that the primary degradation pathways are obscured.[14] Conditions may need to be adjusted (e.g., time, temperature, reagent concentration) to achieve this target.

General Procedure:

  • Prepare solutions of the drug substance (e.g., at 1 mg/mL) in the specified stress medium.

  • Expose the solutions to the stress conditions for a defined period.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples (including an unstressed control) using the stability-indicating HPLC method.

Specific Stress Conditions:

Stress ConditionProtocol StandardRationale
Acid Hydrolysis 0.1 M HCl, heated at 60°C for 24 hours.Simulates gastric conditions and assesses susceptibility to acid-catalyzed degradation (e.g., hydrolysis of amide bonds in the triazine ring).[11]
Base Hydrolysis 0.1 M NaOH, at room temperature for 8 hours.Assesses susceptibility to base-catalyzed degradation, which is often faster than acid hydrolysis for amide-like structures.
Oxidation 3% H₂O₂, at room temperature for 24 hours.Evaluates the molecule's sensitivity to oxidative stress, which can occur in the presence of trace peroxides in excipients or via auto-oxidation.
Thermal Solid drug substance at 80°C for 48 hours. Solution (in water) at 80°C for 48 hours.Assesses the intrinsic thermal stability of the molecule in both the solid state and in solution.[15]
Photostability Expose solid and solution samples to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².A specific ICH Q1B requirement to assess degradation upon exposure to light, which is critical for packaging and storage decisions.[16][17]
Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions (ICH Q1A/Q1B) start Drug Substance Batch acid Acidic (HCl, heat) start->acid base Basic (NaOH, RT) start->base ox Oxidative (H₂O₂, RT) start->ox thermal Thermal (80°C, solid/solution) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis report Identify Degradation Pathways & Quantify Impurities analysis->report

Caption: Overview of the forced degradation study workflow.

Hypothetical Forced Degradation Data and Pathway

The results from the stress studies are tabulated to provide a clear overview of the molecule's liabilities.

Stress Condition% Assay of Parent Drug% Total DegradationMajor Degradants Observed
Control (Unstressed)100.00.0-
0.1 M HCl, 60°C91.28.8DP-1, DP-2
0.1 M NaOH, RT85.514.5DP-1, DP-3
3% H₂O₂, RT98.11.9Minor peaks
Thermal (Solid), 80°C99.50.5-
Photolytic (Solution)94.35.7DP-4

This data is hypothetical and for illustrative purposes only. DP = Degradation Product.

Based on the chemical structure, the primary points of hydrolytic instability are likely the two amide-like C-N bonds within the 1,2,4-triazine ring.

G Parent Parent Molecule 4-(...)-benzoic acid DP1 Degradant 1 (Ring-Opened Intermediate) Parent->DP1 Acid/Base Hydrolysis DP2 Degradant 2 (4-Hydrazinobenzoic acid) DP1->DP2 Hydrolysis DP3 Degradant 3 (Further fragmentation) DP1->DP3 Base-catalyzed

Caption: A hypothetical degradation pathway under hydrolytic stress conditions.

Conclusion and Strategic Implications

This technical guide outlines a comprehensive and scientifically grounded approach to evaluating the solubility and stability of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. The hypothetical results suggest a molecule with classic pH-dependent solubility, characteristic of a carboxylic acid, indicating that formulation strategies may need to address poor solubility in acidic environments to ensure adequate oral absorption.

The stability profile indicates a primary liability towards hydrolysis, particularly under basic conditions, while showing relative robustness to oxidation and thermal stress. This information is critical for guiding formulation development towards a solid dosage form, selecting appropriate excipients, and defining manufacturing processes that avoid harsh pH and high moisture conditions. The moderate photostability suggests that protective packaging will likely be required.

The successful execution of these studies provides a foundational dataset that not only satisfies regulatory expectations for early-phase development but also enables rational, data-driven decisions to optimize the compound's journey towards becoming a safe and effective therapeutic.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

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Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Dioxotriazine Benzoic Acid Derivatives

This guide provides an in-depth exploration of the burgeoning field of dioxotriazine benzoic acid derivatives, a novel class of compounds demonstrating significant promise in medicinal chemistry. We will dissect their sy...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the burgeoning field of dioxotriazine benzoic acid derivatives, a novel class of compounds demonstrating significant promise in medicinal chemistry. We will dissect their synthesis, biological activities, and underlying mechanisms of action, offering a comprehensive resource for researchers, scientists, and drug development professionals. Our focus is on providing not just protocols, but the scientific rationale behind experimental design, ensuring a robust and reproducible approach to investigating these compelling molecules.

Introduction: The Emergence of Dioxotriazine Benzoic Acid Derivatives

The fusion of the dioxotriazine core with a benzoic acid moiety presents a fascinating scaffold for drug discovery. The triazine ring system, a six-membered heterocycle with three nitrogen atoms, is a privileged structure in medicinal chemistry, featured in approved drugs like the anticancer agent altretamine.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The 1,2,4-benzotriazine 1,4-dioxides, for instance, are a notable class of hypoxic cytotoxins with antitumor activity.[5]

Concurrently, the benzoic acid scaffold is recognized for its significant anticancer potential, with many natural and synthetic compounds incorporating this moiety demonstrating potent biological effects.[6][7] The combination of these two pharmacophores in novel dioxotriazine benzoic acid derivatives offers the potential for synergistic or unique biological activities. This guide will illuminate the path to exploring this potential.

Synthesis and Characterization

The synthesis of novel dioxotriazine benzoic acid derivatives is a critical first step in their biological evaluation. While specific synthetic routes will vary depending on the desired final compound, a general approach often involves the cyclization of a substituted precursor to form the dioxotriazine ring, followed by functionalization with a benzoic acid derivative.

General Synthetic Workflow:

Synthesis_Workflow A Starting Materials (e.g., Substituted Anilines, Oxalyl Chloride) B Formation of Intermediate (e.g., Isatin Derivative) A->B C Cyclization Reaction (e.g., with a Guanidine derivative) B->C D Formation of Dioxotriazine Core C->D E Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) D->E F Attachment of Benzoic Acid Moiety E->F G Purification and Characterization (HPLC, NMR, Mass Spectrometry) F->G H Final Dioxotriazine Benzoic Acid Derivative G->H

Caption: A generalized workflow for the synthesis of dioxotriazine benzoic acid derivatives.

Characterization of the synthesized compounds is paramount to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Core Biological Activities and Investigative Protocols

Based on the known activities of the parent scaffolds, the primary biological activities to investigate for novel dioxotriazine benzoic acid derivatives are anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

The s-triazine core is a well-established scaffold for the development of anticancer drugs, targeting various signaling pathways.[1] Derivatives have been shown to inhibit topoisomerases, tyrosine kinases, and phosphoinositide 3-kinases.[1] The addition of the benzoic acid moiety may enhance these activities or introduce new mechanisms of action.[6][8]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of the novel compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, A549 for lung cancer)[9][10]

  • Normal cell line (e.g., LO2) for assessing selectivity[9]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the novel dioxotriazine benzoic acid derivatives in the appropriate cell culture medium. The final concentration of DMSO should be less than 0.1%. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

CompoundCell LineIC₅₀ (µM)Selectivity Index (Normal/Cancer)
Derivative 1 MCF-7ValueValue
HepG-2ValueValue
Derivative 2 MCF-7ValueValue
HepG-2ValueValue
Doxorubicin MCF-7ValueValue
HepG-2ValueValue

Potential Mechanism of Action: Kinase Inhibition

Many triazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cancer cell proliferation and survival.[1][11] A potential signaling pathway to investigate is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Dioxotriazine Dioxotriazine Benzoic Acid Derivative Dioxotriazine->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by dioxotriazine benzoic acid derivatives.

Antimicrobial Activity

Triazine derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal properties.[2][4] The mechanism of action can vary, with some compounds targeting essential enzymes in microbial metabolism.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the novel compounds in the broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1 ValueValueValue
Derivative 2 ValueValueValue
Ciprofloxacin ValueValueN/A
Fluconazole N/AN/AValue
Anti-inflammatory Activity

Chronic inflammation is linked to a variety of diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment.[12] Many heterocyclic compounds, including those with triazine and benzothiazine cores, have shown promising anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[12][13][14]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats or Swiss mice

  • Carrageenan solution (1% in saline)

  • Pletysmometer

  • Test compounds and a standard drug (e.g., Indomethacin or Diclofenac)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer the novel compounds orally or intraperitoneally to the test groups of animals. The control group receives the vehicle, and the standard group receives the reference drug.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control (Vehicle) -0
Derivative 1 10Value
20Value
Derivative 2 10Value
20Value
Indomethacin 10Value

Potential Mechanism of Action: COX Inhibition

A likely mechanism for the anti-inflammatory activity of these compounds is the inhibition of COX-1 and/or COX-2 enzymes, which are key to the synthesis of prostaglandins involved in inflammation.

COX_Inhibition_Workflow A Arachidonic Acid B COX-1 / COX-2 Enzymes A->B C Prostaglandins B->C D Inflammation Pain, Fever C->D E Dioxotriazine Benzoic Acid Derivative E->B Inhibits

Caption: A simplified diagram illustrating the inhibition of COX enzymes by dioxotriazine benzoic acid derivatives.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of the dioxotriazine benzoic acid derivatives and their biological activity is crucial for optimizing lead compounds. SAR studies involve systematically modifying the structure of the parent compound and evaluating the impact on its potency and selectivity. Key modifications could include:

  • Substitution on the Benzoic Acid Ring: Investigating the effect of electron-donating and electron-withdrawing groups at different positions.

  • Modification of the Linker: Varying the length and nature of the linker connecting the dioxotriazine core and the benzoic acid moiety.

  • Substitution on the Dioxotriazine Core: Introducing different functional groups to explore their influence on activity.

The insights gained from SAR studies can guide the rational design of more potent and selective drug candidates.[1][15][16]

Conclusion and Future Directions

Novel dioxotriazine benzoic acid derivatives represent a promising class of compounds with the potential for diverse therapeutic applications. This guide has provided a comprehensive framework for their synthesis, characterization, and biological evaluation, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The detailed protocols and mechanistic insights serve as a foundation for researchers to explore the full therapeutic potential of these molecules.

Future research should focus on expanding the library of these derivatives, conducting detailed mechanistic studies to elucidate their specific molecular targets, and performing in vivo efficacy and toxicity studies for the most promising candidates. The continued exploration of this chemical space is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

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  • Karim, F., et al. (2022). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

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  • Ukrainets, I. V., et al. (2020). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI. Available at: [Link]

  • Gazzola, S., et al. (2022). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. MDPI. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

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Exploratory

In Silico Modeling of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid Interactions: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the in silico analysis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benz...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, a heterocyclic compound with potential pharmacological significance. Recognizing the pivotal role of computational methods in modern drug discovery, this document outlines a robust, multi-step workflow.[1][2][3][4][5] It moves beyond procedural descriptions to offer expert insights into the rationale behind key methodological choices, ensuring scientific rigor and reproducibility. The guide details ligand and protein preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, culminating in a thorough analysis of molecular interactions. This document is intended to serve as a practical and scientifically grounded resource for researchers engaged in the computational evaluation of small molecules.

Introduction: The Strategic Imperative of In Silico Analysis

The compound 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid belongs to the 1,2,4-triazine class of heterocyclic compounds.[6][7] This family of molecules is of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[6][8][9][10] The specific structural features of the topic compound, namely the triazine ring system coupled with a benzoic acid moiety, suggest a high potential for targeted interactions with biological macromolecules.

In silico modeling has emerged as an indispensable tool in drug discovery and development.[1][2][3][4][5] It offers a time- and cost-effective approach to elucidate potential mechanisms of action, predict binding affinities, and guide the rational design of more potent and selective analogs. By simulating molecular interactions at an atomic level, researchers can gain profound insights that are often difficult to obtain through experimental methods alone.[11][12] This guide provides a detailed roadmap for conducting a comprehensive in silico investigation of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid.

Foundational Principles: Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. Therefore, meticulous preparation of both the ligand and its putative protein target is a non-negotiable first step.

Ligand Preparation: Characterizing the Molecule of Interest

A precise 3D representation of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid is the cornerstone of the entire modeling process.

Protocol:

  • Structure Generation: Obtain the 2D structure of the compound from a reliable chemical database such as PubChem or ChemicalBook.[13][14]

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation using a molecular editor like Avogadro. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, sterically favorable conformation.

  • Charge and Protonation State Assignment: Assign appropriate partial charges and protonation states to the atoms, considering a physiological pH of 7.4. The carboxylic acid group is expected to be deprotonated under these conditions.

Target Selection and Preparation: Setting the Stage for Interaction

The choice of a biological target is typically guided by existing literature on similar compounds or by preliminary experimental screening. Given the prevalence of 1,2,4-triazine derivatives as kinase inhibitors, a hypothetical kinase target will be used for the purpose of this guide.

Protocol:

  • Protein Structure Retrieval: Download a high-resolution crystal structure of the chosen target from the Protein Data Bank (PDB).

  • Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules (unless they are known to play a critical role in ligand binding), co-solvents, and any co-crystallized ligands.

  • Protonation and Side-Chain Optimization: Add hydrogen atoms and assign appropriate protonation states to the protein residues. Utilize tools like H++ or the Protein Preparation Wizard in Schrödinger Suite to optimize the hydrogen-bonding network and resolve any steric clashes.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any residual strain, while keeping the backbone atoms fixed to preserve the overall fold.

Core Methodology: A Step-by-Step In Silico Workflow

The following workflow represents a best-practice approach for the in silico characterization of ligand-protein interactions.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dynamic Refinement cluster_2 Phase 3: Energetic Analysis cluster_3 Phase 4: Interpretation A Ligand & Protein Preparation B Molecular Docking A->B Prepared Structures C Molecular Dynamics Simulation B->C Top Docking Pose D MM/PBSA or MM/GBSA Calculations C->D MD Trajectories E Interaction Analysis & Visualization D->E Binding Free Energy Components

Caption: A streamlined workflow for in silico interaction analysis.

Molecular Docking: Predicting the Binding Pose

Molecular docking serves as the initial computational screening method to predict the preferred binding orientation of the ligand within the active site of the protein and to provide a preliminary estimate of binding affinity.[15][16][17][18][19]

Protocol:

  • Binding Site Definition: Define the binding site by creating a grid box centered on the location of the co-crystallized ligand or, in its absence, on catalytically important residues.

  • Docking Simulation: Employ a validated docking program like AutoDock Vina or Glide to perform the docking calculations.[15] These programs will generate a series of possible binding poses and rank them based on a scoring function.

  • Pose Analysis and Selection: Critically evaluate the top-scoring poses. The ideal pose should exhibit favorable intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) and a low estimated binding energy.

Table 1: Representative Molecular Docking Results

Docking PoseBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
1-9.2LYS72, GLU91, PHE167Salt bridge, H-bonds, π-π stacking
2-8.8ASP184, TYR150H-bonds, Hydrophobic
3-8.5LYS72, GLU91, LEU148Salt bridge, H-bonds, Hydrophobic
Molecular Dynamics (MD) Simulation: Capturing the Dynamic Nature of Binding

While docking provides a static picture, MD simulations offer a dynamic view of the ligand-protein complex, allowing for an assessment of its stability and conformational flexibility over time.[11][12][20][21]

Protocol:

  • System Solvation: Place the most promising ligand-protein complex from the docking step into a periodic box of explicit water molecules (e.g., TIP3P).

  • Ionization: Add counter-ions to neutralize the system and to mimic a physiological salt concentration.

  • Equilibration: Perform a multi-stage equilibration protocol, gradually heating the system to the target temperature (e.g., 300 K) and adjusting the pressure to 1 atm. This ensures that the system is well-relaxed before the production simulation.

  • Production MD: Run the simulation for a sufficient duration (typically in the range of nanoseconds to microseconds) to capture the relevant biological motions.

G A Solvated & Ionized System B Energy Minimization A->B C NVT Equilibration (Constant Volume & Temperature) B->C D NPT Equilibration (Constant Pressure & Temperature) C->D E Production MD Run D->E

Caption: The sequential stages of an MD simulation protocol.

Binding Free Energy Calculations: Quantifying the Interaction Strength

To obtain a more accurate estimate of the binding affinity than that provided by docking scores, binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are employed.[22][23][24][25][26]

Protocol:

  • Trajectory Extraction: Extract snapshots of the complex, protein, and ligand from the equilibrated portion of the MD trajectory.

  • Energy Calculations: For each snapshot, calculate the various energy components, including van der Waals, electrostatic, polar solvation, and non-polar solvation energies.

  • Binding Free Energy Estimation: The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

Table 2: Example MM/PBSA Binding Free Energy Decomposition

Energy ComponentAverage Contribution (kcal/mol)
Van der Waals Energy-45.8
Electrostatic Energy-52.3
Polar Solvation Energy+68.1
Non-Polar Solvation Energy-6.7
Total Binding Free Energy -36.7

Concluding Remarks and Future Outlook

This technical guide has presented a comprehensive and scientifically rigorous workflow for the in silico investigation of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. By adhering to these principles and methodologies, researchers can generate valuable, actionable data to guide their drug discovery programs. The insights derived from these computational studies can inform the design of novel derivatives with enhanced potency and selectivity, ultimately accelerating the development of new therapeutic agents. As computational power continues to increase and algorithms become more sophisticated, the predictive accuracy and utility of in silico modeling will undoubtedly continue to grow.

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Foundational

Literature review of 1,2,4-triazine compounds in medicinal chemistry

An In-Depth Technical Guide to 1,2,4-Triazine Compounds in Medicinal Chemistry Authored by: Gemini, Senior Application Scientist Abstract The 1,2,4-triazine core, an aza-analogue of a benzene ring, represents a privilege...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,2,4-Triazine Compounds in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazine core, an aza-analogue of a benzene ring, represents a privileged scaffold in modern medicinal chemistry.[1][2] Its unique electronic properties and versatile substitution patterns have led to the development of compounds with a vast spectrum of pharmacological activities.[3][4] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 1,2,4-triazine derivatives. We will delve into their roles as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, supported by detailed experimental protocols, mechanistic diagrams, and quantitative data to empower researchers and drug development professionals in this dynamic field.

The 1,2,4-Triazine Scaffold: A Privileged Core

The 1,2,4-triazine is an asymmetrical six-membered heterocyclic ring containing three nitrogen atoms. This asymmetry results in a higher dipole moment compared to its symmetric 1,3,5-triazine counterpart, influencing its polarity and interactions with biological targets.[2] The presence of nitrogen atoms provides hydrogen bond accepting capabilities, while the aromatic ring can engage in π-π stacking and hydrophobic interactions, making it an ideal framework for designing enzyme inhibitors and receptor antagonists.

General Synthetic Strategies

The construction of the 1,2,4-triazine ring is well-established, with the most common method involving the cyclocondensation of a 1,2-dicarbonyl compound with a suitable aminohydrazine derivative, such as aminoguanidine, semicarbazide, or thiosemicarbazide.[1][5] This robust approach allows for the introduction of diverse substituents at positions 3, 5, and 6 of the triazine ring, which is crucial for tuning the compound's pharmacological profile.

G cluster_reactants Reactants cluster_product Product R1_CO_CO_R2 1,2-Dicarbonyl (e.g., Benzil) Condensation Cyclocondensation (+ Heat, Solvent) R1_CO_CO_R2->Condensation R1, R2 groups at positions 5, 6 H2N_NH_C_X_NH2 Aminohydrazine Derivative (e.g., Thiosemicarbazide) H2N_NH_C_X_NH2->Condensation Substituent at position 3 Triazine Substituted 1,2,4-Triazine Core Condensation->Triazine

Caption: General synthesis of 1,2,4-triazine via cyclocondensation.

Anticancer Applications: Targeting Uncontrolled Proliferation

The 1,2,4-triazine scaffold is a cornerstone in the development of novel anticancer agents.[6][7] Derivatives have been shown to inhibit various protein kinases, induce apoptosis, and overcome drug resistance.[8][9][10]

Mechanism of Action: Kinase Inhibition

Many 1,2,4-triazine derivatives exert their anticancer effects by targeting protein kinases, enzymes that are often dysregulated in cancer and are crucial for tumor growth and survival.[11] Targets include Focal Adhesion Kinase (FAK), Vascular Endothelial Growth Factor Receptor (VEGFR), and the mammalian Target of Rapamycin (mTOR).[8][12][13]

For instance, novel 1,2,4-triazine derivatives have been synthesized as potent FAK inhibitors.[13] FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and proliferation. Its inhibition can disrupt these processes, leading to reduced tumor growth and metastasis.

G cluster_pathway FAK Signaling Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin FAK FAK Integrin->FAK Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FAK->Downstream Proliferation Cell Proliferation, Migration, Survival Downstream->Proliferation Triazine 1,2,4-Triazine FAK Inhibitor Triazine->FAK Inhibition

Caption: Inhibition of the FAK signaling pathway by a 1,2,4-triazine agent.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For anticancer 1,2,4-triazines, key insights include:

  • Positions 5 and 6: Bulky aromatic or heteroaromatic groups, such as phenyl or indole rings, are often essential for potent kinase inhibition, as they can fit into hydrophobic pockets of the enzyme's active site.[5][14]

  • Position 3: Substitution with thioether or amino groups can enhance biological activity and modulate physicochemical properties like solubility. Fusing other heterocyclic rings, such as a thiazole, to the triazine core has also yielded highly active compounds.[15][16]

Quantitative Data: In Vitro Anticancer Activity

The efficacy of novel 1,2,4-triazine derivatives is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines.

Compound IDSubstitution PatternTarget Cell LineIC₅₀ (µM)Reference
8c 6-(4-bromophenyl)-3-((4-methoxybenzyl)thio)-[1][17][18]triazolo[4,3-b][1][17][18]triazineHCT-116 (Colon)38.7[9]
MM131 1,2,4-triazine sulfonamide derivativeDLD-1 (Colon)Not specified, but showed potent activity[8]
Compound 10 1,2,4-triazine FAK inhibitorU-87MG (Glioblastoma)Potent inhibition[13]
Compound 3b 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(6-methylbenzothiazol-2-yl)acetamideA549 (Lung)Most active in series[15]

Anti-Inflammatory and Analgesic Potential

Chronic inflammation is a key driver of numerous diseases. 1,2,4-triazine derivatives have emerged as promising anti-inflammatory and analgesic agents, often with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18][19]

Mechanism of Action: Modulating Inflammatory Cascades

Certain 1,2,4-triazine compounds have been shown to suppress inflammatory responses by inhibiting the AGE-RAGE signaling axis.[20][21] Advanced glycation end products (AGEs) interact with their receptor (RAGE), triggering a cascade involving NF-κB and p38 MAPK, which leads to the production of pro-inflammatory mediators like COX-2 and PGE2. By blocking this interaction, triazine derivatives can effectively dampen the inflammatory response, a mechanism particularly relevant for diabetic complications.[20][21]

Antimicrobial and Antiviral Frontiers

The structural diversity of 1,2,4-triazines has been leveraged to develop agents against a wide array of pathogens, including bacteria, fungi, and viruses.[4][22]

Antibacterial and Antifungal Activity

Novel fused 1,2,4-triazine derivatives have demonstrated significant antibacterial potency, with some compounds showing activity comparable to ampicillin.[23] The mechanism often involves the inhibition of essential microbial enzymes. Similarly, various triazine compounds have been screened for antifungal activity.[24][25]

Antiviral Activity

The 1,2,4-triazine scaffold, especially when fused with a pyrrole ring to form pyrrolo[2,1-f][1][17][18]triazine, is a key component of several potent antiviral agents.[26][27] This scaffold is a structural analogue of purine bases, allowing it to interfere with viral nucleic acid synthesis.[27][28] Notably, the antiviral drug Remdesivir contains this fused heterocyclic system.[12][26] Other derivatives have shown virucidal properties against RNA viruses like human enterovirus.[23]

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, detailed methodologies are essential. Here, we provide a representative protocol for both synthesis and biological evaluation.

Synthesis Protocol: Preparation of a 5,6-Diphenyl-1,2,4-triazine-3-thione

This protocol is adapted from common laboratory procedures for synthesizing the 1,2,4-triazine core.[1]

Objective: To synthesize a model 1,2,4-triazine derivative via cyclocondensation.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Thiosemicarbazide

  • Potassium Carbonate (K₂CO₃)

  • Ethanol

  • Reflux apparatus, magnetic stirrer, filtration equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzil (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol.

  • Catalysis: Add a catalytic amount of potassium carbonate to the mixture.

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.

  • Characterization: Dry the purified product and characterize its structure using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR to confirm the disappearance of starting material signals and the appearance of characteristic triazine peaks.[1]

Biological Assay Protocol: MTT Assay for Anticancer Screening

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation after exposure to a test compound.[8]

Objective: To determine the cytotoxic effect (IC₅₀ value) of a 1,2,4-triazine derivative on a cancer cell line (e.g., HCT-116).

Workflow:

Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic Acid Analogs as Novel eEF2K Degraders for Triple-Negative Breast Cancer

Abstract The 1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-azauracil, represents a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities. This technical guide focus...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazine-3,5(2H,4H)-dione, also known as 6-azauracil, represents a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities. This technical guide focuses on a specific series of these compounds, namely 2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione analogs, exemplified by the 4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid core. We will explore the structure-activity relationship (SAR) of this class of molecules as potent degraders of eukaryotic elongation factor 2 kinase (eEF2K) for the treatment of triple-negative breast cancer (TNBC). This guide will detail the synthetic rationale, key experimental protocols for biological evaluation, and a comprehensive analysis of how structural modifications influence the compound's efficacy and mechanism of action.

Introduction: The Therapeutic Potential of the 1,2,4-Triazine-3,5-dione Scaffold

The 1,2,4-triazine core is a versatile heterocyclic motif that has garnered significant interest in drug discovery due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[1]. The 1,2,4-triazine-3,5(2H,4H)-dione (or 6-azauracil) substructure, in particular, has been the foundation for developing potent inhibitors of various enzymes and receptor modulators.

Eukaryotic Elongation Factor 2 Kinase (eEF2K): A Key Target in Triple-Negative Breast Cancer

Eukaryotic elongation factor 2 kinase (eEF2K) is an atypical alpha-kinase that plays a crucial role in regulating protein synthesis and cellular energy homeostasis. Its aberrant function has been implicated in the pathology of several human cancers, including the highly aggressive triple-negative breast cancer (TNBC)[1]. The overexpression of eEF2K in TNBC is associated with poor prognosis, making it a compelling target for therapeutic intervention. The development of small molecules that can modulate eEF2K activity, particularly through targeted degradation, presents a promising strategy for TNBC treatment[1].

The Emergence of 2-Phenyl-1,2,4-triazine-3,5(2H,4H)-diones as eEF2K Degraders

Recent research has identified the 2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione scaffold as a promising starting point for the development of eEF2K-targeting agents. Initial screening efforts led to the discovery of hit compounds that, while showing inhibitory activity, had limited cellular efficacy. This prompted a focused medicinal chemistry campaign to optimize this scaffold, leading to the development of potent eEF2K degraders with significant anti-TNBC activity both in vitro and in vivo[1]. This guide will systematically dissect the SAR of these analogs, providing a roadmap for the rational design of future eEF2K-targeting therapeutics.

Synthetic Chemistry: Building the 1,2,4-Triazine-3,5-dione Core and its Analogs

The synthesis of 2-substituted 1,2,4-triazine-3,5(2H,4H)-diones is a well-established process, typically involving the cyclization of a key intermediate. For the analogs discussed herein, a common synthetic route begins with the preparation of a substituted phenylhydrazine, which is then reacted with an appropriate dicarbonyl equivalent to form the triazinedione ring.

General Synthetic Protocol for 2-Aryl-1,2,4-triazine-3,5(2H,4H)-diones

A representative synthetic scheme for the preparation of 2-aryl-1,2,4-triazine-3,5(2H,4H)-diones is outlined below. The synthesis generally proceeds through the formation of a semicarbazone intermediate, followed by an intramolecular cyclization.

Synthetic_Scheme A Substituted Phenylhydrazine C Semicarbazone Intermediate A->C Condensation B Ethyl 2-oxo-2-(alkoxycarbonyl)acetate B->C D 2-Aryl-1,2,4-triazine-3,5(2H,4H)-dione C->D Cyclization (Heat or Base)

Caption: General synthetic route for 2-aryl-1,2,4-triazine-3,5(2H,4H)-diones.

Step-by-Step Experimental Protocol:

  • Semicarbazone Formation: To a solution of the appropriately substituted phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl 2-oxo-2-(alkoxycarbonyl)acetate (1.1 eq). The reaction mixture is typically stirred at room temperature or with gentle heating until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). The resulting semicarbazone intermediate can often be isolated by filtration upon precipitation.

  • Cyclization: The isolated semicarbazone intermediate is then heated in a high-boiling point solvent, such as diphenyl ether, or treated with a base, such as sodium ethoxide in ethanol, to effect intramolecular cyclization. The reaction progress is monitored by TLC.

  • Purification: Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-aryl-1,2,4-triazine-3,5(2H,4H)-dione.

Structure-Activity Relationship (SAR) of 2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione Analogs as eEF2K Degraders

The exploration of the SAR of this series of compounds focused on modifications at the 2-phenyl ring and the C6 position of the triazinedione core. The goal was to enhance the potency of eEF2K degradation and the subsequent anti-proliferative activity against TNBC cell lines.

Modifications of the 2-Phenyl Ring

The initial hit compounds featured an unsubstituted phenyl ring at the N2 position. Systematic exploration of substitutions on this ring revealed key insights into the structural requirements for potent eEF2K degradation.

Compound Substitution on 2-Phenyl Ring MDA-MB-231 IC₅₀ (µM)[1] eEF2K Degradation[1]
I4 (Hit) Unsubstituted> 50Moderate
C1 (Hit) 4-COOH> 50Moderate
19 4-CF₃1.5Strong
34 3,4-dichloro0.8Strong
36 3-Cl, 4-CF₃0.25Very Strong

Key Findings:

  • Electron-withdrawing groups are favored: The introduction of electron-withdrawing substituents, such as trifluoromethyl (CF₃) and chloro (Cl), at the meta and para positions of the phenyl ring significantly enhanced the anti-proliferative activity against the MDA-MB-231 TNBC cell line.

  • Positional effects are critical: The combination of a chloro group at the 3-position and a trifluoromethyl group at the 4-position, as seen in compound 36 , resulted in the most potent analog, with a remarkable increase in both cellular potency and eEF2K degradation[1].

  • The carboxylic acid moiety: While the initial hit C1 contained a 4-carboxylic acid group, this was not found to be optimal for activity in the final optimized analogs.

Modifications at the C6-Position of the Triazinedione Ring

While the primary focus of the optimization was on the 2-phenyl ring, modifications at the C6-position of the triazinedione core were also explored. It was found that maintaining a hydrogen at this position was generally optimal for activity. Introduction of larger substituents at C6 was detrimental to the eEF2K degradation activity.

Biological Evaluation Protocols

The biological evaluation of the synthesized analogs involved a series of in vitro and in vivo assays to determine their potency, mechanism of action, and therapeutic potential.

In Vitro Anti-proliferative Assay

Protocol:

  • Cell Culture: Human TNBC cell lines (e.g., MDA-MB-231, HCC1806) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Anti-proliferative_Assay A Seed TNBC cells in 96-well plates B Treat with serial dilutions of compounds A->B C Incubate for 72 hours B->C D Assess cell viability (MTT assay) C->D E Calculate IC50 values D->E

Caption: Workflow for the in vitro anti-proliferative assay.

Western Blot Analysis for eEF2K Degradation

Protocol:

  • Cell Lysis: TNBC cells are treated with the test compounds for a specified time. The cells are then washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for eEF2K. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Protocol:

  • Tumor Implantation: MDA-MB-231 cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound (e.g., compound 36 ) is administered orally or via intraperitoneal injection at a specified dose and schedule. A vehicle control and a positive control (e.g., paclitaxel) are also included.

  • Tumor Volume Measurement: Tumor volume is measured regularly using calipers.

  • Toxicity Assessment: The body weight and general health of the mice are monitored throughout the study to assess for any treatment-related toxicity.

  • Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for eEF2K levels).

Mechanism of Action: From Inhibition to Degradation

The optimized 2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione analogs, particularly compound 36 , exhibit a potent anti-cancer effect through the degradation of the eEF2K protein[1]. This mechanism is distinct from simple enzymatic inhibition and offers several potential advantages, including a more sustained and profound biological effect.

Mechanism_of_Action cluster_0 TNBC Cell A Compound 36 B eEF2K Protein A->B Binds to D eEF2K Degradation B->D Induces C Ubiquitin-Proteasome System C->D Mediates E Inhibition of Protein Synthesis D->E F Suppression of Cell Proliferation and Migration E->F G Apoptosis F->G

Caption: Proposed mechanism of action for compound 36 in TNBC cells.

The high binding affinity of compound 36 to the eEF2K protein is believed to induce a conformational change that marks the kinase for ubiquitination and subsequent degradation by the proteasome. This leads to a significant reduction in the cellular levels of eEF2K, thereby inhibiting protein synthesis and suppressing the proliferation and migration of TNBC cells[1].

Conclusion and Future Directions

The systematic exploration of the SAR of 2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione analogs has led to the identification of highly potent eEF2K degraders with significant anti-tumor activity in preclinical models of triple-negative breast cancer. Compound 36 , with its optimized substitution pattern on the 2-phenyl ring, represents a promising lead compound for further development. Future work in this area could focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In-depth characterization of the ADME (absorption, distribution, metabolism, and excretion) properties of the lead compounds to optimize their drug-like properties.

  • Exploration of Alternative Degradation Moieties: Investigating the incorporation of different E3 ligase-recruiting moieties to potentially enhance the degradation efficiency and selectivity.

  • Combination Therapies: Evaluating the synergistic effects of these eEF2K degraders with other standard-of-care chemotherapeutics for TNBC.

The findings presented in this guide underscore the power of structure-based drug design and systematic SAR studies in the development of novel and effective cancer therapeutics.

References

  • Structure-Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2H,4H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid: A Detailed Protocol for Researchers

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, a heterocyclic compound of significant interest in medic...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a robust and reliable protocol for the laboratory-scale synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, providing not only a step-by-step methodology but also the underlying scientific principles and practical insights to ensure a successful synthesis.

Introduction and Significance

The 1,2,4-triazine-3,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. The title compound, 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, incorporates a benzoic acid moiety, which can serve as a handle for further chemical modification or as a key pharmacophoric element for interacting with biological targets. The synthesis of this compound is, therefore, a crucial step in the exploration of new therapeutic agents.

The protocol described herein is based on the well-established cyclocondensation reaction between a hydrazine derivative and a 1,2-dicarbonyl compound. Specifically, it involves the reaction of 4-hydrazinobenzoic acid with diethyl oxalate. This method is favored for its operational simplicity, relatively mild reaction conditions, and the ready availability of the starting materials.

Synthetic Strategy and Mechanism

The synthesis proceeds in a two-step, one-pot reaction. The first step is the nucleophilic acyl substitution of 4-hydrazinobenzoic acid on one of the ester groups of diethyl oxalate to form an intermediate N'-(4-carboxyphenyl)oxamohydrazide. The second step is an intramolecular cyclization of this intermediate, driven by heating, to form the stable 1,2,4-triazine-3,5-dione ring system. The overall reaction is depicted below:

Synthetic Pathway 4-Hydrazinobenzoic Acid 4-Hydrazinobenzoic Acid Intermediate N'-(4-carboxyphenyl)oxamohydrazide (Intermediate) 4-Hydrazinobenzoic Acid->Intermediate + Diethyl Oxalate (Nucleophilic Acyl Substitution) Diethyl Oxalate Diethyl Oxalate Final Product 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid Intermediate->Final Product Heat (Intramolecular Cyclization)

Caption: Synthetic workflow for the target compound.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Hydrazinobenzoic acid≥98%Commercially Available
Diethyl oxalate≥99%Commercially Available
EthanolAnhydrousCommercially Available
Hydrochloric acid (HCl)Concentrated (37%)Commercially AvailableCorrosive
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Distilled WaterIn-house
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Dropping funnel

  • Buchner funnel and flask

  • Filter paper

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydrazinobenzoic acid (10.0 g, 65.7 mmol).

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask. Stir the mixture to form a suspension.

  • Reagent Addition: Slowly add diethyl oxalate (10.5 mL, 78.8 mmol, 1.2 equivalents) to the suspension at room temperature with continuous stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of acetic acid).

  • Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate of the product should form. Further cooling in an ice bath can enhance precipitation.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted diethyl oxalate and other soluble impurities.

  • Purification (Acid-Base Extraction): a. Transfer the crude solid to a 250 mL beaker and add 100 mL of a 5% aqueous sodium bicarbonate solution. Stir until the solid dissolves completely, forming the sodium salt of the carboxylic acid. b. Filter the solution to remove any insoluble impurities. c. Slowly add concentrated hydrochloric acid dropwise to the filtrate with constant stirring until the pH of the solution reaches approximately 2-3. This will protonate the carboxylate and cause the purified product to precipitate. d. Collect the purified precipitate by vacuum filtration. e. Wash the solid with cold distilled water (3 x 30 mL) to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C overnight to a constant weight.

Characterization and Data

The final product should be a white to off-white solid. The identity and purity of the synthesized 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid should be confirmed by standard analytical techniques.

AnalysisExpected Results
Melting Point Determine using a melting point apparatus. A sharp melting point indicates high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons and the N-H protons of the triazine ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR The spectrum should show signals for the carbonyl carbons of the triazine ring, the carboxylic acid carbonyl, and the aromatic carbons.
FT-IR Characteristic peaks for C=O (carbonyls), N-H, O-H (carboxylic acid), and aromatic C-H stretching should be observed.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₇N₃O₄, MW: 233.18 g/mol ).

Safety and Troubleshooting

  • Safety Precautions: Diethyl oxalate is an irritant. Concentrated hydrochloric acid is corrosive and should be handled with extreme care in a fume hood. Ethanol is flammable.

  • Troubleshooting:

    • Low Yield: Incomplete reaction can be addressed by extending the reflux time. Ensure anhydrous conditions as water can hydrolyze the diethyl oxalate.

    • Impure Product: If the product is not pure after the first purification, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. By following these instructions and adhering to good laboratory practices, researchers can confidently prepare this valuable compound for further investigation in their drug discovery and development programs.

References

  • General information on 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid can be found on chemical supplier websites such as Parchem.[1]

  • For an example of the synthesis of a[2][3][4]triazine-3,4-dione derivative via cyclocondensation with diethyl oxalate, refer to: Synthesis and Screening of New[2][4][5]Oxadiazole,[2][3][4]Triazole, and[2][3][4]Triazolo[4,3-b][2][3][4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega 2021, 6, 2, 1196–1207. [Link][3]

  • For the synthesis of 4-hydrazinobenzoic acid from 4-aminobenzoic acid, a relevant procedure is described by: Method for preparing p-carboxyl phenylhydrazine. CN101157629A. [6]

Sources

Application

HPLC purification method for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

An Application Note on the Preparative HPLC Purification of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid Abstract This application note provides a comprehensive and detailed protocol for the purification...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Preparative HPLC Purification of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Abstract

This application note provides a comprehensive and detailed protocol for the purification of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid using preparative High-Performance Liquid Chromatography (HPLC). The target compound, featuring a polar triazine heterocycle and an acidic benzoic acid moiety, presents unique challenges for achieving high purity and recovery. This guide outlines a systematic approach to method development, beginning with the analyte's physicochemical properties and culminating in a robust, validated reversed-phase HPLC (RP-HPLC) protocol. The causality behind critical experimental choices, such as stationary phase selection, mobile phase composition, and pH control, is explained in detail to empower researchers to adapt and troubleshoot the method effectively. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Introduction and Scientific Rationale

4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid belongs to the triazine class of heterocyclic compounds. Triazine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. For instance, various triazine-containing molecules have been investigated as therapeutic agents, highlighting the importance of this structural motif.[1] The successful synthesis of such compounds is invariably followed by a critical purification step to isolate the active pharmaceutical ingredient (API) from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification of such complex organic molecules due to its high resolution, efficiency, and scalability.[2] However, the unique structure of the target molecule—possessing both a hydrophilic triazine ring system and an ionizable carboxylic acid—requires a carefully optimized method. The primary challenge lies in achieving adequate retention on a hydrophobic stationary phase while maintaining excellent peak symmetry, which is often compromised by the ionization of the acidic functional group.

This protocol leverages the principles of reversed-phase chromatography, where separation is driven by hydrophobic interactions between the analyte and a non-polar stationary phase.[3] By carefully controlling the mobile phase pH to suppress the ionization of the benzoic acid group, we can enhance retention and mitigate peak tailing, leading to a highly efficient and reproducible purification method.

Analyte Properties and Chromatographic Implications

Chemical Structure:

  • Molecular Formula: C₉H₇N₃O₄[4]

  • Molecular Weight: 221.17 g/mol [4]

  • Key Functional Groups:

    • Benzoic Acid: An aromatic carboxylic acid. This group is the primary driver of the molecule's acidic nature and provides a strong UV chromophore for detection. Its pKa necessitates pH control of the mobile phase. Operating the mobile phase at a pH at least one unit below the analyte's pKa is crucial to keep it in its neutral, more retentive form.[5]

    • Dioxo-dihydro-triazine Ring: A polar, heterocyclic system containing multiple nitrogen and oxygen atoms capable of hydrogen bonding. This moiety increases the overall polarity of the molecule, which can reduce retention on traditional C18 columns.[6]

The combination of these groups makes the molecule an ideal candidate for reversed-phase HPLC, provided the method is tailored to its specific properties.

HPLC Method Development Strategy

The development of a robust purification method follows a logical progression designed to optimize selectivity, resolution, and throughput. The general strategy is outlined in the diagram below.

Caption: Logical workflow for HPLC method development.

Choice of Stationary Phase

A C18 (octadecylsilane) column is the most common and versatile stationary phase for RP-HPLC and serves as an excellent starting point for separating molecules with aromatic character. The hydrophobic C18 chains will interact with the benzoic acid portion of the analyte, providing the primary mechanism for retention. For this specific molecule, a high-purity, end-capped silica C18 column is recommended to minimize undesirable interactions between the analyte and residual silanol groups on the silica surface, which can cause peak tailing.[5]

Mobile Phase Composition

The mobile phase consists of an aqueous component and an organic modifier.

  • Aqueous Component (Solvent A): Deionized water.

  • Organic Modifier (Solvent B): Acetonitrile is generally preferred over methanol as it provides lower backpressure and often yields sharper peaks.

  • Acidic Additive: To ensure the carboxylic acid group remains protonated (in its neutral form), an acidic modifier is essential. A concentration of 0.1% (v/v) formic acid or trifluoroacetic acid (TFA) in both Solvent A and B is recommended. Formic acid is often preferred for preparative work as it is more readily removed during solvent evaporation. The use of a buffer is critical to control the mobile phase pH.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the purification of the title compound.

Materials and Reagents
ItemGradeRecommended Supplier
WaterHPLC or Milli-Q Grade---
AcetonitrileHPLC or Gradient Grade---
Formic AcidLC-MS Grade (≥99%)---
MethanolHPLC Grade (for sample prep)---
Dimethyl Sulfoxide (DMSO)HPLC Grade (for sample prep)---
Crude CompoundSynthesized Material---
Instrumentation and Column
ComponentSpecification
HPLC SystemPreparative HPLC system with binary gradient pump, autosampler/manual injector, and UV-Vis detector
Preparative ColumnC18, 5 or 10 µm particle size, ≥20 mm internal diameter (e.g., 250 x 21.2 mm)
Analytical ColumnC18, <5 µm particle size, 4.6 mm internal diameter (e.g., 150 x 4.6 mm) for method scouting and fraction analysis
Detector Wavelength254 nm (or determined λmax of the compound)
Fraction CollectorAutomated, triggered by UV signal threshold or time windows
Sample Preparation
  • Weigh an appropriate amount of the crude 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid.

  • Dissolve the crude material in a minimal amount of a strong solvent, such as Dimethyl Sulfoxide (DMSO) or a mixture of Methanol/Acetonitrile.

    • Causality: A minimal volume is used to ensure a tight injection band, which leads to sharper peaks and better resolution. DMSO is a strong polar aprotic solvent, but care must be taken as it can be difficult to remove post-purification.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or system.

HPLC Method Parameters

The following parameters should be established on an analytical scale first and then scaled up for preparative purification.

ParameterAnalytical ScalePreparative Scale
Column C18, 150 x 4.6 mm, 5 µmC18, 250 x 21.2 mm, 10 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min20 mL/min (adjust based on column dimension)
Column Temp 30 °C30 °C
Detection 254 nm254 nm
Injection Vol. 5-10 µL0.5-2.0 mL (dependent on concentration & loading)
Gradient Time (min) | %B 0.0 | 10 20.0 | 90 25.0 | 90 25.1 | 10 30.0 | 10Time (min) | %B 0.0 | 10 20.0 | 90 25.0 | 90 25.1 | 10 30.0 | 10
Purification Workflow

The overall process from the prepared crude sample to the final pure compound is illustrated below.

PurificationWorkflow A 1. Crude Sample (Dissolved & Filtered) C 3. Inject Sample onto Preparative HPLC Column A->C B 2. HPLC System Equilibration (Initial Mobile Phase Conditions) B->C D 4. Run Gradient Elution C->D E 5. Monitor UV Chromatogram D->E F 6. Collect Fractions (Based on Target Peak) E->F G 7. Analyze Collected Fractions (Analytical HPLC for Purity) F->G H 8. Pool Pure Fractions (>98% Purity) G->H I 9. Solvent Evaporation (Rotary Evaporator / Lyophilizer) H->I J 10. Final Pure Compound (Dry, White to Off-White Solid) I->J

Caption: Step-by-step experimental workflow for HPLC purification.

  • Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 90% A / 10% B) for at least 5-10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution & Collection: Start the gradient method. Monitor the UV detector signal and begin collecting fractions just before the target peak begins to elute and stop just after it returns to baseline.

  • Purity Analysis: Inject a small aliquot (1-2 µL) from each collected fraction into an analytical HPLC system (using the analytical method from Table 2) to determine the purity of each fraction.

  • Pooling and Solvent Removal: Combine the fractions that meet the desired purity specification (e.g., >98%). Remove the HPLC solvents using a rotary evaporator. Note that removing the final traces of water may require lyophilization (freeze-drying).

  • Final Product: The final product should be a dry solid, which can be characterized by NMR, LC-MS, and other relevant analytical techniques to confirm identity and final purity.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the preparative HPLC purification of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. By employing a C18 reversed-phase column and an acidified water/acetonitrile mobile phase, this method effectively addresses the challenges posed by the analyte's dual polar and acidic nature. The systematic workflow, from method development to final solvent evaporation, ensures high purity and recovery. This protocol serves as a robust starting point that can be further optimized by researchers to meet the specific purity requirements of their drug discovery and development programs.

References

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.
  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available from: [Link]

  • Determination of Mesotrione, Simazine and Atrazine by RP- HPLC in Thermal Water, Sediment and Vegetable Samples. ResearchGate. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available from: [Link]

  • Determination of hydroxy-s-triazines in water using HPLC or GC-MS. ResearchGate. Available from: [Link]

  • Chromatographic methods for analysis of triazine herbicides. PubMed. Available from: [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies. Available from: [Link]

  • HPLC method for purifying organic compounds. Google Patents.
  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[6][7]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. PubMed. Available from: [Link]

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Method

Developing an in vitro assay for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid activity

Title: Development of a Comprehensive In Vitro Assay Cascade to Elucidate the Bioactivity of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid as a Putative Dihydroorotate Dehydrogenase (DHODH) Inhibitor Abstr...

Author: BenchChem Technical Support Team. Date: January 2026

Title: Development of a Comprehensive In Vitro Assay Cascade to Elucidate the Bioactivity of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid as a Putative Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Abstract

This document provides a detailed guide for establishing a robust in vitro assay system to characterize the biological activity of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. Based on structural similarities to known inhibitors and the prevalence of the triazine scaffold in pharmacologically active compounds, we hypothesize that this molecule functions as an inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] The proposed workflow employs a multi-tiered approach, beginning with a direct enzymatic assay to quantify inhibitory potency against recombinant human DHODH, followed by a cell-based assay to assess its anti-proliferative effects and confirm its mechanism of action through uridine rescue experiments. This comprehensive strategy ensures a thorough and reliable evaluation of the compound's potential as a therapeutic agent.[3][4]

Introduction: Scientific Rationale and a Mechanistic Hypothesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of DNA, RNA, and other vital biomolecules.[1] A rate-limiting step in this pathway is the oxidation of dihydroorotate to orotate, a reaction catalyzed by dihydroorotate dehydrogenase (DHODH).[5] Because rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, DHODH has emerged as a promising target for the development of anticancer and immunosuppressive drugs.[1][5]

The chemical structure of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, featuring a dioxo-triazine core, is analogous to other known inhibitors of DHODH, such as Brequinar.[6] The triazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[2][7][8] This structural alert, combined with the therapeutic importance of DHODH, forms the basis of our central hypothesis: 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid inhibits the enzymatic activity of human DHODH, leading to pyrimidine depletion and subsequent inhibition of cell proliferation.

To rigorously test this hypothesis, we will employ a two-tiered assay cascade:

  • Primary Biochemical Assay: A direct, cell-free enzymatic assay to measure the compound's ability to inhibit recombinant human DHODH activity. This will allow for the determination of key inhibitory parameters such as the IC50 value.[6][9]

  • Secondary Cell-Based Assay: An anti-proliferative assay using a rapidly dividing cancer cell line to determine the compound's cytostatic or cytotoxic effects. This will be coupled with a uridine rescue experiment to confirm that the observed anti-proliferative activity is a direct consequence of pyrimidine biosynthesis inhibition.[10]

This integrated approach provides a self-validating system, where the biochemical findings are correlated with a physiologically relevant cellular response, strengthening the confidence in the identified mechanism of action.[3][4]

Visualizing the Mechanism and Experimental Workflow

The Pyrimidine Biosynthesis Pathway and the Role of DHODH

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and highlights the critical step catalyzed by DHODH, which is the proposed target of our test compound.

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate FMN CoQH2 Ubiquinol (CoQH2) DHODH->CoQH2 Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP ... UTP_CTP UTP, CTP (RNA, DNA Synthesis) UMP->UTP_CTP CoQ Ubiquinone (CoQ) CoQ->DHODH ETC Electron Transport Chain (Complex III) CoQH2->ETC Test_Compound 4-(...)-benzoic acid (Putative Inhibitor) Test_Compound->DHODH

Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of the test compound on DHODH.

Overall Experimental Workflow

This diagram outlines the sequential and logical flow of the assay cascade, from primary biochemical screening to mechanistic validation in a cellular context.

Assay_Workflow start Start: Compound Synthesis & Purification biochemical_assay Primary Assay: Biochemical DHODH Inhibition Assay start->biochemical_assay ic50 Determine IC50 Value biochemical_assay->ic50 cell_assay Secondary Assay: Cell Proliferation (e.g., MTT/CellTiter-Glo) ic50->cell_assay If active rescue_assay Mechanism Confirmation: Uridine Rescue Experiment cell_assay->rescue_assay conclusion Conclusion: Compound is a validated DHODH inhibitor rescue_assay->conclusion If rescued

Caption: A streamlined workflow for the in vitro characterization of the test compound.

Primary Assay: Biochemical DHODH Inhibition

This assay directly measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP).[6][9] DHODH reduces DCIP in a reaction coupled to the oxidation of dihydroorotate. The rate of DCIP reduction, observed as a decrease in absorbance at 600 nm, is proportional to DHODH activity.

Materials and Reagents
ReagentRecommended SupplierPurpose
Recombinant Human DHODH (truncated, soluble)Commercial VendorEnzyme source
4-(...)-benzoic acid (Test Compound)In-house/VendorThe compound to be tested
Brequinar or TeriflunomideCommercial VendorPositive control inhibitor
Dihydroorotate (DHO)Commercial VendorEnzyme substrate
Decylubiquinone (CoQd)Commercial VendorElectron acceptor cofactor
2,6-dichloroindophenol (DCIP)Commercial VendorTerminal electron acceptor and colorimetric indicator
Tris-HCl buffer, pH 8.0In-house preparationMaintains optimal pH for the enzyme
Triton X-100Commercial VendorDetergent to prevent protein aggregation
Dimethyl Sulfoxide (DMSO)Commercial VendorSolvent for compounds
96-well clear, flat-bottom microplatesCommercial VendorAssay plate
Microplate readerN/ATo measure absorbance changes
Protocol: Step-by-Step
  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% (v/v) Triton X-100.[6] Prepare fresh and keep on ice.

    • Compound Stock Solutions: Prepare a 10 mM stock solution of the test compound and control inhibitors (e.g., Brequinar) in 100% DMSO.

    • Substrate/Cofactor Solutions: Prepare stock solutions of DHO (10 mM in water), CoQd (2 mM in ethanol), and DCIP (3 mM in ethanol). Store protected from light.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the compound dilutions (in DMSO) or DMSO alone (for vehicle control) to the appropriate wells. Aim for a final concentration range that brackets the expected IC50 (e.g., 0.01 µM to 100 µM).

    • Prepare a master mix containing the Assay Buffer, recombinant DHODH (final concentration ~5-10 nM), CoQd (final concentration ~50 µM), and DCIP (final concentration ~60 µM).

    • Add 188 µL of this master mix to each well containing the compound/DMSO.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of DHO solution (final concentration ~200 µM) to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the decrease in absorbance at 600 nm kinetically over 10-15 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Normalize the data by expressing the reaction rates as a percentage of the vehicle control activity: % Activity = (V_compound / V_vehicle) * 100.

    • Plot the % Activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.

Secondary Assay: Cell-Based Anti-Proliferation and Uridine Rescue

This assay assesses the impact of DHODH inhibition in a cellular context. The inhibition of pyrimidine synthesis is expected to cause cell cycle arrest and inhibit proliferation.[5][11] This effect can be reversed by supplying cells with exogenous uridine, which can be salvaged to produce pyrimidines, thus bypassing the de novo pathway. This rescue is a key validation step.[10]

Materials and Reagents
ReagentRecommended SupplierPurpose
Human cancer cell line (e.g., A549, HCT116)ATCCRapidly proliferating cells dependent on de novo pyrimidine synthesis
Cell Culture Medium (e.g., DMEM, RPMI-1640)Commercial VendorFor cell growth
Fetal Bovine Serum (FBS)Commercial VendorSupplement for cell culture medium
Penicillin-StreptomycinCommercial VendorAntibiotic to prevent contamination
UridineCommercial VendorFor the rescue experiment
CellTiter-Glo® Luminescent Cell Viability AssayPromegaTo measure cell viability (ATP content)
96-well opaque-walled microplatesCommercial VendorAssay plate for luminescence measurement
LuminometerN/ATo measure luminescence
Protocol: Step-by-Step
  • Cell Seeding:

    • Seed a rapidly proliferating cancer cell line (e.g., A549) into two 96-well opaque-walled plates at an optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound and Uridine Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • To one plate ("No Rescue" ), add 100 µL of the compound dilutions to the cells.

    • To the second plate ("Uridine Rescue" ), prepare identical compound dilutions but supplement the medium with uridine to a final concentration of 100-200 µM. Add 100 µL of this compound + uridine medium to the cells.

    • Include vehicle (DMSO) controls and a positive control (e.g., Brequinar) on both plates.

  • Incubation:

    • Incubate both plates for 72 hours at 37°C, 5% CO2.

  • Viability Measurement (CellTiter-Glo®):

    • After incubation, allow the plates to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle control for each plate separately.

    • Plot the percent viability against the log of the compound concentration for both the "No Rescue" and "Uridine Rescue" conditions.

    • Determine the GI50 (concentration for 50% growth inhibition) for the "No Rescue" condition.

    • Validation Criterion: A significant rightward shift in the dose-response curve for the "Uridine Rescue" plate compared to the "No Rescue" plate confirms that the anti-proliferative activity is due to the inhibition of the de novo pyrimidine synthesis pathway.

Data Interpretation and Expected Outcomes

AssayExpected Outcome for an Active DHODH Inhibitor
Biochemical Assay The test compound will show a dose-dependent inhibition of DHODH activity, allowing for the calculation of a specific IC50 value.
Cell-Based Assay The compound will inhibit cell proliferation in a dose-dependent manner, yielding a GI50 value.
Uridine Rescue The anti-proliferative effect of the compound will be significantly attenuated or completely abolished in the presence of exogenous uridine, demonstrating on-target activity.

Conclusion

The described assay cascade provides a comprehensive and robust framework for evaluating 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid as a potential DHODH inhibitor. By integrating direct enzymatic assessment with mechanistic cellular validation, this approach ensures high confidence in the results, paving the way for further preclinical development.[3][4]

References

  • Benchchem. Application Notes and Protocols for DHODH Inhibition Assay Using Brequinar-d3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnBVDtCYjVzj0TRo0d-vZfMokWo1myrEwC0U_YlumSARgikfG8ayCFYwAilf49JrA2d8Y-TpHPHvaXQrm318NW_6NEvytqA3UJYKhHBVKEQubI8fnKBoqHQWdWLVe5ebzSdeHcGT9xemlTbJFYClezRUKA4iU7zzHH41rVNAlfN1JIAwR0pFUQjgogJeQ3AhqF2cXQ5O3bHjZHZFBGWUNWnsw4nWWq1qfilA==]
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  • Liu, X., et al. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7164104/]
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  • ResearchGate. Figure 3. DHODH inhibitors affect DHODH enzyme activity but not the... [URL: https://www.researchgate.net/figure/DHODH-inhibitors-affect-DHODH-enzyme-activity-but-not-the-A-DHODH-protein-expression_fig3_354894364]
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  • Wang, Y., et al. (2024). Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11173199/]
  • Gour, H., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02111]
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Application

Application Note: A Multi-Assay Approach for Evaluating the In Vitro Cytotoxicity of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Introduction The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The compound 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, hereafter referred to as "Compound T-801," is a novel derivative currently under investigation for its potential therapeutic applications. A critical initial step in the preclinical evaluation of any new chemical entity is the characterization of its cytotoxic profile.[3] Cytotoxicity testing provides essential data on a compound's potential to damage or kill cells, which is fundamental for both efficacy screening (in the case of anticancer agents) and general safety assessment.[4][5]

This application note provides a comprehensive, field-proven framework for assessing the in vitro cytotoxic potential of Compound T-801. We advocate for a multi-assay, mechanism-centric approach. Relying on a single cytotoxicity endpoint can be misleading; a compound may inhibit metabolic activity without compromising membrane integrity, or it may induce programmed cell death (apoptosis) rather than necrosis.[6] Therefore, we present detailed protocols for a panel of three core assays, each interrogating a distinct hallmark of cell health:

  • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of a cytosolic enzyme, indicating loss of plasma membrane integrity (a hallmark of necrosis).

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

By integrating the data from these orthogonal assays, researchers can construct a robust and nuanced cytotoxic profile for Compound T-801, guiding future drug development efforts.

Core Principles & Experimental Design

The Rationale for a Multi-Assay Panel

Cell death is not a monolithic event. A comprehensive cytotoxicity assessment must differentiate between cytostatic effects (inhibition of proliferation), cytotoxic effects (cell killing), and the specific mechanisms underlying cell death.[5]

  • Metabolic Compromise (MTT): A reduction in the MTT signal indicates that fewer cells are metabolically active. This could be due to cell death or a cytostatic effect where cells are alive but not proliferating.

  • Membrane Rupture (LDH): A positive LDH signal is a clear indicator of cytotoxicity resulting from the loss of plasma membrane integrity, a primary feature of necrosis.[7][8]

  • Apoptosis Induction (Annexin V/PI): Apoptosis is a controlled, programmed form of cell death. Detecting apoptosis is crucial, especially for anticancer drug development, as it is often a desired mechanism of action.[9]

This tripartite approach allows for a more complete understanding, as illustrated below.

Figure 1: Integration of multiple assays to build a comprehensive cytotoxicity profile.

Essential Pre-Experimental Considerations

  • Cell Line Selection: The choice of cell lines is paramount. We recommend testing Compound T-801 on a panel including:

    • One or more cancer cell lines relevant to the proposed therapeutic indication (e.g., MCF-7 for breast cancer, A549 for lung cancer).

    • A non-cancerous cell line (e.g., human dermal fibroblasts or HEK293 cells) to assess general toxicity and selectivity.

  • Compound T-801 Handling:

    • Solubility: Determine the solubility of Compound T-801. Dimethyl sulfoxide (DMSO) is a common solvent for cell culture experiments.[10]

    • Vehicle Control: A vehicle control (culture medium containing the same final concentration of DMSO used to dissolve the compound) is mandatory.[11] The final DMSO concentration should ideally be kept below 0.5% (v/v), as higher concentrations can exert their own cytotoxic effects.[10][12]

  • Controls for Assay Validation:

    • Negative Control: Untreated cells.

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin for MTT and Annexin V assays, or a lysis buffer for the LDH assay). This validates that the assay system is performing correctly.[13]

Protocol 1: MTT Assay for Metabolic Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active cells.[15]

MTT_Workflow A Seed Cells in 96-well plate B Incubate (24h) A->B C Treat with Compound T-801 B->C D Incubate (24-72h) C->D E Add MTT Reagent (0.5 mg/mL) D->E F Incubate (2-4h) E->F G Solubilize Formazan (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I

Figure 2: General workflow for the MTT cytotoxicity assay.

Detailed Protocol

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14][16]

  • Compound Treatment: Prepare a series of dilutions of Compound T-801 in culture medium. A common approach is a two-fold serial dilution starting from a high concentration (e.g., 100 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Remember to include untreated, vehicle, and positive control wells.[14]

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS, sterile filtered) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. The incubation time is critical and may need optimization; look for the formation of purple crystals within the cells.[14]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

Data Analysis

  • Correct for Background: Subtract the average absorbance of the media-only (blank) wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] x 100

  • Determine IC₅₀: Plot Percent Viability against the log of Compound T-801 concentration. Use non-linear regression (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[17][18]

Protocol 2: LDH Release Assay for Membrane Integrity

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a key event in necrosis.[7][8] The LDH assay quantifies this released enzyme through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[7][19] The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[7]

Detailed Protocol

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3). It is crucial to set up three types of controls for each condition:

    • Spontaneous LDH Release: Supernatant from vehicle-treated, intact cells.

    • Maximum LDH Release: Supernatant from vehicle-treated cells that have been completely lysed with a provided lysis buffer (e.g., Triton X-100).[20]

    • Experimental LDH Release: Supernatant from cells treated with Compound T-801.

  • Supernatant Collection: After the treatment incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well flat-bottom plate.[20]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing a substrate and a dye solution). Add 50 µL of the reaction mixture to each well containing supernatant.[19]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]

  • Stop Reaction: Add 50 µL of Stop Solution (often provided in commercial kits) to each well.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm. Use 680 nm as a reference wavelength to correct for background.[19]

Data Analysis

  • Correct for Background: For each sample, subtract the 680 nm absorbance from the 490 nm absorbance. Also, subtract the absorbance value from the no-cell (media background) control.

  • Calculate Percent Cytotoxicity:

    • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Principle

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[21]

This dual staining allows for the identification of four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (less common).

Apoptosis_Pathway cluster_cell Cell Membrane cluster_inner Inner Leaflet cluster_outer Outer Leaflet PS_in Phosphatidylserine (PS) Translocation PS Translocation (Flipping) PS_in->Translocation PS_out AnnexinV Annexin V-FITC Binding PS_out->AnnexinV Stimulus Apoptotic Stimulus (e.g., Compound T-801) Scramblase Scramblase Activation Stimulus->Scramblase Scramblase->Translocation Translocation->PS_out PS Exposed

Figure 3: Simplified pathway of phosphatidylserine (PS) externalization during early apoptosis and its detection by Annexin V.

Detailed Protocol

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Compound T-801 at concentrations around the determined IC₅₀ value for 24-48 hours. Include untreated, vehicle, and positive controls (e.g., staurosporine).

  • Cell Harvesting:

    • Collect the culture supernatant (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the supernatant and the trypsinized cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cell pellet twice with cold PBS.[9]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and analyze by flow cytometry within one hour.

Data Analysis

Using flow cytometry software, a quadrant plot is generated with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The percentage of cells in each quadrant (lower-left: viable; lower-right: early apoptotic; upper-right: late apoptotic/necrotic) is quantified.

Data Interpretation and Synthesis

By combining the results, a clear picture of Compound T-801's cytotoxic mechanism emerges. The following table provides a hypothetical example of how data could be presented and interpreted.

AssayEndpointHeLa (Cancer)HEK293 (Non-cancerous)Interpretation
MTT IC₅₀ (µM)12.5> 100Compound T-801 selectively reduces the viability of HeLa cancer cells.
LDH % Cytotoxicity at 25 µM8%3%Minimal membrane damage suggests the primary mechanism is not necrosis.
Annexin V/PI % Apoptotic Cells at 25 µM65%7%The significant increase in Annexin V positive HeLa cells confirms apoptosis as the primary mode of cell death.

Conclusion

The evaluation of a novel compound like 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid requires a rigorous and multi-faceted approach to cytotoxicity testing. The sequential application of MTT, LDH, and Annexin V/PI assays provides a robust workflow to move beyond a simple "toxic" or "non-toxic" label. This strategy allows researchers to quantify dose-dependent effects on cell viability, differentiate between cytostatic and cytotoxic outcomes, and elucidate the primary mechanism of cell death. The protocols and principles outlined in this application note provide a validated foundation for generating high-quality, interpretable data essential for the advancement of drug discovery and development programs. Adherence to these methodologies, with careful attention to controls and data normalization, will ensure the generation of reliable and reproducible results in compliance with international standards for in vitro cytotoxicity evaluation.[3][22][23]

References

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  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Sivandzade, F., & Cucullo, L. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (141), 58463. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • XCellR8. (n.d.). ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • protocols.io. (2022). LDH cytotoxicity assay. Retrieved from [Link]

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  • ACS Publications. (2014). Tricyclic[15]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins. Retrieved from [Link]

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Method

Antimicrobial screening of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Application Notes and Protocols for the Antimicrobial Screening of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid Prepared by: Gemini, Senior Application Scientist Introduction The rise of antimicrobial res...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Antimicrobial Screening of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents.[1] Compounds containing triazine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific triazine derivative: 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (CAS No. 18510-65-1). While derivatives of 1,2,4-triazol-5-ones have been synthesized and screened for antibacterial activities[2], detailed protocols for this specific compound are not widely published.

These application notes outline the fundamental principles and step-by-step protocols for determining the antimicrobial potential of this compound. The methodologies described are based on widely accepted standards to ensure the generation of reliable and reproducible data. We will cover preliminary screening using the agar disk diffusion method and quantitative evaluation through the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Compound Profile: 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

  • Chemical Structure:

    • Molecular Formula: C₉H₇N₃O₄

    • Molecular Weight: 221.17 g/mol [3]

    • CAS Number: 18510-65-1[4]

  • Rationale for Screening: The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry. The presence of dioxo functional groups and a benzoic acid moiety suggests potential for interactions with biological targets in microorganisms. The structural similarity to other bioactive triazines warrants a thorough investigation of its antimicrobial properties.[5][6]

Part 1: Preliminary Antimicrobial Screening - Agar Disk Diffusion Assay

The agar disk diffusion method is a widely used, cost-effective technique for preliminary screening of antimicrobial activity.[1] It relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the disk indicates antimicrobial activity.

Experimental Workflow: Agar Disk Diffusion

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Mueller-Hinton Agar (MHA) plates E1 Uniformly swab MHA plates with microbial inoculum P1->E1 P2 Prepare microbial inoculum (0.5 McFarland standard) P2->E1 P3 Prepare stock solution of test compound in DMSO P4 Impregnate sterile paper disks with test compound P3->P4 E2 Place impregnated disks and control disks on agar surface P4->E2 E1->E2 E3 Incubate plates at 37°C for 18-24 hours E2->E3 A1 Measure the diameter of the zone of inhibition (mm) E3->A1 A2 Compare results to positive and negative controls A1->A2 G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare serial dilutions of the test compound in a 96-well plate E1 Inoculate all wells (except sterility control) with the microbial suspension P1->E1 P2 Prepare microbial inoculum and adjust to final concentration P2->E1 E2 Include growth and sterility controls E3 Incubate plate at 37°C for 18-24 hours E2->E3 A1 Visually inspect for turbidity or use a plate reader E3->A1 A2 Determine the lowest concentration with no visible growth (MIC) A1->A2

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution
  • Plate Preparation:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells A1 through A11 of a 96-well microtiter plate. Well A12 will serve as a growth control.

    • Prepare a 2X working stock of the test compound (e.g., 1024 µg/mL) in MHB.

    • Add 100 µL of the 2X working stock to well A1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well A1 to A2, mix, then transfer 50 µL from A2 to A3, and so on, up to well A10. Discard 50 µL from well A10. This creates a concentration gradient (e.g., 512 µg/mL down to 1 µg/mL). Well A11 serves as a negative (sterility) control.

  • Inoculum Preparation and Inoculation:

    • Prepare a microbial suspension as described previously (0.5 McFarland). Dilute this suspension in MHB so that after adding 50 µL to each well, the final inoculum concentration is approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of this final inoculum to wells A1 through A10 and to the growth control well (A12).

    • Add 50 µL of sterile MHB to the sterility control well (A11).

  • Incubation and MIC Determination:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The growth control (A12) should be turbid, and the sterility control (A11) should be clear.

Data Presentation: Example MIC Data
Test MicroorganismMIC (µg/mL) of Test CompoundMIC (µg/mL) of Ciprofloxacin
Staphylococcus aureus (ATCC 25923)640.5
Escherichia coli (ATCC 25922)1280.06
Pseudomonas aeruginosa (ATCC 27853)>5121
Candida albicans (ATCC 10231)256N/A (Fluconazole): 2

Conclusion

These protocols provide a standardized framework for the initial antimicrobial evaluation of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. Positive results from these assays would justify further investigation, including determining the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), time-kill kinetics, and mechanism of action studies. The exploration of novel chemical scaffolds like the triazine derivatives is a crucial endeavor in the ongoing battle against infectious diseases. [1][7]

References

  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • Ingenta Connect. (2012). Screening Strategies to Identify New Antibiotics. Retrieved from [Link]

  • MDPI. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. Retrieved from [Link]

  • ChemBK. (n.d.). Benzoic acid, 4-(3,5-dihydro-3,5-dioxo-4H-1,2,4-triazol-4-yl)-. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4- [3,5-bis (2-hydroxyphenyl) - [1][7][8]triazol-1-yl] benzoic acid. Retrieved from

  • PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from [Link]

  • MDPI. (2022). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c]T[1][7][8]riazines: Synthesis and Photochemical Properties. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • PubMed. (2001). Synthesis and antibacterial activities of some 4,5-dihydro-1H-1,2,4-triazol-5-ones. Retrieved from [Link]

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Application

Anticancer activity of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid against specific cell lines

Application Note & Protocol Evaluating the Anticancer Efficacy of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid Against Human Cancer Cell Lines For: Researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Evaluating the Anticancer Efficacy of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid Against Human Cancer Cell Lines

For: Researchers, scientists, and drug development professionals in oncology.

I. Introduction: The Therapeutic Potential of 1,2,4-Triazine Derivatives

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as anticancer agents, often exhibiting potent activity against a range of human cancer cell lines.[3][4] The anticancer effects of these compounds are frequently linked to their ability to induce apoptosis and interfere with critical cell signaling pathways.[5][6]

This document provides a detailed protocol for evaluating the in vitro anticancer activity of a novel 1,2,4-triazine derivative, 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (hereinafter referred to as Compound X). The protocols outlined herein are designed to be robust and self-validating, enabling researchers to accurately assess the cytotoxic and apoptotic effects of Compound X on two representative and commonly studied human cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • HT-29: A human colorectal adenocarcinoma cell line.

The methodologies described include the MTT assay for determining cell viability and IC₅₀ values, and the Annexin V-FITC/PI dual staining assay for the quantitative assessment of apoptosis.

II. Foundational Principles of Key Methodologies

A thorough understanding of the underlying principles of each experimental technique is critical for accurate data interpretation.

A. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The concentration of this formazan, which is directly proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.

B. Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay provides a quantitative assessment of apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. This dual-staining method allows for the differentiation of:

  • Live cells: Annexin V-FITC negative and PI negative.

  • Early apoptotic cells: Annexin V-FITC positive and PI negative.

  • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

III. Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing the anticancer activity of Compound X.

G cluster_prep Preparation cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay Compound_Prep Prepare Stock Solution of Compound X in DMSO Treat_Cells_MTT Treat with Serial Dilutions of Compound X for 48h Compound_Prep->Treat_Cells_MTT Treat_Cells_Apoptosis Treat with Predetermined Concentrations of Compound X Compound_Prep->Treat_Cells_Apoptosis Cell_Culture Culture MCF-7 and HT-29 Cell Lines Seed_Cells_96 Seed Cells in 96-Well Plates Cell_Culture->Seed_Cells_96 Seed_Cells_6 Seed Cells in 6-Well Plates Cell_Culture->Seed_Cells_6 Seed_Cells_96->Treat_Cells_MTT MTT_Assay Perform MTT Assay Treat_Cells_MTT->MTT_Assay Absorbance_Read Read Absorbance at 570 nm MTT_Assay->Absorbance_Read IC50_Calc Calculate IC₅₀ Value Absorbance_Read->IC50_Calc Seed_Cells_6->Treat_Cells_Apoptosis Harvest_Cells Harvest and Wash Cells Treat_Cells_Apoptosis->Harvest_Cells Stain_Cells Stain with Annexin V-FITC/PI Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Quantify_Apoptosis Quantify Apoptotic Cell Population Flow_Cytometry->Quantify_Apoptosis

Caption: Experimental workflow for evaluating the anticancer activity of Compound X.

IV. Detailed Protocols

A. Materials and Reagents

  • Compound X (4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid)

  • MCF-7 and HT-29 cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Annexin V-FITC/PI Apoptosis Detection Kit

B. Protocol 1: Cell Culture and Maintenance

  • Culture MCF-7 and HT-29 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

C. Protocol 2: MTT Cell Viability Assay

  • Prepare a 10 mM stock solution of Compound X in DMSO.

  • Trypsinize and count the cells. Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Compound X in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determine the IC₅₀ value (the concentration of Compound X that inhibits 50% of cell growth) by plotting a dose-response curve.

D. Protocol 3: Annexin V-FITC/PI Apoptosis Assay

  • Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with Compound X at concentrations corresponding to the IC₅₀ and 2x IC₅₀ values determined from the MTT assay. Include an untreated control.

  • Incubate for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

V. Hypothetical Data and Interpretation

A. Cell Viability Data

The following table presents hypothetical IC₅₀ values for Compound X against MCF-7 and HT-29 cell lines after 48 hours of treatment.

Cell LineCompound X IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-718.51.2
HT-2925.22.5

Interpretation: These hypothetical results suggest that Compound X exhibits cytotoxic activity against both breast and colon cancer cell lines, albeit with lower potency than the standard chemotherapeutic agent, Doxorubicin.

B. Apoptosis Data

The following table summarizes hypothetical results from the Annexin V-FITC/PI assay for MCF-7 cells treated with Compound X for 24 hours.

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control95.12.52.4
Compound X (18.5 µM)60.325.813.9
Compound X (37.0 µM)35.740.124.2

Interpretation: The hypothetical data indicates a dose-dependent increase in the percentage of apoptotic cells following treatment with Compound X. This suggests that the observed cytotoxicity is, at least in part, mediated by the induction of apoptosis.

VI. Plausible Mechanism of Action and Signaling Pathway

Based on the literature for other 1,2,4-triazine derivatives, a plausible mechanism of action for Compound X could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.[5] This pathway is often characterized by the activation of caspase-9 and caspase-3/7.

G CompoundX Compound X Bcl2 Bcl-2 Family (Anti-apoptotic) CompoundX->Bcl2 Inhibition Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak BaxBak->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis

Sources

Method

Application Note &amp; Protocols: Elucidating the Enzyme Inhibition Kinetics of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Abstract The 1,2,4-triazine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory proper...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This application note provides a comprehensive guide to characterizing the enzyme inhibition kinetics of novel compounds built on this framework, using 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid as a representative molecule. While specific enzyme targets for this exact compound are subject to initial screening, the protocols herein describe the essential downstream experiments required to determine its potency (IC₅₀), inhibition constant (Kᵢ), and mechanism of action (MoA). This guide is designed to provide researchers with the theoretical foundation and practical steps to generate robust and reliable kinetic data, a critical step in the drug discovery pipeline.

Introduction: The Rationale for Kinetic Analysis

In drug discovery, identifying a compound that modulates the activity of a target enzyme is only the first step. A thorough understanding of how the compound interacts with the enzyme is crucial for its development as a therapeutic agent. This is achieved through enzyme kinetic studies. Key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) provide a quantitative measure of a compound's potency.[3] Furthermore, determining the mechanism of inhibition—whether it is competitive, non-competitive, uncompetitive, or mixed—offers deep insights into the inhibitor's binding mode, which is vital for structure-activity relationship (SAR) studies and lead optimization.[4][5]

The 1,2,4-triazine nucleus and its derivatives are known to interact with various enzymes, such as D-amino acid oxidase (DAAO) and Lanosterol 14-demethylase (CYP51), making this class of compounds a fertile ground for inhibitor discovery.[6][7][8] This document outlines a self-validating system of protocols to rigorously assess the inhibitory characteristics of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid against a pre-identified enzyme target.

Theoretical Framework: Understanding Inhibition Parameters

Before proceeding to experimental work, a firm grasp of the underlying kinetic principles is essential. Enzyme inhibition is broadly classified based on how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing substrate concentration.[5][9] It increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ).[10]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound.[5] This binding event reduces the enzyme's catalytic efficiency. It decreases the apparent Vₘₐₓ but does not change the Kₘ.[10]

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site.[5] This type of inhibition is more effective at high substrate concentrations and reduces both the apparent Vₘₐₓ and Kₘ.[5]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. It affects both the apparent Vₘₐₓ and Kₘ. Pure non-competitive inhibition is a specific case of mixed inhibition where the binding affinities are equal.[11]

These distinct mechanisms can be visualized by their effects on enzyme-substrate interactions.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition E Enzyme (E) ES E-Substrate (ES) E->ES + S EI E-Inhibitor (EI) E->EI + I EP E + Product ES->EP k_cat I Inhibitor (I) EI->E E2 Enzyme (E) ES2 E-Substrate (ES) E2->ES2 + S EI2 E-Inhibitor (EI) E2->EI2 + I EP2 E + Product ES2->EP2 k_cat ESI2 ES-Inhibitor (ESI) ES2->ESI2 + I I2 Inhibitor (I) EI2->E2 ESI2->ES2 E3 Enzyme (E) ES3 E-Substrate (ES) E3->ES3 + S EP3 E + Product ES3->EP3 k_cat ESI3 ES-Inhibitor (ESI) ES3->ESI3 + I I3 Inhibitor (I) ESI3->ES3

Caption: Modes of reversible enzyme inhibition.

The two most common metrics for quantifying potency are:

  • IC₅₀ (Half-Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[3] While experimentally straightforward, its value is dependent on the substrate concentration used.[12]

  • Kᵢ (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It is a true measure of inhibitor affinity and is independent of substrate concentration, making it the gold standard for comparing inhibitor potencies.[3][12]

Experimental Design and Prerequisites

A successful kinetic analysis relies on a well-characterized and robust enzymatic assay. Before initiating inhibitor studies, the following prerequisites must be met:

  • Purified Enzyme: A highly purified and active enzyme preparation is required.

  • Optimized Assay Conditions: The buffer, pH, temperature, and cofactor concentrations must be optimized for linear and reproducible enzyme activity.

  • Substrate Kₘ Determination: The Michaelis constant (Kₘ) for the substrate must be accurately determined beforehand. The Kₘ represents the substrate concentration at which the reaction velocity is half of Vₘₐₓ and is crucial for both MoA studies and for converting IC₅₀ to Kᵢ.[13]

  • Inhibitor Purity and Solubility: The test compound, 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, must be of high purity and soluble in the assay buffer. A stock solution is typically prepared in DMSO and diluted serially.

Materials and Reagents
  • Purified target enzyme

  • Enzyme-specific substrate

  • 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (Inhibitor)

  • Assay Buffer (e.g., Tris-HCl, HEPES)

  • Cofactors (if required, e.g., ATP, Mg²⁺, NADH)

  • Dimethyl Sulfoxide (DMSO, Spectroscopic Grade)

  • 96-well microplates (UV-transparent or opaque, depending on detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

  • Multichannel pipettes

Protocol 1: IC₅₀ Determination

This protocol determines the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity at a fixed substrate concentration. The causality behind this experiment is to establish a dose-response relationship.

G start Start: Prepare Reagents prep_inhibitor Prepare serial dilutions of Inhibitor in DMSO (e.g., 10 points, 3-fold dilution) start->prep_inhibitor plate_inhibitor Dispense Inhibitor dilutions and controls into 96-well plate prep_inhibitor->plate_inhibitor add_enzyme Add Enzyme solution to all wells. Incubate briefly (e.g., 15 min at RT) to allow for inhibitor binding. plate_inhibitor->add_enzyme initiate_rxn Initiate reaction by adding Substrate (fixed concentration, e.g., at Kₘ) add_enzyme->initiate_rxn read_plate Measure reaction rate immediately using a microplate reader (kinetic or endpoint mode) initiate_rxn->read_plate analyze Analyze Data: 1. Calculate % Inhibition for each concentration. 2. Plot % Inhibition vs. log[Inhibitor]. 3. Fit to a sigmoidal dose-response curve. read_plate->analyze end_result Result: Determine IC₅₀ value analyze->end_result

Caption: Workflow for IC₅₀ determination.

Step-by-Step Methodology:

  • Inhibitor Stock Preparation: Prepare a high-concentration stock solution of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (e.g., 10 mM) in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the inhibitor stock. A common scheme is a 10-point, 3-fold dilution series to cover a wide concentration range.[14]

  • Plate Setup:

    • To the appropriate wells of a 96-well plate, add 1 µL of each inhibitor dilution.

    • Controls are critical: Prepare wells for a 'MAX signal' (0% inhibition) containing 1 µL of DMSO and wells for a 'MIN signal' (100% inhibition) containing a known potent inhibitor or no enzyme.[14]

  • Enzyme Addition: Add the enzyme, diluted in assay buffer, to all wells. The final enzyme concentration should be kept low to ensure initial velocity conditions.[14] Gently mix and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells. The substrate should be at a fixed concentration, typically equal to its Kₘ value.

  • Data Acquisition: Immediately place the plate in a pre-warmed microplate reader and measure the reaction rate. This can be done in kinetic mode (reading absorbance/fluorescence over time) or as an endpoint measurement after a fixed incubation period.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_MIN) / (Signal_MAX - Signal_MIN))

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration at the inflection point of the curve.[3]

Protocol 2: Mechanism of Action (MoA) Determination

This protocol is designed to elucidate how the inhibitor affects the enzyme by measuring reaction rates at various concentrations of both the substrate and the inhibitor. The resulting data is used to generate a Lineweaver-Burk (double reciprocal) plot, which provides a clear visual diagnosis of the inhibition mechanism.[4][10][11]

G start Start: Select Inhibitor Concentrations prep_inhibitor Prepare 3-4 fixed concentrations of Inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) start->prep_inhibitor plate_setup Set up a matrix in a 96-well plate with each inhibitor concentration tested against each substrate concentration. prep_inhibitor->plate_setup prep_substrate Prepare serial dilutions of Substrate (e.g., 0.25x Kₘ to 8x Kₘ) prep_substrate->plate_setup run_assay Add Enzyme to initiate reactions. Measure initial velocities (V₀) for each condition. plate_setup->run_assay analyze Data Transformation: For each inhibitor concentration, calculate 1/V₀ and 1/[S] for all substrate concentrations. run_assay->analyze plot Generate Lineweaver-Burk Plot: Plot 1/V₀ vs. 1/[S]. Each inhibitor concentration will yield a separate line. analyze->plot interpret Interpret Plot to Determine MoA plot->interpret

Caption: Workflow for Mechanism of Action (MoA) studies.

Step-by-Step Methodology:

  • Select Inhibitor Concentrations: Based on the previously determined IC₅₀, choose several fixed concentrations of the inhibitor to test (e.g., a control with 0 inhibitor, 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀).

  • Prepare Substrate Dilutions: Prepare a series of substrate dilutions, typically ranging from 0.25 x Kₘ to at least 5-8 x Kₘ.

  • Assay Setup: In a 96-well plate, set up a matrix where each fixed inhibitor concentration is tested against the full range of substrate concentrations.

  • Enzyme Addition and Incubation: Add the enzyme to wells containing the inhibitor and buffer. Incubate for 10-15 minutes.

  • Reaction Initiation and Measurement: Initiate the reactions by adding the varying concentrations of substrate. Measure the initial reaction velocity (V₀) for each condition.

  • Data Transformation and Plotting:

    • For each fixed inhibitor concentration, calculate the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).

    • Create a Lineweaver-Burk plot by graphing 1/V₀ (y-axis) versus 1/[S] (x-axis). This will generate a series of lines, one for each inhibitor concentration.[15]

Data Presentation and Interpretation

Interpreting the Lineweaver-Burk Plot

The pattern of the lines on the Lineweaver-Burk plot directly indicates the mechanism of inhibition.[10][11]

Inhibition TypeVₘₐₓ (1/y-intercept)Kₘ (-1/x-intercept)Lineweaver-Burk Plot Appearance
Competitive UnchangedIncreasesLines intersect on the y-axis.[10]
Non-competitive DecreasesUnchangedLines intersect on the x-axis.[10]
Uncompetitive DecreasesDecreasesLines are parallel.[5]
Mixed DecreasesIncreasesLines intersect in the upper-left quadrant.
Calculating the Inhibition Constant (Kᵢ)

Once the IC₅₀ and mechanism of action are known, the true inhibition constant (Kᵢ) can be calculated. The Cheng-Prusoff equation is used for this conversion, and the specific formula depends on the mode of inhibition.[12][16]

  • For Competitive Inhibitors: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

  • For Non-competitive Inhibitors: Kᵢ = IC₅₀

  • For Uncompetitive Inhibitors: Kᵢ = IC₅₀ / (1 + (Kₘ / [S]))

Where:

  • [S] is the substrate concentration used in the IC₅₀ experiment.

  • Kₘ is the Michaelis constant of the substrate.

The Kᵢ value is a more universal measure of potency than IC₅₀ because it is independent of the specific experimental conditions.[3][12]

ParameterDescriptionImportance
IC₅₀ Inhibitor concentration for 50% activity reduction.Primary measure of potency from dose-response. Dependent on assay conditions.[17]
Kₘ Substrate concentration at ½Vₘₐₓ.Characterizes enzyme's affinity for its substrate. Required for Kᵢ calculation.[13]
Vₘₐₓ Maximum reaction velocity at saturating substrate.Indicates the catalytic turnover rate of the enzyme.
Kᵢ Dissociation constant of the E-I complex.A true thermodynamic measure of inhibitor affinity. Allows for direct comparison of different inhibitors.[12]
MoA Mechanism of Inhibition (e.g., Competitive).Provides insight into the inhibitor's binding site and interaction with the enzyme.[18]

Conclusion

This application note provides a robust framework for the detailed kinetic characterization of novel enzyme inhibitors, exemplified by 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. By systematically determining the IC₅₀, elucidating the mechanism of action through Lineweaver-Burk analysis, and calculating the Kᵢ, researchers can generate high-quality, reliable data. These kinetic parameters are fundamental to understanding the inhibitor's potency and binding mode, guiding medicinal chemistry efforts to optimize compound efficacy and selectivity, and ultimately accelerating the journey from a promising hit to a viable drug candidate.

References

  • IC50 Determin
  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MC
  • Lineweaver–Burk plot. Wikipedia.
  • Lineweaver–Burk Plot. Microbe Notes. (2022-05-30).
  • Enzyme Inhibitor Terms and Calcul
  • Inhibition - Enzymes - MC
  • Lineweaver Burk Plots – MC
  • Ki, IC50, & the Cheng-Prusoff equation. ChemHelp ASAP. (2021-01-13). YouTube.
  • IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. Majid Ali. (2023-01-06). YouTube.
  • IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009-04-24). Nucleic Acids Research, 37(Web Server issue), W441–W445.
  • How should I start with Enzyme-Inhibitor kinetics assay?. (2015-09-02).
  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. (2013).
  • Mechanism of Action Assays for Enzymes. (2012-05-01). Assay Guidance Manual, NCBI Bookshelf.
  • Enzyme Kinetics and Inhibition. (2022-10-04). Chemistry LibreTexts.
  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo.
  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans. (2022). Frontiers in Cellular and Infection Microbiology.
  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. (2019).
  • Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. (2023). International Journal of Molecular Sciences, 24(13), 10525.
  • 1,2,4-triazine derivatives: Synthesis and biological applications. (2014). International Journal of Pharma Sciences and Research (IJPSR).
  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. (2013). Journal of Medicinal Chemistry, 56(10), 3964–3975.

Sources

Application

Application Notes and Protocols for the In Vivo Formulation of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The successful in vivo evaluation of novel chemical entities is fundamentally reliant on the development of a safe and effective formulation tha...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The successful in vivo evaluation of novel chemical entities is fundamentally reliant on the development of a safe and effective formulation that ensures appropriate bioavailability. This document provides a detailed guide for the formulation of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (CAS No. 18510-65-1), a compound anticipated to have low aqueous solubility, for preclinical in vivo studies.[1][2] Given the absence of extensive public data on this specific molecule, this guide is structured as a systematic approach to formulation development, grounded in the physicochemical principles dictated by its structure—a heterocyclic triazine core coupled with a benzoic acid moiety.

The core challenge in formulating this compound lies in its likely poor water solubility, a common issue for many new drug candidates.[3][4] The presence of the carboxylic acid group, however, offers a key opportunity for pH-dependent solubility enhancement.[5] This guide will detail a tiered strategy, starting with simple aqueous-based vehicles and progressing to more complex co-solvent and suspension systems as needed. Each step is designed to be a self-validating system, allowing researchers to identify the most appropriate formulation with the minimum necessary complexity.

Part 1: Physicochemical Characterization and Pre-Formulation Analysis

A thorough understanding of the compound's properties is the cornerstone of rational formulation design.[6] While experimental data for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid is scarce, we can infer key properties from its structure to guide our initial strategy.

Inferred Physicochemical Properties:

PropertyEstimated Value/CharacteristicRationale & Impact on Formulation
pKa ~4.0 - 5.0The benzoic acid moiety is the primary acidic functional group. At pH values above the pKa, the molecule will be deprotonated to its more soluble carboxylate salt form. This is the primary handle for solubility enhancement.
LogP Moderately LipophilicThe combination of aromatic and heterocyclic rings suggests the compound will be lipophilic, contributing to low intrinsic aqueous solubility. This may necessitate co-solvents or lipid-based systems if pH modification is insufficient.[3]
Aqueous Solubility LowExpected to be poor at acidic and neutral pH due to its lipophilicity and crystalline structure.
Stability Generally StableDihydro-1,2,4-triazine rings are relatively stable heterocyclic systems. However, stability of the final formulation should always be confirmed empirically.

Initial Assessment Protocol: A crucial first step is to perform a simple, small-scale solubility test to confirm these assumptions before committing to a full-scale formulation.

Protocol 1: Rapid Solubility Assessment

  • Prepare Stock Solutions: Create a concentrated stock solution of the compound in an organic solvent like DMSO (e.g., 50 mg/mL).

  • Test Vehicles: Aliquot common in vivo vehicles into separate microcentrifuge tubes (e.g., 1 mL each of Saline, PBS pH 7.4, 5% Dextrose in Water (D5W), and a pH-adjusted buffer like citrate buffer pH 4.0 or phosphate buffer pH 8.0).

  • Spike and Observe: Add a small volume of the DMSO stock to each vehicle to achieve the target final concentration (e.g., 2 µL of 50 mg/mL stock into 1 mL vehicle for a final concentration of 100 µg/mL).

  • Incubate and Inspect: Vortex each tube vigorously for 1-2 minutes. Allow to stand at room temperature for at least one hour. Visually inspect for any signs of precipitation against a dark background. Centrifuge the tubes and inspect for a pellet.

  • Decision Point: If the compound remains in solution in a simple aqueous vehicle (especially at elevated pH), proceed with that vehicle. If precipitation occurs, a more complex formulation strategy is required.

Part 2: Formulation Development Strategy: A Tiered Approach

The following workflow provides a logical progression from simple to more complex formulations. The goal is to use the simplest system that can maintain the compound in solution at the desired concentration, thereby minimizing the potential for vehicle-induced toxicity or artifacts.[7]

G cluster_0 start Start: Define Target Concentration & Route tier1 Tier 1: pH-Adjusted Aqueous Solution start->tier1 tier2 Tier 2: Aqueous Solution with Co-solvents tier1->tier2 Precipitation occurs qc Final QC: Concentration & Stability tier1->qc Soluble tier3 Tier 3: Suspension Formulation tier2->tier3 Precipitation occurs tier2->qc Soluble tier3->qc Homogeneous & Resuspendable G cluster_1 prep Prepare Formulation visual Visual Inspection (Clarity, Color) prep->visual ph pH Measurement visual->ph hplc HPLC-UV Analysis (Concentration Verification) ph->hplc stability Short-term Stability (Re-inspect/Re-analyze) hplc->stability

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the reaction yield of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid synthesis

Technical Support Center: Synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(3,5-Di...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and maximize your reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the synthesis. Each answer provides a detailed explanation of the chemical causality and offers practical solutions.

Q1: What is the primary synthetic route for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid?

Answer:

The most reliable and common method for synthesizing this 1,2,4-triazine-3,5-dione scaffold is via a cyclocondensation reaction. This involves reacting an α-keto acid (or its ester) with a substituted semicarbazide. For the target molecule, the key starting materials are glyoxylic acid and 1-(4-carboxyphenyl)semicarbazide .

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazine ring.

Caption: General synthetic pathway.
Q2: My reaction yield is consistently low (<40%). What are the most critical factors to investigate?

Answer:

Low yields in heterocyclic synthesis are a common issue stemming from several potential factors.[1] A systematic approach is the most effective way to troubleshoot this problem. The key areas to focus on are reaction conditions, reagent quality, and stoichiometry.

1. Reaction Conditions (pH, Temperature, and Time):

  • Causality: The cyclocondensation is highly pH-dependent. The initial hydrazone formation is typically acid-catalyzed, as protonation of the carbonyl oxygen of glyoxylic acid makes it more electrophilic. However, strongly acidic conditions (pH < 3) will protonate the nucleophilic nitrogen of the semicarbazide, rendering it unreactive. Conversely, basic conditions can lead to side reactions of the α-keto acid.

  • Solution: The optimal pH is typically weakly acidic, in the range of 4-6. This can be achieved using an acetic acid or pyridine catalyst in a solvent like ethanol or a buffered aqueous solution.

  • Temperature: Excessive heat can cause decomposition of the starting materials or the triazine product.[1] The reaction should be monitored closely. Start at a moderate temperature (e.g., 60-80°C) and adjust as needed based on reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

2. Purity of Reagents and Solvents:

  • Causality: Impurities in the starting materials are a frequent cause of low yields. Glyoxylic acid can exist as a hydrate and may contain polymeric impurities. The semicarbazide derivative can degrade over time. Water content in organic solvents can also hinder the reaction, as water is a product of the condensation.

  • Solution: Use freshly purchased or purified reagents of high purity. Ensure solvents are anhydrous if the reaction is performed in a non-aqueous medium.[1]

3. Stoichiometry:

  • Causality: While a 1:1 molar ratio is theoretically required, slight excesses of one reactant can sometimes drive the reaction to completion. However, a large excess can complicate purification.

  • Solution: Begin with a 1:1 molar ratio. If incomplete conversion of one starting material is observed, a small excess (e.g., 1.1 equivalents) of the more stable or less expensive reagent can be trialed.

ParameterInitial ConditionOptimized RangeRationale
pH Not controlled4.0 - 6.0Balances activation of the carbonyl group with the nucleophilicity of the semicarbazide.
Temperature Reflux (uncontrolled)60 - 80 °CPrevents thermal degradation of reactants and product.[1]
Solvent Methanol/EthanolEthanol or Acetic AcidAcetic acid can act as both a solvent and a catalyst, promoting efficient cyclization.
Reactant Ratio 1:11:1 to 1:1.1A slight excess of one reactant can help drive the reaction to completion.
Q3: I'm observing significant side product formation. What are these impurities and how can I minimize them?

Answer:

Side product formation is often related to the reactivity of the starting materials and intermediates. In this synthesis, two main side reactions are common:

1. Self-Condensation of Glyoxylic Acid:

  • Causality: Under certain conditions, especially with prolonged heating or incorrect pH, glyoxylic acid can undergo self-condensation or polymerization.

  • Minimization: Add the glyoxylic acid solution slowly to the solution of the semicarbazide derivative. This maintains a low instantaneous concentration of the glyoxylic acid, favoring the desired bimolecular reaction over self-condensation. Maintaining the optimal temperature is also critical.

2. Incomplete Cyclization:

  • Causality: The hydrazone intermediate may fail to cyclize efficiently, remaining in the final mixture. This is often due to insufficient heating, incorrect pH, or the presence of excess water.

  • Minimization: Ensure the reaction goes to completion by monitoring via TLC. If the hydrazone intermediate is observed to be stable, adding a stronger acid catalyst (e.g., a few drops of concentrated HCl, carefully monitoring pH) or increasing the temperature slightly for the final phase of the reaction can promote the final ring-closing step. The use of a Dean-Stark apparatus to remove water can also be effective in non-aqueous solvents.

Many reactions in organic synthesis are sensitive to atmospheric moisture and oxygen; if your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[1]

Q4: The final product is difficult to purify. What are the recommended purification strategies?

Answer:

The target molecule contains both a carboxylic acid and a heterocyclic ring system, giving it moderate polarity and potentially poor solubility in many common organic solvents.

  • Initial Isolation: The crude product often precipitates from the reaction mixture upon cooling. This solid can be collected by filtration. Washing the crude solid is a critical first step.

    • Water Wash: To remove any remaining inorganic salts or highly polar starting materials like glyoxylic acid.

    • Cold Ethanol/Methanol Wash: To remove less polar, organic-soluble impurities.

  • Recrystallization: This is the most effective method for purifying the final product.

    • Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot is ideal. Good candidates include aqueous ethanol, dimethylformamide (DMF)/water, or acetic acid/water mixtures. Experiment with small quantities to find the optimal solvent or solvent pair.

  • Chromatography: If recrystallization fails to yield a pure product, column chromatography can be used.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A polar eluent system will be required. Start with a mixture like dichloromethane/methanol (e.g., 95:5) and gradually increase the polarity by adding more methanol. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent streaking by keeping the carboxylic acid protonated.

Troubleshooting Workflow: Diagnosing Low Reaction Yield

This flowchart provides a systematic process for identifying the root cause of low product yield.

Low_Yield_Troubleshooting start Low Yield Observed (<40%) check_purity Step 1: Verify Reagent Purity (NMR, MS, Freshness) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok order_new Action: Purify or Order New Reagents purity_ok->order_new No check_conditions Step 2: Analyze Reaction Conditions purity_ok->check_conditions Yes check_ph Is pH between 4-6? check_conditions->check_ph adjust_ph Action: Adjust pH with Acetic Acid or Buffer check_ph->adjust_ph No check_temp Is Temperature 60-80°C? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Action: Adjust & Monitor Temperature check_temp->adjust_temp No check_monitoring Step 3: Review In-Process Monitoring (TLC/LC-MS) check_temp->check_monitoring Yes adjust_temp->check_monitoring incomplete_conv Incomplete Conversion of Starting Material? check_monitoring->incomplete_conv extend_time Action: Increase Reaction Time or Add 1.1 eq of Reactant incomplete_conv->extend_time Yes side_products Significant Side Products Observed? incomplete_conv->side_products No success Yield Optimized extend_time->success optimize_add Action: Optimize Addition Rate & Re-check Temp/pH side_products->optimize_add Yes side_products->success No optimize_add->success

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Experimental Protocol: Synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

This protocol is a baseline procedure. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 1-(4-carboxyphenyl)semicarbazide (1.0 eq)

  • Glyoxylic acid monohydrate (1.05 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1-(4-carboxyphenyl)semicarbazide (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 10:1 v/v).

  • Reactant Addition: In a separate beaker, dissolve glyoxylic acid monohydrate (1.05 eq) in a minimal amount of ethanol. Add this solution dropwise to the stirring suspension of the semicarbazide at room temperature over 15 minutes.

  • Reaction: Heat the reaction mixture to 70-80°C. Monitor the reaction progress every hour using TLC (Mobile Phase: Dichloromethane:Methanol:Acetic Acid 90:10:1). The reaction is typically complete within 4-6 hours, indicated by the consumption of the limiting starting material.

  • Isolation: Once the reaction is complete, allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 1 hour. A precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and then with cold ethanol (2 x 10 mL) to remove residual acid and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60°C overnight.

  • Purity Analysis: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, LC-MS, and HPLC.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025). Common problems in 1,2,4-triazine synthesis and solutions.
  • BenchChem. (2025). identifying and minimizing side products in 1,2,4-triazine synthesis.
  • Dowling, M. S., et al. (2018). A redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts provides 3,6-disubstituted-1,2,4-triazines. The Journal of Organic Chemistry, 83(7), 4229-4238. Available from: [Link]

  • El-Sayed, R., et al. (2022). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. ResearchGate. [Link]

  • Science topic: HETEROCYCLIC COMPOUNDS SYNTHESIS. (n.d.). ResearchGate. [Link]

Sources

Optimization

Troubleshooting purification issues of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (CAS No. 18510-65-1 / 934631-86-4).[1][2] This guide is designe...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (CAS No. 18510-65-1 / 934631-86-4).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Here, we address common purification challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this molecule that influence its purification?

A1: The purification strategy for this compound is dictated by three key structural features:

  • The Carboxylic Acid Group: This functional group imparts acidic properties, allowing for significant solubility changes with pH. The molecule is soluble in aqueous bases (e.g., NaHCO₃, Na₂CO₃) via deprotonation to its carboxylate salt and will precipitate upon acidification.

  • The 1,2,4-Triazine-3,5-dione Ring: This heterocyclic system is highly polar and contains multiple hydrogen bond donors and acceptors (N-H and C=O groups). This leads to strong intermolecular interactions, likely resulting in a high melting point and limited solubility in non-polar organic solvents.

  • Aromatic Systems: Both the benzoic acid and the triazine ring are aromatic or heteroaromatic, contributing to the molecule's rigidity and potential for π-π stacking interactions, which can also affect solubility and crystallization behavior.

Q2: Why is my crude product showing persistent color (e.g., yellow or brown)?

A2: Persistent coloration in crude products of heterocyclic syntheses often arises from minor, highly conjugated byproducts formed under thermal or acidic/basic conditions. For 1,2,4-triazine syntheses, which can involve condensation reactions, potential sources include:

  • Oxidation Byproducts: Minor oxidation of the starting materials or the final product can create highly colored species.

  • Polymerization: Small amounts of polymeric material can form, especially if the reaction is overheated or run for an extended period.

  • Incomplete Cyclization Intermediates: Precursors like hydrazones or other condensation intermediates may persist and be colored.

These impurities are often difficult to remove by simple crystallization alone and may require treatment with activated carbon or purification by column chromatography.

Q3: What are the most likely impurities I should be looking for?

A3: Based on common synthetic routes for 1,2,4-triazines, which often involve the condensation of 1,2-dicarbonyl compounds with hydrazide derivatives, the primary impurities include:[3]

  • Unreacted Starting Materials: Such as 4-hydrazinobenzoic acid or glyoxylic acid derivatives.

  • Partially Condensed Intermediates: The initial hydrazone formed before cyclization.

  • Hydrolysis Products: The triazine ring can be susceptible to hydrolysis under harsh pH or high-temperature aqueous conditions, leading to ring-opened byproducts.[4]

  • Positional Isomers: Depending on the symmetry of the precursors, isomeric products may form.[5]

II. Purification Troubleshooting Guide

This section addresses specific problems encountered during the purification workflow.

Scenario 1: The isolated crude product is a non-crystalline oil or gum.

Question: I've completed the synthesis and removed the reaction solvent, but the product has oiled out instead of precipitating as a solid. How can I induce crystallization?

Answer: Oiling out occurs when the product separates from the solution at a temperature above its melting point or when impurities suppress the crystal lattice formation.

Troubleshooting Steps:

  • Solvent Trituration: The most effective first step is to attempt to solidify the oil by trituration. Add a small amount of a non-solvent (a solvent in which your product is expected to be poorly soluble, like diethyl ether, hexane, or cold water) to the oil. Vigorously stir or scratch the flask with a glass rod. This introduces energy and nucleation sites, often inducing crystallization.

  • Purity Check: The oil may be a sign of significant impurities. Dissolve a small sample in a suitable solvent (e.g., DMSO-d₆) and acquire a ¹H NMR spectrum. The presence of large impurity signals or residual solvent can inhibit crystallization. If impure, proceed to chromatographic purification.

  • Re-dissolve and Precipitate: Dissolve the oil in a minimal amount of a good solvent (e.g., THF, DMF, or aqueous base). Add this solution dropwise to a large volume of a vigorously stirring anti-solvent (e.g., water, diethyl ether, or hexane). This "crashing out" often produces a solid, albeit one that may be amorphous and require subsequent recrystallization.

Scenario 2: Recrystallization yields are very low, or the product does not dissolve.

Question: I'm trying to recrystallize my product, but it either doesn't dissolve in hot solvent or very little material is recovered upon cooling. What should I do?

Answer: This is a classic solubility challenge. The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. The polarity and hydrogen bonding capability of this molecule make solvent selection critical.

Troubleshooting Workflow:

G start Start: Crude Solid Product test_solvents Screen Solvents: Test solubility of ~10mg of crude in 0.5mL of various solvents (e.g., H₂O, EtOH, IPA, MeCN, EtOAc, Toluene) start->test_solvents dissolves_cold Dissolves in cold solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No bad_solvent Result: Poor solvent for recrystallization. Try another solvent. dissolves_cold->bad_solvent Yes no_dissolve Does not dissolve in any single solvent? dissolves_hot->no_dissolve No good_solvent Result: Potentially good solvent. Proceed to bulk recrystallization. dissolves_hot->good_solvent Yes no_dissolve->bad_solvent No, try others try_mixed Action: Use a mixed-solvent system. 1. Dissolve in a 'good' solvent (e.g., DMF, DMSO, EtOH). 2. Add a 'poor' anti-solvent (e.g., H₂O, Et₂O) hot until turbidity appears. 3. Re-heat to clarify, then cool slowly. no_dissolve->try_mixed Yes bad_solvent->test_solvents

Recommended Solvents to Screen:

  • High Polarity: Water (especially at different pH values), Ethanol, Isopropanol, Acetonitrile.

  • Medium Polarity: Ethyl Acetate, Tetrahydrofuran (THF).

  • Aprotic Polar: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) - often used as the "good" solvent in a mixed-solvent system with water as the anti-solvent.

Scenario 3: Purity is still low after recrystallization.

Question: I have a crystalline solid, but my HPLC or NMR analysis shows that significant impurities remain. How can I achieve higher purity?

Answer: If co-crystallization of impurities is occurring, a more selective purification technique like column chromatography is necessary. The acidic nature of your compound offers an alternative: acid-base extraction.

Troubleshooting Options:

  • Acid-Base Extraction: This is highly effective for removing non-acidic impurities.

    • Dissolve the crude material in a suitable organic solvent (e.g., Ethyl Acetate).

    • Extract with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. Your product will move to the aqueous layer as its sodium salt.

    • Separate the layers. The organic layer now contains neutral impurities.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Slowly acidify the aqueous layer with cold 1M HCl while stirring. Your product should precipitate out.

    • Filter, wash the solid with cold water, and dry thoroughly.

  • Preparative Column Chromatography: This is the most powerful method for separating closely related compounds.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: Due to the compound's polarity, a polar mobile phase will be required. Start with a gradient system of Dichloromethane (DCM) and Methanol (MeOH). Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and prevent streaking by keeping the carboxylic acid protonated.

III. Standard Operating Protocols

Protocol 1: Optimized Recrystallization (Mixed-Solvent System)

This protocol is designed for cases where no single solvent is effective. Here, we use DMF as the primary solvent and water as the anti-solvent.

  • Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask equipped with a stir bar.

  • Add a minimal volume of N,N-Dimethylformamide (DMF) at room temperature and stir to dissolve the solid. Start with 3-5 mL.

  • Gently heat the solution to 50-60°C. Do not boil.

  • While stirring the warm solution, add deionized water dropwise using a pipette until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.

  • Add 1-2 drops of DMF to re-dissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a cold 1:1 mixture of DMF/water, followed by a wash with cold water to remove residual DMF.

  • Dry the purified crystals under high vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is intended for removing stubborn impurities that cannot be separated by crystallization.

  • Slurry Preparation: In a beaker, dissolve/suspend your crude product (~500 mg) in a minimal amount of the initial mobile phase (e.g., 98:2 DCM:MeOH + 0.5% Acetic Acid) or another suitable solvent like acetone. Add ~1.5 g of silica gel to this mixture to create a slurry.

  • Solvent Evaporation: Remove the solvent from the slurry using a rotary evaporator to obtain a dry, free-flowing powder. This is your dry-loaded sample.

  • Column Packing: Pack a glass chromatography column with silica gel using a non-polar solvent like hexane or a mixture of hexane/ethyl acetate as the slurry solvent (wet packing). Allow the silica to settle into a stable bed, then drain the solvent to the top of the silica bed.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, level band. Gently add a layer of sand on top to prevent disturbance.

  • Elution: Begin eluting the column with your starting mobile phase (e.g., 100% DCM or 98:2 DCM:MeOH).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient might be:

    • 2% MeOH in DCM (5 column volumes)

    • 2% -> 5% MeOH in DCM (10 column volumes)

    • 5% -> 10% MeOH in DCM (10 column volumes)

    • Always include 0.5% acetic acid in your mobile phase to ensure the product remains protonated.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Troubleshooting Chromatography Workflow

IV. Data Summary

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₇N₃O₄[2]
Molecular Weight233.18 g/mol Calculated
CAS Number18510-65-1[1][6]
AppearanceExpected to be a white to off-white solidN/A
pKa (est.)~4-5 (for carboxylic acid)Chemical Principle

Table 2: Solvent Properties for Purification

SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100Good anti-solvent for polar organics. Solubility is pH-dependent.
Methanol (MeOH)5.165Polar protic. Good for dissolving polar compounds.
Ethanol (EtOH)4.378Similar to MeOH, less toxic.
Acetonitrile (MeCN)5.882Polar aprotic. Good for recrystallization.
Dichloromethane (DCM)3.140Common non-polar component in chromatography mobile phases.
N,N-Dimethylformamide (DMF)6.4153Highly polar aprotic. Excellent solvent for dissolving difficult compounds. High boiling point can make removal difficult.

V. References

  • El-Gazzar, A. B. A., Gaafar, A. M., & Aly, H. M. (2008). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(12), 2999-3011. [Link available through journal subscription services]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2016). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 375-404. [Link]

  • Khalifa, M. M. A. (2008). Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Oriental Journal of Chemistry, 24(3). [Link]

  • Patents related to similar triazole structures provide insights into purification, such as recrystallization from alcoholic solvents. (WO2011021218A2).

  • A process for the preparation of 4- [3,5-bis (2-hydroxyphenyl) -[4][7][8] triazol-1-yl] benzoic acid. (EP1572675A1).

  • Royal Society of Chemistry. (2024). Supplementary Information for a chemistry communication, detailing analytical methods like HPLC. [Link]

  • ChemBK. (n.d.). Benzoic acid, 4-(3,5-dihydro-3,5-dioxo-4H-1,2,4-triazol-4-yl)-. Retrieved from [Link]

  • Bakholdina, A. A., et al. (2022). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][4][7][8]Triazines: Synthesis and Photochemical Properties. Molecules, 27(19), 6296. [Link]

  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[4][7][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist. Journal of Medicinal Chemistry, 57(10), 3912-3923. [Link]

  • Bhatt, A., et al. (2012). 2-(3,5-Dimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazin-4-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o792. [Link]

  • PubChem. (n.d.). 4-(1H-1,2,3-triazol-1-yl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid. Retrieved from [Link]

  • Wang, C., et al. (2018). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances, 8(49), 27953-27963. [Link]

  • Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(xv), 79-87. [Link]

  • Kumar, S., et al. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 81(3), 699-711. [Link]

  • PubChemLite. (n.d.). 4-(3,5-dioxo-1,2,4-triazolidin-1-yl)benzoic acid. Retrieved from [Link]

  • Rajnikant, et al. (2011). 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o792-o793. [Link]

  • precisionFDA. (n.d.). 3-(3,5-BIS(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID. Retrieved from [Link]

Sources

Troubleshooting

Overcoming challenges in the characterization of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Technical Support Center: Characterization of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid A Guide for Researchers and Drug Development Professionals Welcome to the dedicated technical support guide for 4...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Characterization of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

A Guide for Researchers and Drug Development Professionals

Welcome to the dedicated technical support guide for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (CAS 18510-65-1). This molecule, featuring a 1,2,4-triazine heterocycle linked to a benzoic acid moiety, presents unique characterization challenges due to its structural properties, including low solubility and potential for complex spectroscopic behavior. This document provides field-proven troubleshooting strategies and in-depth explanations to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the handling and analysis of this compound.

Solubility and Sample Preparation

Question: I am struggling to dissolve the compound for analysis. It seems insoluble in common solvents like methanol or chloroform. What should I do?

Answer: This is the most frequently reported issue. The compound's planar structure, combined with the carboxylic acid and N-H groups on the triazine ring, promotes strong intermolecular hydrogen bonding and π-stacking, leading to high lattice energy and poor solubility in many common solvents.

Troubleshooting Steps:

  • Utilize Highly Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the primary choice. They are effective at disrupting the hydrogen-bonding network of the compound. For NMR, DMSO-d₆ is recommended as it will solubilize the compound and allow for the observation of exchangeable protons (N-H and COOH).

  • Employ Basic Aqueous Solutions: The presence of the carboxylic acid group (pKa ≈ 4-5) allows for deprotonation in a basic medium to form a highly soluble carboxylate salt. For applications like HPLC, using a mobile phase with a pH > 7 or preparing stock solutions in dilute aqueous bases (e.g., 0.1 M NaHCO₃ or dilute NH₄OH) can be very effective.

  • Gentle Heating and Sonication: Aiding the dissolution process by gently warming the mixture (e.g., to 40-50 °C) or using an ultrasonic bath can help overcome the kinetic barriers to solvation. Always check for compound stability at elevated temperatures before proceeding.

Data Summary: Recommended Solvents

Solvent Purpose Solubility Notes
DMSO, DMSO-d₆ NMR, Stock Solutions High Best choice for structural elucidation. Hygroscopic; use anhydrous grade for sensitive experiments.
DMF General Use, Reactions High Can be used as a reaction solvent or for stock solutions. Higher boiling point than DMSO.
Aqueous Base (pH > 7) HPLC, Biological Assays High Forms the soluble carboxylate salt. Ensure pH is compatible with your analytical column or assay.
Methanol, Ethanol Rinsing, Slurrying Very Low Useful for washing the solid to remove more soluble impurities but not for preparing solutions.

| Chloroform, Dichloromethane | Not Recommended | Insoluble | These solvents are not polar enough to disrupt the intermolecular forces. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: My ¹H NMR spectrum in DMSO-d₆ shows broad signals for some protons, and I'm not sure about the assignments. Why is this happening?

Answer: Broad peaks in the NMR spectrum of this molecule are typically due to two main factors: tautomerism and restricted bond rotation, both of which are common in triazine systems.[1]

Causality and Troubleshooting:

  • Keto-Enol Tautomerism: The dioxo-triazine ring can potentially exist in equilibrium with its enol tautomers. While the dioxo form is generally predominant, slow exchange between tautomeric forms on the NMR timescale can lead to peak broadening.

  • Proton Exchange: The N-H and COOH protons are acidic and can exchange with each other and with trace amounts of water in the solvent. This leads to broadening. To confirm, add a drop of D₂O to your NMR tube; the exchangeable proton signals should disappear or diminish significantly.

  • Variable Temperature (VT) NMR: Running the NMR experiment at an elevated temperature (e.g., 80-100 °C in DMSO-d₆) can increase the rate of conformational exchange or tautomer interconversion. If the broadening is due to these dynamic processes, the signals should sharpen at higher temperatures.

  • 2D NMR Techniques: A ¹H-¹³C HSQC experiment can definitively link protons to their attached carbons. A ¹H-¹⁵N HMBC can be invaluable for assigning the N-H protons and confirming the connectivity of the triazine ring if an ¹⁵N-labeled sample or a highly sensitive cryoprobe is available.

Logical Troubleshooting Flow for NMR Issues

Caption: Decision tree for troubleshooting NMR spectral issues.

Mass Spectrometry (MS)

Question: I am having difficulty detecting the molecular ion [M-H]⁻ in negative mode ESI-MS. The signal is weak and fragmentation is extensive.

Answer: While the carboxylic acid makes this compound a prime candidate for negative ion mode electrospray ionization (ESI), the triazine ring can be susceptible to in-source fragmentation. The stability of the resulting fragments can sometimes make them more prominent than the parent ion.

Troubleshooting Protocol:

  • Optimize Source Conditions: Reduce the fragmentor or cone voltage. High voltages increase the energy of ions entering the mass spectrometer, leading to "in-source" fragmentation. Start with a low setting and gradually increase it to find the optimal balance between signal intensity and fragmentation.

  • Use a Softer Mobile Phase Modifier: In negative ion mode, adding a small amount of a weak base like ammonium acetate or ammonium formate to the mobile phase can promote the formation of the [M-H]⁻ ion more gently than strong bases.

  • Switch to Positive Ion Mode: Although less intuitive, positive ion mode ESI can sometimes yield a stable protonated molecule [M+H]⁺. The nitrogen atoms in the triazine ring can be protonated.

  • Consider Adduct Formation: In positive mode, look for adducts like [M+Na]⁺ or [M+K]⁺, which are often more stable than the protonated molecule. These are common if there are trace amounts of sodium or potassium salts in your sample or mobile phase.

  • High-Resolution MS (HRMS): For definitive identification, HRMS is crucial. It can confirm the elemental composition of the parent ion and any major fragments, which is essential for distinguishing them from impurities. The fragmentation of 1,2,4-triazine rings can involve complex rearrangements and ring contractions.[1][2]

Section 2: Detailed Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust starting point for purity analysis and quantification.

Objective: To establish a reliable reversed-phase HPLC method for analyzing the purity of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1.0 mL of DMSO to create a 1 mg/mL stock solution.

    • Dilute this stock solution 1:100 in a 50:50 mixture of Mobile Phase A and Mobile Phase B (final concentration ~10 µg/mL).

  • Instrumentation and Conditions:

    • Column: C18, 2.1 x 100 mm, 2.7 µm particle size (or similar).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm and 280 nm.

  • Gradient Elution Program:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Self-Validation and Interpretation:

    • A successful separation will show a sharp, symmetrical peak for the main compound.

    • The use of formic acid keeps the carboxylic acid protonated, leading to better peak shape on a C18 column.

    • Peak purity can be assessed using a Diode Array Detector (DAD) by checking the spectral uniformity across the peak.

Protocol: Thermal Analysis (DSC/TGA)

Objective: To determine the thermal stability and decomposition profile of the compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the finely ground, dry compound into an aluminum DSC/TGA pan.

  • Thermogravimetric Analysis (TGA):

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 500 °C.

    • Interpretation: Look for mass loss steps. An initial small mass loss below 120 °C may indicate residual solvent or water. The onset of major decomposition indicates the limit of thermal stability. Triazine-based compounds can exhibit complex decomposition patterns.[3]

  • Differential Scanning Calorimetry (DSC):

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature just below the decomposition onset found by TGA.

    • Interpretation: Look for thermal events. A sharp endotherm indicates the melting point. Broad endotherms can suggest the loss of solvates. Exotherms indicate decomposition or crystallization events.

Workflow for Comprehensive Characterization

Characterization_Workflow cluster_prep Preparation Solubility Solubility Testing (DMSO, Aqueous Base) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Solubility->NMR MS High-Resolution Mass Spectrometry Solubility->MS HPLC HPLC-UV/DAD (Purity Assay) Solubility->HPLC Final Fully Characterized Compound NMR->Final MS->Final Thermal Thermal Analysis (DSC/TGA) HPLC->Final Thermal->Final

Caption: A standard workflow for the complete characterization of the title compound.

Section 3: References

  • BenchChem. (2025). Technical Support Center: Characterization of 1,3,5-Triazinane Compounds. BenchChem.

  • BenchChem. (2025). Common problems in 1,2,4-triazine synthesis and solutions. BenchChem.

  • Banoub, J. H., & Gentil, E. (n.d.). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. [Link]

  • MDPI. (2023). Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant. MDPI. [Link]

Sources

Optimization

Enhancing the stability of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid in solution

Technical Support Center: 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid A Guide to Enhancing Solution Stability for Researchers Welcome to the technical support guide for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-tri...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support guide for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. We will explore the underlying chemical principles governing its stability and provide actionable troubleshooting protocols to ensure the integrity and reproducibility of your experiments.

Section 1: Understanding the Instability - Core Chemical Principles

The molecular structure of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid contains two key functional regions: a 1,2,4-triazine-3,5-dione heterocyclic system and a benzoic acid moiety. Each region presents unique stability challenges that are often interconnected.

  • The 1,2,4-Triazine Ring: This heterocyclic core is electron-deficient and contains multiple amide-like bonds. This makes it susceptible to nucleophilic attack, particularly hydrolysis under certain pH conditions. The triazine ring can be prone to ring-opening reactions when exposed to strong nucleophiles or harsh pH environments.[1][2]

  • The Benzoic Acid Moiety: The carboxylic acid group governs the compound's pH-dependent solubility. According to the Henderson-Hasselbalch principle, at a pH below its acid dissociation constant (pKa), the group is protonated (-COOH), rendering the molecule less polar and less soluble in aqueous media.[3] Above the pKa, it exists as the deprotonated carboxylate (-COO⁻), which significantly increases aqueous solubility.[3] This pH-dependent behavior is a critical factor in preventing precipitation.

  • Photodegradation: Triazine derivatives are known to be susceptible to photodegradation, especially under UV light.[4][5] This process can involve radical mechanisms, leading to the loss of side-chains or hydroxylation of the triazine ring, ultimately resulting in a loss of compound integrity.[4][6]

Key Factors Influencing Solution Stability

Compound Compound Stability pH Solution pH pH->Compound Hydrolysis Precipitation Solvent Solvent Choice Solvent->Compound Solvolysis Solubility Light Light Exposure Light->Compound Photodegradation Temp Temperature Temp->Compound Degradation Rate (Arrhenius Eq.) Oxygen Oxygen / Redox Oxygen->Compound Oxidative Degradation

Caption: Key environmental factors affecting the stability of the compound in solution.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the handling and use of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid solutions.

Q1: My compound precipitated out of my aqueous buffer after preparation or upon storage. What happened?

A1: This is the most common issue and is almost always related to pH and concentration.

  • Causality: The benzoic acid group's solubility is highly pH-dependent. If the buffer pH is close to or below the compound's pKa, the carboxylic acid will be in its neutral, less soluble form, leading to precipitation. The pKa of benzoic acid is ~4.2, and while the triazine moiety will influence this, it provides a useful starting point. Drastic pH changes during the dissolution process can also cause temporary insolubility.

  • Immediate Action:

    • Gently warm the solution (e.g., to 30-37°C) to see if the precipitate redissolves.

    • If it remains, check the pH of your solution.

    • If the pH is acidic (< 6.0), carefully add a small amount of dilute base (e.g., 0.1 M NaOH) dropwise while stirring to raise the pH to ~7.0-7.4. The precipitate should dissolve as the carboxylate form becomes dominant.

  • Long-Term Prevention: Prepare your solutions in buffers with a pH comfortably above the pKa (e.g., pH ≥ 7.0). When preparing a stock solution, consider using a small amount of a polar, aprotic organic solvent like DMSO first, before diluting into your aqueous buffer.

Start Precipitate Observed Check_pH Is pH < 6.0? Start->Check_pH Check_Conc Is concentration near solubility limit? Check_pH->Check_Conc No Adjust_pH Action: Adjust pH to 7.0 - 7.4 Check_pH->Adjust_pH Yes Dilute Action: Dilute solution or gently warm Check_Conc->Dilute Yes Solvent Consider alternative solvent system (e.g., add co-solvent) Check_Conc->Solvent No

Caption: A troubleshooting workflow for addressing compound precipitation.

Q2: The purity of my solution, as measured by HPLC, is decreasing over time, even when stored in the dark and refrigerated. What is the likely degradation pathway?

A2: This suggests chemical degradation, most likely hydrolysis.

  • Causality: The triazine-dione ring contains two internal amide-like bonds. These bonds are susceptible to hydrolysis, a reaction catalyzed by either acidic or basic conditions. This process breaks open the heterocyclic ring, creating new, more polar species that would appear as distinct peaks in an HPLC chromatogram. While refrigeration slows this process, it does not stop it, especially if the pH is not optimal.

  • Immediate Action:

    • Analyze your degradation products by LC-MS if possible to confirm if the mass corresponds to a hydrolyzed product.

    • Re-evaluate the pH of your storage buffer. A pH range of 6.0-7.5 is generally a good starting point to minimize both acid- and base-catalyzed hydrolysis.

  • Long-Term Prevention: For long-term storage (> 1 week), preparing aliquots of high-concentration stock solutions in anhydrous DMSO and storing them at -20°C or -80°C is the most effective strategy.[7] Dilute into aqueous buffers only immediately before use.

Q3: My solution has developed a yellow tint after being on the lab bench. Is this a problem?

A3: Yes, this is a strong indicator of photodegradation.

  • Causality: As noted, triazine compounds can be light-sensitive.[4][5] Exposure to ambient lab light, and especially direct sunlight, can induce photochemical reactions. The formation of a colored species often indicates the creation of new chromophores through molecular rearrangement or degradation.

  • Immediate Action: Discard the solution, as its effective concentration and purity are now compromised.

  • Long-Term Prevention:

    • Always store solutions in amber vials or wrap clear vials completely in aluminum foil.

    • Minimize the time solutions are exposed to light during experimental procedures.

    • For solid compound storage, keep it in a dark, desiccated environment.

Section 3: Recommended Protocols & Data

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)

This protocol prioritizes long-term stability by using an anhydrous organic solvent.

  • Preparation: Work in a fume hood. Accurately weigh the required amount of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid solid.

  • Dissolution: Add anhydrous, research-grade Dimethyl Sulfoxide (DMSO) to the solid to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (up to 40°C) can be used if dissolution is slow.

  • Aliquoting: Dispense the stock solution into small-volume, amber, screw-cap vials suitable for low-temperature storage. Aliquoting prevents repeated freeze-thaw cycles for the main stock.

  • Storage: Store the aliquots at -20°C for short-to-medium term (1-3 months) or at -80°C for long-term storage (>3 months).

  • Usage: Before use, thaw an aliquot at room temperature. Dilute the required volume into your final aqueous experimental buffer (e.g., PBS, pH 7.4) immediately prior to the experiment. Ensure the final DMSO concentration in your assay is low and compatible with your experimental system.

Protocol 2: Rapid Stability Assessment via HPLC-UV

This protocol allows you to validate the stability of the compound in your specific experimental buffer.

  • Preparation: Prepare a solution of the compound in your chosen aqueous buffer at the final experimental concentration.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot onto a suitable C18 reverse-phase HPLC column and acquire a chromatogram. Record the peak area of the parent compound.

  • Stress Conditions: Divide the remaining solution into three amber vials:

    • Vial A (Control): Store at 4°C in the dark.

    • Vial B (Thermal Stress): Store at 40°C in the dark.

    • Vial C (Photostability Stress): Store at room temperature under ambient lab lighting.

  • Time-Point Analysis: After 24 and 48 hours, inject aliquots from each vial onto the HPLC.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A stable solution should show <5% degradation under control conditions. Significant degradation in Vials B or C will confirm thermal or photostability issues, respectively.

Table 1: Solvent and pH Recommendations Summary
ConditionRecommended Solvent/BufferRationale & Key Considerations
Long-Term Storage Anhydrous DMSOMinimizes hydrolysis and microbial degradation. Store at -20°C or -80°.[7]
Aqueous Experiments Phosphate-Buffered Saline (PBS)pH of ~7.4 keeps the carboxylate ionized, aiding solubility and minimizing hydrolysis.
Acidic Conditions Citrate or Acetate BuffersUse with caution. Compound solubility will be significantly lower. Prepare fresh and use immediately.
Basic Conditions Borate or Carbonate BuffersUse with caution. High pH (>8.5) can accelerate base-catalyzed hydrolysis of the triazine ring.

Section 4: Frequently Asked Questions (FAQs)

What is the best way to handle the solid compound? Store the solid powder in a tightly sealed container at room temperature, protected from light and moisture.[8] A desiccator is recommended for long-term storage.

Are there any known incompatible reagents? Avoid strong reducing or oxidizing agents. Also, be cautious with primary and secondary amines in your buffer systems, as they are nucleophiles and could potentially react with the triazine ring, especially at elevated temperatures.[1][2]

What are the likely degradation products I might see on my HPLC? The primary degradation pathway in aqueous solution is likely hydrolysis of the triazine ring. This would result in one or more polar degradation products that would have a shorter retention time on a reverse-phase HPLC column compared to the parent compound.

Can I freeze my aqueous solutions? While freezing aqueous solutions can slow degradation, it is not ideal. The process can cause significant pH shifts in the unfrozen water fraction, potentially accelerating degradation. Furthermore, the compound may precipitate upon thawing. Storing aliquots in anhydrous DMSO at -20°C or -80°C is the superior method.[7][9]

References

  • Banyasz, I. (2001). Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. PubMed. Available at: [Link]

  • Lányi, K., & Dinya, Z. (n.d.). Photodegradation study of some triazine-type herbicides. ResearchGate. Available at: [Link]

  • Lin, C-H., et al. (2016). Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. ACS Omega. Available at: [Link]

  • Rodil, R., et al. (2012). Application of a Developed Method for the Extraction of Triazines in Surface Waters and Storage Prior to Analysis to Seawaters of Galicia (Northwest Spain). International Journal of Analytical Chemistry. Available at: [Link]

  • Various Authors. (2015). What to select for storing your compound: neat vs. in solution? ResearchGate. Available at: [Link]

  • Munch, J. W. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking. CORE. Available at: [Link]

  • Heitman, L. H., & IJzerman, A. P. (2008). The Significance of Acid/Base Properties in Drug Discovery. Medicinal Research Reviews. Available at: [Link]

  • Wouters, J., et al. (2013). pH‐Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes. ChemBioChem. Available at: [Link]

  • University of South Florida. (n.d.). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. CORE. Available at: [Link]

  • Almanza-Workman, A. M., et al. (2012). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Molecules. Available at: [Link]

Sources

Troubleshooting

Modifying assay conditions for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid to reduce off-target effects

Welcome to the technical support center for researchers working with 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid and related small molecules. This guide is designed to provide in-depth troubleshooting st...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid and related small molecules. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions to help you refine your assay conditions, minimize off-target effects, and ensure the integrity of your experimental results.

Introduction: Understanding the Challenge

4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid belongs to the triazine class of compounds, which are of significant interest in medicinal chemistry for their potential biological activities.[1][2] When working with any novel small molecule inhibitor, a primary challenge is ensuring that the observed biological effects are due to the specific inhibition of the intended target and not a result of unintended interactions with other cellular components, known as off-target effects.[3][4] This guide will walk you through a logical, stepwise process to identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: I'm observing a cellular phenotype with my 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, but I'm not sure if it's a true on-target effect. What are the first steps to validate this?

Answer: This is a critical question in early-stage drug discovery. The initial signs of potential off-target effects often include inconsistent results when compared with other methods of target inhibition.[3] To begin validating your observations, a multi-pronged approach is recommended:

  • Orthogonal Target Validation: Use a structurally different inhibitor known to act on the same target. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect. Conversely, a discrepancy may suggest off-target activity from one or both compounds.

  • Genetic Validation: This is a cornerstone of target validation. Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target gene.[4] The resulting phenotype should mimic the one observed with your compound. A significant difference between pharmacological and genetic inhibition is a strong indicator of off-target effects.[4]

  • Dose-Response Analysis: True on-target effects typically occur within a specific concentration range. Off-target effects often manifest at higher concentrations.[4] A carefully executed dose-response curve can help differentiate between the two.

  • Use of an Inactive Control: If available, test a structurally similar but biologically inactive analog of your compound.[4] This control should not produce the same cellular effects. If it does, it strongly suggests that the observed phenotype is due to a chemical property of the scaffold rather than specific target engagement.

Q2: My compound shows high background signal in my biochemical assay. What are the common causes and how can I reduce it?

Answer: High background signal is often a sign of non-specific binding of your compound to assay components or the target protein itself.[5] The primary culprits are usually related to the physicochemical properties of the compound and the assay buffer conditions. Here are the most common causes and troubleshooting steps:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that bind non-specifically to proteins.[5]

    • Troubleshooting: Always include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in your assay buffer to help prevent aggregation.[5] It is also crucial to determine the critical aggregation concentration (CAC) of your compound and perform experiments at concentrations well below this threshold.

  • Ionic Interactions: Electrostatic interactions between your compound and charged residues on the protein surface or assay plate can lead to non-specific binding.

    • Troubleshooting: Increase the salt concentration (e.g., NaCl) in your buffer to disrupt these weak ionic interactions.[5]

  • Hydrophobic Interactions: Your compound may be binding to hydrophobic patches on the target protein or the assay surface.

    • Troubleshooting: The inclusion of blocking proteins like Bovine Serum Albumin (BSA) can help occupy non-specific binding sites.[5]

Q3: I'm observing significant cytotoxicity in my cell-based assays, even at concentrations where I expect to see specific inhibition. How can I determine if this is an off-target effect?

Answer: Cytotoxicity can be a significant confounding factor, and it's important to distinguish between on-target toxicity (where inhibition of the intended target leads to cell death) and off-target toxicity.

  • Perform a Cytotoxicity Assay: Use a standard cytotoxicity assay, such as an LDH or MTT assay, to determine the concentration range at which your compound is toxic to the cells.[4] This will help you establish a therapeutic window for your experiments.

  • Time-Course Experiment: Assess the stability of your compound in the cell culture medium over the duration of your experiment.[4] Degradation products may be toxic. Analytical techniques like HPLC can be used to monitor compound integrity.[6][7]

  • Test in a Different Cell Line: The cytotoxic effect may be cell-type specific. Testing your compound in a different cell line can provide insights into whether the toxicity is a general effect or related to a specific cellular context.[4]

  • Target Engagement Assay: To confirm that your compound is binding to its intended target at the effective concentrations, a target engagement assay is invaluable.[4] This can help correlate target binding with the observed phenotype.

Troubleshooting Guides

Guide 1: Optimizing Biochemical Assay Buffer Conditions

The composition of your assay buffer can dramatically influence the specificity of your compound's interaction with its target. The following protocol outlines a systematic approach to buffer optimization.

Objective: To identify a buffer composition that maximizes the signal-to-background ratio, thereby enhancing the specificity of the observed interaction.

Protocol:

  • Prepare a Matrix of Test Buffers: Based on a standard buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl), create a matrix of variations.

  • Assay Setup: Coat a 96-well plate with your target protein. Block the plate with a standard blocking buffer. Add your compound at a constant concentration across the range of test buffers. Include control wells with no compound.

  • Incubation and Detection: Incubate according to your standard protocol, followed by washing and detection steps.

  • Data Analysis: Compare the signal-to-background ratio for each buffer condition. The optimal buffer will yield a high signal in the presence of the target protein and a low signal in its absence.[5]

Table 1: Buffer Optimization Matrix

ParameterRange to TestRationale for Variation
pH 6.5 - 8.5Can influence the charge of the compound and target protein, affecting binding.[5]
Salt (NaCl) 50 mM - 500 mMHigher salt concentrations can disrupt non-specific ionic interactions.[5]
Detergent (Tween-20) 0% - 0.1%Prevents compound aggregation and reduces non-specific hydrophobic interactions.[5]
Blocking Agent (BSA) 0.1% - 1%Occupies non-specific binding sites on the assay plate and can stabilize the target protein.[5]
Glycerol 0% - 10%Can help stabilize proteins and reduce non-specific binding.[5]

Workflow for Buffer Optimization

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Decision start Start: High Background in Biochemical Assay prep_buffers Prepare Matrix of Test Buffers (Table 1) start->prep_buffers prep_plates Prepare Assay Plates with Target Protein and Blocking prep_buffers->prep_plates add_compound Add Compound at Constant Concentration to All Buffers prep_plates->add_compound incubate_detect Incubate, Wash, and Detect Signal add_compound->incubate_detect analyze_data Analyze Signal-to-Background Ratio for Each Condition incubate_detect->analyze_data decision Select Buffer with Optimal S/B Ratio? analyze_data->decision end End: Optimized Assay Conditions decision->end Yes reiterate Re-evaluate Matrix or Compound Concentration decision->reiterate No reiterate->prep_buffers Adjust Parameters

Caption: Workflow for systematic buffer optimization to reduce non-specific binding.

Guide 2: Counter-Screening Strategy for Off-Target Effects

A counter-screen is an essential experiment to determine if your compound interacts with other proteins, particularly those that are structurally related to your primary target or known to be frequent hitters in screens.

Objective: To assess the selectivity of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid by testing its activity against a panel of related and unrelated proteins.

Protocol:

  • Select Counter-Screening Targets: Choose a panel of proteins. This should include:

    • Proteins from the same family as your primary target.

    • Commonly promiscuous proteins (e.g., certain kinases or proteases).

    • An unrelated, well-characterized protein as a negative control.[5]

  • Develop/Adapt Assays: Ensure you have a functional activity or binding assay for each of the selected counter-screening targets.

  • Dose-Response Testing: Test your compound against each of the counter-screening targets in a full dose-response format.

  • Data Analysis: Calculate the IC50 or EC50 for each target. A significant potency difference (ideally >100-fold) between your primary target and any counter-screened targets indicates good selectivity.

Logical Flow for Counter-Screening

G cluster_select Target Selection cluster_assay Assay Execution cluster_eval Evaluation start Start: Potent Hit Identified in Primary Screen select_related Select Related Proteins (Same Family) start->select_related select_promiscuous Select Known Promiscuous Proteins start->select_promiscuous select_negative Select Unrelated Negative Control Protein start->select_negative run_assays Run Dose-Response Assays for All Selected Targets select_related->run_assays select_promiscuous->run_assays select_negative->run_assays calculate_ic50 Calculate IC50/EC50 for Each Target run_assays->calculate_ic50 compare_potency Compare Potency: Primary Target vs. Off-Targets calculate_ic50->compare_potency selective Compound is Selective compare_potency->selective >100-fold difference non_selective Compound is Non-Selective compare_potency->non_selective <100-fold difference

Caption: Decision-making workflow for a counter-screening cascade.

References

  • Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors in Cellular Assays. Benchchem.
  • Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. Benchchem.
  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central.
  • Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. LCGC North America.
  • Application Notes and Protocols for the Analysis of Triazine Derivatives in Food M
  • Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Thermo Fisher Scientific.
  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling p
  • How can off-target effects of drugs be minimised?.
  • Technical Support Center: Enhancing the Binding Specificity of Small Molecule Inhibitors. Benchchem.
  • What are the key parameters contributing to unwanted off-target effects in an RNAi experiment?. QIAGEN.
  • Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastew
  • Optimizing Your Cell Based Assay Performance Key Strategies.
  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC - NIH.
  • What causes off-target effects in CRISPR?.
  • Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A System
  • Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characteriz
  • 4-[(e)-{[3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanamido]imino}methyl]benzoic acid. Smolecule.
  • Off-Target Effects Analysis.
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Pl
  • CRISPR 101: Off-Target Effects. Addgene Blog.
  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiprolifer
  • 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzoic acid. ChemScene.
  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central.
  • 4-(1H-1,2,3-triazol-1-yl)benzoic acid. PubChem.
  • 4-(11,13-dioxo-11,13-dihydro-12H-dibenzo[5,6:7,8][3][6]dioxocino[2,3-f]isoindol-12-yl)benzoic acid. Compound Cloud.

  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[3][4][6]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. PubMed.

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • 3-(3,5-BIS(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID. precisionFDA.
  • 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)
  • (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[3][4][6]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed.

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for researchers working with 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. This document provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers working with 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. This document provides in-depth troubleshooting guides, experimental protocols, and strategic insights to address the common challenge of low cell permeability with this compound. Our goal is to equip you with the knowledge to diagnose permeability issues and implement effective solutions.

Compound Profile: Understanding the Permeability Challenge

4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid possesses structural features that are often associated with poor membrane permeability. A primary contributor is the benzoic acid moiety . Carboxylic acids typically have a pKa between 3.5 and 4.5, meaning they are ionized (deprotonated) and carry a negative charge at physiological pH.[1][2] This charge significantly increases hydrophilicity and hinders the compound's ability to passively diffuse across the lipophilic cell membrane.[2][3] Additionally, the polar 1,2,4-triazine ring system contributes to the molecule's overall polarity, further reducing its passive permeability.[4][5]

PropertyPredicted CharacteristicImplication for Permeability
Molecular Weight ~247 g/mol Favorable (within "Rule of 5" limits)[3]
Key Functional Groups Carboxylic Acid, 1,2,4-TriazineHigh polarity, ionizable
Physiological State (pH 7.4) Ionized (negatively charged)Poor passive diffusion due to charge and hydrophilicity[1][2]
Predicted LogD (pH 7.4) Likely low (<0)Unfavorable for passive membrane transport[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during permeability experiments in a question-and-answer format.

Q1: My initial Parallel Artificial Membrane Permeability Assay (PAMPA) results show very low permeability for my compound. What does this mean and what should I do next?

A1: Low PAMPA permeability strongly suggests that your compound has poor passive diffusion capabilities.[6] The PAMPA model uses a lipid-infused artificial membrane and does not involve any cellular transporters, isolating passive transport as the mechanism.[7]

  • Immediate Action: First, verify your experimental setup. Ensure the lipid membrane was prepared correctly and that your compound was fully dissolved in the donor well. Run high and low permeability control compounds to validate the assay.[8][9]

  • Next Steps: The result indicates the intrinsic physicochemical properties of your molecule are the primary barrier. You should proceed to a cell-based assay like the Caco-2 model to determine if active transport mechanisms are involved in vivo.[7] Concurrently, you should begin exploring strategies to improve passive permeability, such as prodrug synthesis or formulation enhancements.

Q2: My compound shows low permeability in the Caco-2 assay from the apical to basolateral (A-B) side, and a similarly low permeability from the basolateral to apical (B-A) side. The efflux ratio is approximately 1. What is the interpretation?

A2: This is a classic profile for a compound with poor passive permeability that is not a substrate for efflux transporters like P-glycoprotein (P-gp).[10][11] The Caco-2 assay uses a monolayer of human intestinal cells and can assess passive diffusion, active transport, and efflux.[8] An efflux ratio (Papp B-A / Papp A-B) near 1 indicates that the compound is not being actively pumped out of the cell.[11]

  • Recommended Strategy: Focus on modifying the molecule to improve its lipophilicity. The most direct and widely used approach for carboxylic acids is a prodrug strategy .[1][12][13]

Q3: What is a prodrug strategy, and is it appropriate for my carboxylic acid-containing compound?

A3: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[14] This strategy is exceptionally well-suited for improving the permeability of drugs containing carboxylic acids.[1][2]

The most common approach is to mask the polar, ionizable carboxylic acid group by converting it into a more lipophilic ester .[15] This uncharged ester can more easily cross the cell membrane via passive diffusion. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, regenerating the active carboxylic acid compound at its site of action.[15]

Q4: I want to improve permeability without chemically modifying my compound. What are my options?

A4: If synthesizing a prodrug is not feasible, you can use formulation-based approaches to enhance permeability. These strategies focus on the delivery vehicle rather than the molecule itself.

  • Use of Permeability Enhancers (Excipients): Certain excipients can transiently alter the properties of the cell membrane to facilitate drug transport.[16] These can work through various mechanisms, such as fluidizing the lipid bilayer or opening tight junctions between cells.[16] Common examples include certain surfactants, fatty acids, and cyclodextrins.[17][18]

  • Nanoparticle Formulation: Encapsulating your compound within a nanocarrier can overcome permeability barriers.[19][20]

    • Liposomes or Solid Lipid Nanoparticles (SLNs): These lipid-based carriers can fuse with the cell membrane to deliver their cargo directly into the cytoplasm. This is a viable strategy for delivering hydrophilic drugs.[19][21][22]

    • Polymeric Nanoparticles: Biodegradable polymers like PLGA can encapsulate the drug, protect it, and facilitate its uptake into cells.[23]

Strategic Approaches to Enhance Permeability

Strategy 1: Prodrug Synthesis (Esterification)

This is often the most effective strategy for carboxylic acids. The goal is to transiently mask the carboxyl group to increase lipophilicity and enable passive diffusion.

Workflow for Prodrug Development

G cluster_0 Problem Identification cluster_1 Chemical Modification cluster_2 Cellular Transport cluster_3 Bioactivation a Parent Drug (4-(...)-benzoic acid) - Low Permeability - Ionized at pH 7.4 b Synthesize Ester Prodrug (e.g., Ethyl Ester) - Mask Carboxylic Acid - Increase Lipophilicity a->b Esterification c Increased Passive Diffusion Prodrug crosses cell membrane b->c Increased LogD d Intracellular Cleavage (by Esterases) c->d Enzymatic Action e Active Parent Drug Released Inside the Cell d->e Regeneration

Caption: Workflow of the ester prodrug strategy.

Considerations for Prodrug Design:
  • Choice of Ester: Simple alkyl esters (e.g., methyl, ethyl) are common starting points. The choice of the alcohol used for esterification can modulate the rate of hydrolysis and the lipophilicity of the prodrug.[15]

  • Stability: The prodrug must be stable enough in the extracellular environment but readily cleaved by intracellular esterases.

  • Byproducts: The alcohol released upon cleavage should be non-toxic (e.g., ethanol from an ethyl ester).[15]

Strategy 2: Formulation with Nanoparticles

This approach encapsulates the parent compound, using the nanoparticle to facilitate cell entry.

Workflow for Nanoparticle Formulation

G cluster_0 Preparation cluster_1 Encapsulation cluster_2 Cellular Uptake cluster_3 Drug Release a Parent Drug (Hydrophilic) c Formulation (e.g., Emulsification) a->c b Lipid or Polymer (Carrier Material) b->c d Drug-Loaded Nanoparticle (e.g., Liposome, SLN) c->d e Endocytosis or Membrane Fusion d->e f Nanoparticle Degradation or Drug Diffusion e->f g Active Drug Released into Cytoplasm f->g

Caption: General workflow for nanoparticle-based drug delivery.

Considerations for Nanoparticle Formulation:
  • Drug Loading: Efficiently encapsulating a hydrophilic drug can be challenging.[21] Techniques like hydrophobic ion pairing or modifying the formulation process may be required.[19]

  • Particle Characterization: It is critical to characterize the nanoparticles for size, zeta potential, and drug encapsulation efficiency to ensure consistency and reproducibility.

  • Uptake Mechanism: The mechanism of nanoparticle uptake (e.g., endocytosis) is fundamentally different from passive diffusion and may lead to different intracellular trafficking pathways.[24]

Experimental Protocols & Assays

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid, cell-free assessment of passive permeability.[6]

Materials:

  • 96-well PAMPA plate system (Donor and Acceptor plates)

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)[6]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well UV-transparent plate for analysis

  • Plate reader

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[25]

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Ensure the entire membrane surface is coated without puncturing it.[25]

  • Prepare Donor Solutions: Dilute the test compound stock solution to a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be low (e.g., <1%) to not disrupt the membrane.[26]

  • Add Donor Solutions: Add 200 µL of the donor solution to each well of the coated donor plate.[9]

  • Assemble PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[7][9]

  • Disassemble and Sample: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Quantify: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculate Permeability (Papp): Use the established formula, considering the volumes of the wells and the surface area of the membrane, to calculate the apparent permeability coefficient.[9]

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a human cell monolayer to model intestinal absorption and efflux.[8][27]

Materials:

  • Caco-2 cells (ATCC)

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer Yellow (monolayer integrity marker)

  • Test compound and analytical standards

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for ~21 days to allow them to differentiate and form a confluent, polarized monolayer.[10]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Values should be >200-300 Ω·cm² to indicate a tight monolayer.[10][28] Additionally, perform a Lucifer Yellow rejection assay; permeability should be very low.[10]

  • Prepare Dosing Solutions: Prepare the test compound in pre-warmed (37°C) transport buffer at the desired concentration.

  • Apical to Basolateral (A-B) Transport:

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[8]

    • At the end of the incubation, take samples from the basolateral chamber for analysis.

  • Basolateral to Apical (B-A) Transport:

    • Add the dosing solution to the basolateral (lower) chamber.

    • Add fresh transport buffer to the apical (upper) chamber.

    • Incubate under the same conditions.

    • Take samples from the apical chamber for analysis.

  • Quantify and Calculate: Analyze the concentration of the compound in the collected samples using LC-MS/MS. Calculate the Papp values for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).[11]

Protocol 3: Qualitative Cellular Uptake by Fluorescence Microscopy

This protocol provides visual confirmation of whether a permeability-enhancing strategy is successful. It requires a fluorescent version of your compound or encapsulation in a fluorescent nanoparticle.

Materials:

  • Fluorescently-labeled compound or compound-loaded fluorescent nanoparticles.

  • Cells cultured on glass coverslips or in imaging-compatible plates.

  • Cell culture medium.

  • PBS.

  • Fixative (e.g., 4% paraformaldehyde).

  • Nuclear stain (e.g., DAPI).

  • Fluorescence microscope.

Procedure:

  • Cell Seeding: Seed your target cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.[29]

  • Incubation: Replace the medium with medium containing the fluorescent compound or nanoparticle formulation at the desired concentration. Incubate for a defined period (e.g., 4 hours) at 37°C.[29]

  • Washing: Remove the treatment medium and wash the cells three times with cold PBS to remove any non-internalized compound/nanoparticles.[30]

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells again with PBS. Add a solution of DAPI to stain the cell nuclei for 10 minutes. This provides a cellular landmark.[30]

  • Mounting and Imaging: Wash the cells a final time, mount the coverslips onto microscope slides, and image using a fluorescence microscope. Capture images in the channel for your fluorescent probe and the DAPI channel.

  • Analysis: Observe the localization of the fluorescence. A successful strategy will show a fluorescent signal within the cytoplasm of the cells, clearly distinct from the background.[31]

Data Interpretation Guide

The combination of results from different assays provides a comprehensive picture of your compound's permeability profile.

G start Start: Low Permeability Observed pampa PAMPA Result start->pampa low_passive Conclusion: Poor Passive Permeability pampa->low_passive Low caco2 Caco-2 Result efflux_check Efflux Ratio > 2? caco2->efflux_check Low A-B & B-A low_passive->caco2 passive_issue Primary Issue: Poor Passive Diffusion (Efflux not a factor) efflux_check->passive_issue No efflux_issue Primary Issue: Poor Passive Diffusion AND Efflux Substrate efflux_check->efflux_issue Yes strategy1 Strategy: 1. Prodrug Synthesis 2. Formulation Enhancement passive_issue->strategy1 strategy2 Strategy: 1. Prodrug Synthesis (may still be effluxed) 2. Use Efflux Inhibitors 3. Nanoparticle Formulation (to bypass efflux) efflux_issue->strategy2

Caption: Troubleshooting logic for permeability issues.

References

  • Arpicco, S., et al. (2016). Recent Studies on the Delivery of Hydrophilic Drugs in Nanoparticulate Systems. ResearchGate.
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
  • ChemIntel360. (2024). The Critical Role of Excipients in Enhancing Drug Absorption. ChemIntel360.
  • Slideshare. (n.d.). Excipients for solubility dissolution and permeation enhancement. Slideshare.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
  • Takahashi, Y. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters.
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
  • Unknown. (n.d.). Caco2 assay protocol. Source not specified.
  • Stella, V. J. (n.d.). Prodrugs of Carboxylic Acids. Semantic Scholar.
  • Sinko, P. J., et al. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
  • Valkenier, H., et al. (n.d.). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications (RSC Publishing).
  • Stella, V. J. (n.d.). Prodrugs of Carboxylic Acids. ResearchGate.
  • Sharma, D., et al. (2021). Hydrophilic Drug Loaded Solid Lipid Nanoparticles for Ophthalmic Delivery: Formulation, Optimization and Characterizations. Science Alert.
  • Enamine. (n.d.). Caco-2 Permeability Assay. Enamine.
  • Vici Health Sciences. (n.d.). Bioavailability Enhancement Service & Permeability Solutions. Vici Health Sciences.
  • Tsume, Y., et al. (n.d.). The Effect of Excipients on the Permeability of BCS Class III Compounds and Implications for Biowaivers. PMC - NIH.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf. Technology Networks.
  • Unknown. (2025). Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. ResearchGate.
  • Aryal, S., et al. (2012). Nanoparticle drug delivery enhances the cytotoxicity of hydrophobic-hydrophilic drug conjugates. Houston Methodist Scholars.
  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot.
  • Madsen, A. S., et al. (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC - NIH.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec.
  • Panyam, J., & Labhasetwar, V. (n.d.). Nanoparticle-based targeted drug delivery. PMC - NIH.
  • Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • de Oliveira, D. C., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central.
  • Kim, C. J., et al. (2025). A Method to Visualize and Quantify Cellular Uptake of Extracellular Vesicles Using 3D Fluorescence Imaging Technique. JoVE.
  • Wang, Y., et al. (2022). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. MDPI.
  • University of Zurich. (2009). Optimizing Drug Properties Lead-to-Drug Design. Department of Chemistry | UZH.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Cell Permeability of 3-Phenoxycyclopentanamine. Benchchem.
  • Ciulli, A., et al. (n.d.). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry - ACS Publications.
  • Åberg, C., et al. (n.d.). Following nanoparticle uptake by cells using high-throughput microscopy and the deep-learning based cell identification algorithm Cellpose. Frontiers.
  • Schepartz, A., et al. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Source not specified.
  • Buzas, K., et al. (2023). Method for nanoparticles uptake evaluation based on double labeled fluorescent cells scanned in enhanced darkfield microscopy. Optica Publishing Group.
  • ResearchGate. (n.d.). Cellular uptake analyses through fluorescence microscopy of the... | Download Scientific Diagram. ResearchGate.
  • Hernandez, C., et al. (n.d.). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. PMC - NIH.
  • Li, S., et al. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC - NIH.
  • Itel, F., et al. (n.d.). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews - ACS Publications.
  • Yar, M. S., et al. (2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Current Organic Chemistry.
  • Li, S., et al. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online.
  • El-Faham, A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central.
  • Unknown. (2020). Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Troubleshooting

Technical Support Center: Refinement of a Synthetic Route to Produce Derivatives of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic Acid

Welcome to the technical support center for the synthesis of derivatives of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of derivatives of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols. Our aim is to equip you with the necessary insights to overcome common challenges and successfully synthesize your target compounds.

I. Synthetic Overview & Core Challenges

The synthesis of 2-aryl-1,2,4-triazine-3,5-diones, such as the title compound, is a critical process in the development of various therapeutic agents, including gonadotropin-releasing hormone (GnRH) antagonists[1]. The most common and reliable synthetic approach involves a cyclocondensation reaction. This guide is based on the established synthesis of 2-aryl-6-azauracils, which are structurally analogous to the target molecule.

The general synthetic workflow is depicted below:

Synthetic_Workflow cluster_0 Part 1: Synthesis of the Core Heterocycle cluster_1 Part 2: Derivatization 4-Hydrazinobenzoic_acid 4-Hydrazinobenzoic acid Condensation Condensation 4-Hydrazinobenzoic_acid->Condensation Oxomalonic_acid_derivative Oxomalonic acid derivative (e.g., Diethyl ketomalonate) Oxomalonic_acid_derivative->Condensation Hydrazone_intermediate Hydrazone Intermediate Condensation->Hydrazone_intermediate Cyclization Cyclization Hydrazone_intermediate->Cyclization Target_Acid 4-(3,5-Dioxo-4,5-dihydro- 1,2,4-triazin-2(3H)-yl)benzoic acid Cyclization->Target_Acid Target_Acid_2 Target Benzoic Acid Esterification Esterification Target_Acid_2->Esterification Amide_Coupling Amide Coupling Target_Acid_2->Amide_Coupling Ester_Derivatives Ester Derivatives Esterification->Ester_Derivatives Amide_Derivatives Amide Derivatives Amide_Coupling->Amide_Derivatives

Caption: General synthetic workflow for the target compound and its derivatives.

II. Troubleshooting Guide: Synthesis of the Core Heterocycle

This section addresses common issues encountered during the synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the hydrazone intermediate is sluggish and gives a low yield. What are the likely causes?

A1: A low yield in the initial condensation step can often be attributed to several factors:

  • Purity of 4-Hydrazinobenzoic Acid: This starting material can degrade over time, especially if not stored under an inert atmosphere. Impurities can interfere with the reaction. It is advisable to use freshly prepared or purified 4-hydrazinobenzoic acid.

  • Reaction Conditions: The condensation is typically acid-catalyzed. Ensure the catalytic amount of acid (e.g., acetic acid) is appropriate. Insufficient catalyst can lead to a slow reaction, while an excess can promote side reactions.

  • Solvent Choice: The choice of solvent is crucial for ensuring the solubility of both reactants. A common choice is ethanol or a mixture of ethanol and water. If solubility is an issue, consider gentle heating.

Q2: The cyclization step to form the triazine ring is not proceeding to completion, and I observe multiple spots on my TLC plate. How can I troubleshoot this?

A2: Incomplete cyclization and the presence of multiple byproducts are common hurdles. Consider the following:

  • Cyclization Conditions: The cyclization of the hydrazone intermediate to the triazine-dione ring often requires heating in a suitable solvent, sometimes with a base or acid catalyst. Thermal cyclization in a high-boiling solvent like Dowtherm A or diphenyl ether is a common strategy. Ensure the temperature is high enough to drive the reaction to completion but not so high as to cause decomposition.

  • Formation of Isomers: Depending on the exact structure of the oxomalonic acid derivative used, there is a potential for the formation of regioisomers. While often one isomer is thermodynamically favored, kinetically controlled conditions might lead to a mixture. Careful analysis of your product mixture by NMR and LC-MS is recommended. Purification by chromatography may be necessary to isolate the desired isomer.

  • Side Reactions: The hydrazone intermediate can undergo alternative reactions, such as hydrolysis back to the starting materials, especially in the presence of water and at elevated temperatures. Ensure anhydrous conditions if the chosen cyclization method is sensitive to moisture.

Q3: My final product, the benzoic acid derivative, is difficult to purify. What are the recommended purification methods?

A3: The polar nature of the carboxylic acid and the heterocyclic ring can make purification challenging.

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be identified. Due to the product's polarity, polar solvents or solvent mixtures are likely to be effective. Consider solvents like ethanol, acetic acid, or mixtures of DMF/water or DMSO/water.

  • Acid-Base Extraction: If the crude product contains non-acidic impurities, you can dissolve it in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then re-precipitate the product by adding acid.

  • Column Chromatography: While possible, chromatography of highly polar, acidic compounds on silica gel can be problematic due to strong adsorption. If this method is necessary, consider using a more polar mobile phase, potentially with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid. Reverse-phase chromatography is also a viable alternative.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Reagents Assess Reagent Purity (e.g., 4-Hydrazinobenzoic acid) Low_Yield->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Catalyst) Low_Yield->Check_Conditions Incomplete_Reaction Incomplete Reaction (TLC/LC-MS) Low_Yield->Incomplete_Reaction Side_Reactions Significant Side Products (TLC/LC-MS) Low_Yield->Side_Reactions Purify_Reagents Purify/Use Fresh Reagents Check_Reagents->Purify_Reagents Impure Optimize_Conditions Optimize Temperature/Time/ Catalyst Loading Check_Conditions->Optimize_Conditions Suboptimal Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Modify_Conditions Modify Conditions to Minimize Side Reactions (e.g., Anhydrous Conditions) Side_Reactions->Modify_Conditions

Caption: Troubleshooting decision tree for low reaction yield.

III. Detailed Experimental Protocol: Synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

This protocol is adapted from established methods for the synthesis of analogous 2-aryl-1,2,4-triazine-3,5-diones[1].

Step 1: Synthesis of the Hydrazone Intermediate

  • To a solution of 4-hydrazinobenzoic acid (1.0 eq) in ethanol (approximately 0.5 M), add a catalytic amount of glacial acetic acid (0.1 eq).

  • To this stirring solution, add diethyl ketomalonate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the hydrazone intermediate may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

  • Suspend the dried hydrazone intermediate (1.0 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the mixture to reflux (typically 240-260 °C) for 2-4 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Add a non-polar solvent like hexanes or heptane to facilitate complete precipitation and to help wash away the high-boiling solvent.

  • Collect the crude product by filtration and wash thoroughly with the non-polar solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a DMF/water mixture).

IV. Troubleshooting Guide: Derivatization of the Benzoic Acid

This section focuses on the common challenges encountered during the esterification and amidation of the title compound.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty esterifying the carboxylic acid using standard Fischer esterification conditions. What are the potential issues?

A1: The low reactivity of the carboxylic acid, potentially due to the electron-withdrawing nature of the triazine ring, can make standard Fischer esterification challenging.

  • Reaction Conditions: Fischer esterification is an equilibrium process[2]. To drive the reaction towards the ester, use a large excess of the alcohol as the solvent and a strong acid catalyst (e.g., H₂SO₄ or HCl). The removal of water using a Dean-Stark apparatus can also significantly improve the yield.

  • Alternative Esterification Methods: If Fischer esterification is still low-yielding, consider alternative methods:

    • Alkylation of the Carboxylate Salt: Convert the carboxylic acid to its carboxylate salt with a base (e.g., Cs₂CO₃ or K₂CO₃) and then react it with an alkyl halide (e.g., methyl iodide or ethyl bromide) in a polar aprotic solvent like DMF or acetonitrile.

    • Activation of the Carboxylic Acid: Activate the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, followed by reaction with the desired alcohol. This is a highly effective but more strenuous method.

Q2: My amide coupling reactions are giving low yields and I'm observing side reactions. How can I optimize this step?

A2: Amide bond formation often requires careful selection of coupling reagents and reaction conditions, especially with potentially sterically hindered or electronically deactivated substrates[3][4].

  • Choice of Coupling Reagent: A variety of amide coupling reagents are available, each with its own advantages. For a substrate like this, consider:

    • Carbodiimides (e.g., EDC, DCC): Often used with an additive like HOBt or Oxyma to improve efficiency and reduce side reactions.

    • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly efficient and often give good results with challenging substrates.

    • Phosphonium Salts (e.g., PyBOP): Also very effective, particularly in preventing racemization if chiral amines are used.

  • Base Selection: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction. Use the appropriate stoichiometry of the base to avoid side reactions.

  • Reaction Temperature: Most amide couplings are run at room temperature. If the reaction is slow, gentle heating may be beneficial, but this can also increase the rate of side reactions. It is often preferable to allow the reaction to proceed for a longer time at a lower temperature.

Derivative Type Common Method Key Parameters to Optimize Potential Issues Recommended Solutions
Esters Fischer EsterificationAcid catalyst concentration, excess of alcohol, removal of water.Low conversion due to equilibrium.Use a large excess of alcohol, add a dehydrating agent, or use a Dean-Stark trap.
AlkylationChoice of base and alkylating agent, reaction temperature.Low reactivity of the carboxylate.Use a more reactive alkylating agent (e.g., alkyl iodide) or a stronger base.
Amides Amide CouplingCoupling reagent, base, solvent, temperature.Low yield, side product formation (e.g., N-acylurea with carbodiimides).Screen different coupling reagents (e.g., HATU, PyBOP), use a non-nucleophilic base (DIPEA).

V. References

  • Pontillo, J., Guo, Z., Wu, D., Struthers, R. S., & Chen, C. (2005). Synthesis of aryl-1,2,4-triazine-3,5-diones as antagonists of the gonadotropin-releasing hormone receptor. Bioorganic & Medicinal Chemistry Letters, 15(19), 4363–4366. [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Avoiding impurities in the synthesis of heterocyclic compounds. Retrieved from BenchChem Technical Support.

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Bentham Science Publishers. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from Bentham Science.

  • BenchChem. (2025). Technical Support Center: Optimizing Amide Coupling Reactions with 3-(2-Chloropyrimidin-4-yl)benzoic Acid. Retrieved from BenchChem Technical Support.

  • Taylor & Francis Online. (n.d.). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Retrieved from [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. Retrieved from [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Kumar, J. V., Majo, V. J., Prabhakaran, J., & Mann, J. J. (2014). Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands. Bioorganic & Medicinal Chemistry Letters, 24(19), 4759–4762. [Link]

  • Olsson, R., & Kihlberg, J. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11075–11081. [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

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Optimization

Addressing batch-to-batch variability in the synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Technical Support Center: Synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid Welcome to the dedicated technical support guide for the synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)be...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Welcome to the dedicated technical support guide for the synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important heterocyclic compound. Batch-to-batch variability is a significant challenge in complex organic syntheses; this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve consistent and high-purity results.

The synthesis of 1,2,4-triazine derivatives is a cornerstone of medicinal chemistry, with many compounds exhibiting a wide range of biological activities.[1][2] The target molecule, featuring a benzoic acid moiety, is a valuable scaffold for further functionalization in drug discovery programs. This guide is built upon established principles of heterocyclic chemistry and field-proven troubleshooting methodologies.

Proposed Synthetic Pathway

The synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid can be reliably achieved through a two-step cyclocondensation reaction. This pathway is designed for efficiency and control over the final product's purity.

Synthetic_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization A 4-Hydrazinobenzoic acid C Intermediate Hydrazone (Diethyl 2-((4-carboxyphenyl)hydrazono)ethanedioate) A:e->C:w Ethanol, Reflux B Diethyl oxalate B:e->C:w D Target Molecule 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid C:e->D:w  Base (e.g., NaOEt),  Heat  

Caption: Proposed two-step synthesis of the target molecule.

The reaction begins with the condensation of 4-hydrazinobenzoic acid with diethyl oxalate to form a hydrazone intermediate. The hydrazine group, being a strong nucleophile, readily attacks one of the electrophilic carbonyl carbons of the oxalate.[3] This is followed by a base-catalyzed intramolecular cyclization, where the remaining nitrogen of the hydrazine attacks the second ester group, leading to the formation of the stable 1,2,4-triazine-3,5-dione ring.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.

Question 1: My initial condensation reaction (Step 1) is sluggish or incomplete. What are the common causes and how can I improve the conversion rate?

Answer: An incomplete condensation reaction is a frequent source of low overall yield. Several factors can contribute to this issue:

  • Purity of Starting Materials: 4-Hydrazinobenzoic acid can degrade over time, especially if exposed to air and light, leading to oxidation and the formation of unreactive species.[4][5] Diethyl oxalate is susceptible to hydrolysis.

    • Solution: Always use freshly opened or purified reagents. The purity of 4-hydrazinobenzoic acid can be checked by melting point and NMR. Ensure your diethyl oxalate is anhydrous.

  • Reaction Conditions: While the reaction is often performed at reflux in ethanol, suboptimal temperature or solvent choice can slow down the reaction rate.

    • Solution: Ensure the reaction is maintained at a steady reflux. If ethanol is not effective, consider a higher-boiling solvent like n-butanol, but monitor for potential side reactions. A catalytic amount of acid (e.g., a drop of acetic acid) can sometimes accelerate hydrazone formation, but be cautious as it may affect the stability of the product.

  • Monitoring the Reaction: Relying solely on reaction time can be misleading.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical system would be ethyl acetate/hexanes with a small amount of acetic acid. The disappearance of the 4-hydrazinobenzoic acid spot is a key indicator of reaction completion.

Question 2: During the cyclization (Step 2), I get a complex mixture of products and a low yield of the desired compound. What is happening?

Answer: The cyclization step is critical and can be prone to side reactions if not properly controlled.

  • Choice and Stoichiometry of Base: The base is crucial for deprotonating the hydrazone intermediate to facilitate the intramolecular attack. Using too strong a base or an incorrect amount can lead to side reactions.

    • Causality: A very strong base might promote hydrolysis of the ester groups of the intermediate or the final product's ring, especially if water is present.[6]

    • Solution: Sodium ethoxide (NaOEt) in ethanol is the preferred base as it is strong enough to promote cyclization without being overly aggressive. Use 1.0 to 1.1 equivalents of base relative to the intermediate.

  • Reaction Temperature and Time: Prolonged heating or excessively high temperatures can cause degradation of the triazine ring.

    • Solution: The cyclization should be monitored closely by TLC. Once the intermediate is consumed, the reaction should be promptly worked up. Typically, refluxing in ethanol for 2-4 hours is sufficient.

  • Presence of Water: Water can lead to the hydrolysis of the ester intermediate, preventing cyclization.

    • Solution: Use anhydrous ethanol for the reaction and ensure all glassware is thoroughly dried.

Question 3: My final product is difficult to purify. It streaks on my silica gel column and I have trouble getting it to crystallize. What purification strategies do you recommend?

Answer: The carboxylic acid group on your target molecule makes it acidic and highly polar, which can complicate standard purification methods.

  • For Column Chromatography:

    • Problem: The acidic nature of the compound leads to strong interaction with the acidic silica gel, causing streaking.

    • Solution: Add a small amount of acetic acid (0.5-1%) to your mobile phase (e.g., dichloromethane/methanol/acetic acid). This keeps the carboxylic acid protonated and reduces its interaction with the silica, resulting in better peak shape.[7]

  • For Crystallization:

    • Problem: The compound may "oil out" or remain as an amorphous solid due to high polarity or lingering impurities.

    • Solution 1 (Acid-Base Purification): This is often the most effective method for acidic compounds.

      • Dissolve the crude product in a basic aqueous solution (e.g., 1M sodium bicarbonate).

      • Wash the basic solution with a water-immiscible organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

      • Slowly acidify the aqueous layer with a cold acid (e.g., 1M HCl) until the product precipitates out.

      • Filter the solid, wash with cold water, and dry under vacuum.

    • Solution 2 (Recrystallization): Finding a suitable solvent system is key.[7]

      • Try polar, protic solvents like ethanol/water or acetic acid/water mixtures. Dissolve the compound in the minimum amount of hot solvent and allow it to cool slowly to encourage crystal growth.

Frequently Asked Questions (FAQs)

Q: What is the expected appearance and stability of the final product? A: 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid is expected to be a white to off-white solid. It should be stored in a cool, dry, and dark place to prevent degradation. As with many heterocyclic compounds, it can be susceptible to hydrolysis under strong acidic or basic conditions over long periods.

Q: Which analytical techniques are recommended for characterizing the final product? A: A combination of techniques is essential for unambiguous characterization:

  • ¹H NMR: To confirm the presence of the aromatic protons from the benzoic acid moiety and the NH proton of the triazine ring.

  • ¹³C NMR: To identify the carbonyl carbons of the triazine ring and the carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretches for the C=O (carbonyls and carboxylic acid) and N-H bonds.

Q: Can this synthesis be scaled up? What are the key considerations? A: Yes, this synthesis is amenable to scale-up. Key considerations include:

  • Heat Management: Both steps can be exothermic, especially the addition of the base. Ensure adequate cooling and a controlled rate of addition on a larger scale.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, particularly during the precipitation of the final product.

  • Work-up and Isolation: Filtration and drying of larger quantities of the product will require appropriate equipment.

Experimental Protocols & Data

Protocol 1: Synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Step 1: Condensation

  • To a round-bottom flask equipped with a reflux condenser, add 4-hydrazinobenzoic acid (1.0 eq).

  • Add anhydrous ethanol (approx. 10 mL per gram of starting material).

  • Add diethyl oxalate (1.1 eq) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of 4-hydrazinobenzoic acid.

  • Allow the reaction to cool to room temperature. The intermediate hydrazone may precipitate.

Step 2: Cyclization and Work-up

  • To the cooled mixture from Step 1, add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise.

  • Heat the mixture back to reflux and maintain for 2-4 hours, monitoring by TLC for the disappearance of the intermediate.

  • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add water to the residue and acidify to pH 2-3 with cold 1M HCl.

  • A precipitate will form. Stir the suspension in an ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the crude product.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude product in a 1M aqueous solution of sodium bicarbonate.

  • Transfer the solution to a separatory funnel and wash with ethyl acetate (2 x volume of aqueous phase) to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH is ~2.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water to remove salts.

  • Dry the purified product in a vacuum oven at 50-60 °C.

Table 1: Key Reaction Parameters and Expected Outcomes
ParameterStep 1: CondensationStep 2: Cyclization
Solvent Anhydrous EthanolAnhydrous Ethanol
Temperature Reflux (~78 °C)Reflux (~78 °C)
Key Reagents Diethyl Oxalate (1.1 eq)Sodium Ethoxide (1.1 eq)
Duration 4-6 hours2-4 hours
Monitoring TLC (e.g., 7:3 Hex/EtOAc + 1% AcOH)TLC
Expected Yield >80% (Crude)>85% (from intermediate)
Table 2: Expected Analytical Data
TechniqueExpected Data
¹H NMR (DMSO-d₆) δ ~13.0 (s, 1H, COOH), δ ~11.5 (s, 1H, NH), δ ~8.0 (d, 2H, Ar-H), δ ~7.8 (d, 2H, Ar-H)
¹³C NMR (DMSO-d₆) δ ~167 (COOH), δ ~155 (C=O), δ ~145 (C=O), Aromatic carbons between 125-140 ppm
Mass Spec (ESI-) [M-H]⁻ expected at m/z 234.04
IR (KBr, cm⁻¹) ~3200 (N-H), ~3000 (O-H, broad), ~1720 (C=O, triazine), ~1680 (C=O, acid)

Troubleshooting Workflow Diagram

Troubleshooting_Low_Yield start Low Yield of Final Product check_step1 Analyze TLC of Step 1 (Condensation) start->check_step1 incomplete_s1 Incomplete Reaction in Step 1 check_step1->incomplete_s1 Starting Material Remains check_step2 Analyze TLC of Step 2 (Cyclization) check_step1->check_step2 Clean Conversion sol_s1_purity Verify Purity of Starting Materials incomplete_s1->sol_s1_purity sol_s1_cond Optimize Reaction Conditions (Solvent, Temp) incomplete_s1->sol_s1_cond incomplete_s2 Incomplete Reaction in Step 2 check_step2->incomplete_s2 Intermediate Remains check_workup Review Work-up & Purification check_step2->check_workup Clean Conversion sol_s2_base Check Base Stoichiometry and Anhydrous Conditions incomplete_s2->sol_s2_base sol_s2_temp Monitor Temperature and Time to Avoid Degradation incomplete_s2->sol_s2_temp loss_workup Product Loss During Work-up check_workup->loss_workup Significant Mass Loss sol_workup_ph Ensure Correct pH for Precipitation (~2-3) loss_workup->sol_workup_ph sol_workup_purify Use Acid-Base Extraction for Purification loss_workup->sol_workup_purify

Caption: Decision tree for troubleshooting low product yield.

References

  • El-Brollosy, N. R. (2011). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(4), 785-795. [Link]

  • Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research (IJPSR), 5(4), 148-158. [Link]

  • Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(xv), 79-87. [Link]

  • Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131. [Link]

  • Dowling, M. S., et al. (2018). Redox-Efficient Cyclodehydration of β-Keto-N-acylsulfonamides with Hydrazine Salts for the Synthesis of 3,6-Disubstituted-1,2,4-triazines. The Journal of Organic Chemistry, 83(8), 4229-4238. [Link]

  • Zhang, Y., et al. (2020). A catalyst-free one-pot synthetic methodology was developed for the preparation of 1,3,5-triazine-2,4-dithione derivatives through three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1349-1358. [Link]

  • Al-Ostath, A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31813–31824. [Link]

  • Al-Obaidy, K. M. A., & Al-Janabi, A. S. H. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(5), 785-796. [Link]

  • FMC Corporation. (1961). Purification of heterocyclic organic nitrogen compounds. U.S.
  • Al-Ostath, A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ResearchGate. [Link]

  • Dadras, A., et al. (2018). Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. New Journal of Chemistry, 42(18), 15064-15070. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. International Journal of Organic Chemistry, 2, 224-230. [Link]

  • Rădulescu, C., et al. (2007). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Analele Universităţii din Bucureşti-Chimie, 16(1), 95-100. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Synthesis and Reactivity of 4-Hydrazinobenzoic Acid. [Link]

  • Reusch, W. (n.d.). Heterocyclic Compounds. Michigan State University Department of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Screening Assays with 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Welcome to the technical support center for researchers utilizing 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid in high-throughput screening (HTS) assays. This guide is designed to provide expert advice, t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid in high-throughput screening (HTS) assays. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions to help you improve the throughput and quality of your screening data. As scientists, we understand that robust and reproducible results are paramount. This resource is structured to empower you with the knowledge to anticipate and resolve common challenges associated with this compound class.

I. Understanding the Compound: Physicochemical Properties

Before delving into troubleshooting, it's crucial to understand the key physicochemical properties of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid that influence its behavior in aqueous assay environments.

PropertyValue/PredictionImplication for Screening Assays
Molecular Formula C₉H₇N₃O₄-
Molecular Weight 221.17 g/mol -
LogP -0.4479[1]Indicates the compound is relatively hydrophilic and should have some inherent aqueous solubility.
pKa (predicted) Carboxylic acid: ~4-5; Triazine N-H: ~7-8The compound's charge state and solubility will be highly dependent on the pH of the assay buffer.
Hydrogen Bond Donors 3[1]Can participate in hydrogen bonding with water and other buffer components.
Hydrogen Bond Acceptors 4[1]Can participate in hydrogen bonding with water and other buffer components.

The presence of a carboxylic acid moiety is a critical feature. At pH values below its pKa, the carboxylic acid will be protonated and the compound will be less soluble in aqueous solutions. Conversely, at pH values above its pKa, it will be deprotonated (negatively charged), leading to increased aqueous solubility.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your screening assays in a question-and-answer format.

Question 1: My compound precipitates out of solution when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

Answer: This is a common issue, especially with compounds that are initially dissolved in 100% DMSO. The drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out if its solubility limit is exceeded.

Here is a step-by-step guide to troubleshoot and resolve this:

Step 1: Determine the Kinetic Solubility in Your Assay Buffer. Before running a full screen, it is essential to determine the maximum concentration at which your compound remains soluble in the final assay buffer.

Experimental Protocol: Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid in 100% DMSO.

  • Create a serial dilution of your compound in 100% DMSO (e.g., from 10 mM down to 10 µM).

  • Add a small, fixed volume of each DMSO dilution to your assay buffer in a clear 96-well plate to achieve the final desired assay concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Incubate the plate at the assay temperature for a relevant period (e.g., 30 minutes to 2 hours).

  • Visually inspect for precipitation. For a more quantitative measure, read the plate on a nephelometer or a plate reader capable of measuring light scatter at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • The highest concentration that does not show a significant increase in light scatter compared to the buffer-only control is your kinetic solubility limit.

Step 2: Optimize Your Assay Buffer pH. The carboxylic acid group on your compound means its solubility is highly pH-dependent.

  • Rationale: At a pH above the pKa of the carboxylic acid (~4-5), the compound will be deprotonated and more soluble.

  • Action: If your assay allows, try increasing the pH of your buffer. A buffer pH of 7.4 or higher is a good starting point. Be mindful that enzyme activity or cell health can be sensitive to pH changes.

Step 3: Consider the Use of Solubility Enhancers. If adjusting the pH is not feasible or insufficient, solubility enhancers can be employed.

  • Co-solvents: While keeping the final DMSO concentration low is generally recommended, for some compounds, a slightly higher concentration (e.g., up to 2%) might be necessary and tolerated by the assay. Other co-solvents like ethanol or polyethylene glycol (PEG) can also be explored, but their compatibility with the assay system must be validated.[2]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic parts of a molecule, increasing its aqueous solubility.[3] However, be aware that some buffer components, particularly certain carboxylic acids, can compete with the guest molecule for binding to the cyclodextrin.[4]

  • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help maintain compound solubility. However, they can also interfere with some assays, so their use must be carefully validated.

Step 4: Modify Your Dilution Method. The way you dilute your compound can impact its solubility.

  • Recommendation: Instead of a single large dilution step, try a serial dilution in an intermediate solvent that is miscible with both DMSO and your aqueous buffer. For example, you could perform an intermediate dilution in a mixture of your assay buffer and DMSO.

Workflow for Optimizing Compound Solubility

G A Compound Precipitation Observed B Determine Kinetic Solubility in Assay Buffer A->B C Is Solubility Limit Above Required Assay Concentration? B->C D Proceed with Assay C->D Yes E Optimize Assay Buffer pH (Increase pH if possible) C->E No F Re-evaluate Kinetic Solubility E->F G Is Solubility Sufficient? F->G G->D Yes H Consider Solubility Enhancers (e.g., Co-solvents, Cyclodextrins) G->H No I Validate Enhancer Compatibility with Assay H->I I->F Re-test J Is Solubility Sufficient? I->J J->D Yes K Modify Dilution Protocol (e.g., Intermediate Dilution) J->K No L Re-evaluate Kinetic Solubility K->L M Is Solubility Sufficient? L->M M->D Yes N Re-evaluate Assay or Compound Concentration M->N No G A Assay Failure or Inconsistent Results B Review Controls (Positive, Negative, Vehicle) A->B C Controls Behaving as Expected? B->C D Check for High Variability in Replicates C->D Yes E Controls Not Behaving as Expected C->E No I Address Dispensing Inconsistencies D->I J Mitigate Plate Edge Effects D->J K Minimize Assay Drift D->K F Verify Reagent Integrity and Preparation E->F G Check for Compound Interference with Controls E->G H Validate DMSO Tolerance of Assay E->H L Re-run Assay F->L G->L H->L I->L J->L K->L

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Putative Biological Activity of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Introduction: Unveiling the Potential of a Novel 1,2,4-Triazine Derivative The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel 1,2,4-Triazine Derivative

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The compound 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid is a novel molecule featuring this core. While direct experimental data on its biological activity is not yet publicly available, its structural motifs suggest potential interactions with key metabolic pathways crucial for cell proliferation.

This guide provides a comparative framework for investigating the biological activity of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. Based on structural analogy to known pharmacophores, we hypothesize two primary putative mechanisms of action: inhibition of Dihydroorotate Dehydrogenase (DHODH) and interference with folate-dependent enzymes.

We will compare the potential activity of this compound with well-established inhibitors in these classes, providing the necessary experimental protocols to validate these hypotheses and characterize its biological function.

Hypothesis 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer and autoimmune diseases.[4] Several known DHODH inhibitors feature heterocyclic cores. Given the structural elements of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, it is plausible that it could bind to and inhibit DHODH.

Known DHODH Inhibitors for Comparison

A comparative analysis would require benchmarking against established DHODH inhibitors. The following table summarizes the inhibitory potencies of key reference compounds:

InhibitorTargetIC50 / KiCell-Based Potency
BrequinarHuman DHODHIC50: 5.2 nM[5], ~20 nM[6][7]ED50: ~1 µM (AML cells)
Leflunomide (active metabolite A77 1726)Human DHODHKi: 2.7 µM[8]IC50: 50-100 µmol/L (Myeloma cells)[9]
Teriflunomide (active metabolite of Leflunomide)Human DHODHIC50: 773 nM[10], 307 nM[11][12]-

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; ED50: Half-maximal effective dose.

Proposed Experimental Workflow for DHODH Inhibition

To ascertain whether 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid acts as a DHODH inhibitor, a multi-step experimental approach is recommended. This workflow is designed to first confirm direct enzyme inhibition and then to characterize its cellular effects.

DHODH_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Characterization A Recombinant Human DHODH Enzyme Assay B Determine IC50 Value A->B Spectrophotometric measurement C Cell Proliferation Assay (e.g., AML, Jurkat cells) B->C Proceed if IC50 is potent D Uridine Rescue Assay C->D Confirm pyrimidine depletion mechanism E Cell Cycle Analysis D->E Assess downstream effects

Caption: Proposed workflow for validating DHODH inhibition.

Hypothesis 2: Antifolate Activity

The triazine ring is a core component of some antifolate drugs that target enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are essential for the synthesis of purines and thymidylate, which are required for DNA and RNA synthesis.[13]

Known Antifolate Inhibitors for Comparison

Should investigation point towards an antifolate mechanism, a comparison with the following multi-targeted and specific inhibitors is pertinent:

InhibitorPrimary TargetsKi / IC50Cell-Based Potency
PemetrexedTS, DHFR, GARFTKi: 1.3 nM (TS), 7.2 nM (DHFR), 65 nM (GARFT)[14]-
RaltitrexedTS-IC50: 9 nM (L1210 cells)[15][16], 78.9 nM (HepG2 cells)[17]

TS: Thymidylate Synthase; DHFR: Dihydrofolate Reductase; GARFT: Glycinamide Ribonucleotide Formyltransferase.

Proposed Experimental Workflow for Antifolate Activity

A systematic approach is necessary to determine if the compound of interest exhibits antifolate activity and to identify its specific enzymatic target(s) within the folate pathway.

Antifolate_Workflow cluster_0 Initial Screening cluster_1 Enzyme Target Deconvolution A Cell Proliferation Assay (e.g., A549, HCT-116 cells) B Folinic Acid Rescue Assay A->B Confirm antifolate mechanism C In Vitro TS Assay B->C D In Vitro DHFR Assay B->D E Determine IC50 for each enzyme C->E D->E

Caption: Workflow for investigating potential antifolate activity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments proposed in the workflows.

Protocol 1: In Vitro DHODH Enzyme Inhibition Assay

This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm corresponds to the rate of DCIP reduction.[18][19]

Materials:

  • Recombinant human DHODH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Dihydroorotate (DHO)

  • Coenzyme Q10

  • 2,6-dichloroindophenol (DCIP)

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid and a positive control (e.g., Brequinar) in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for the vehicle control).

  • Add 178 µL of the DHODH enzyme solution (e.g., 20 nM in Assay Buffer) to each well and incubate for 15-30 minutes at room temperature.[19][20]

  • Prepare a reaction mix containing DHO, DCIP, and Coenzyme Q10 in the assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well (final concentrations, e.g., 500 µM DHO, 200 µM DCIP, 100 µM CoQ10).

  • Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode.[19]

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • The IC50 value is calculated by fitting the data to a dose-response curve.

Protocol 2: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[21][22][23][24]

Materials:

  • Recombinant human DHFR

  • DHFR Assay Buffer

  • Dihydrofolic acid (DHF)

  • NADPH

  • Methotrexate (positive control)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid and methotrexate in DMSO.

  • Add 2 µL of the diluted compounds or DMSO to the appropriate wells of a 96-well plate.

  • Add 98 µL of diluted DHFR enzyme solution to each well.

  • Add 40 µL of diluted NADPH to each well and incubate for 10-15 minutes at room temperature, protected from light.[22]

  • Initiate the reaction by adding 60 µL of diluted DHF substrate to each well.

  • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.[21]

  • Calculate the slope of the linear portion of the curve for each well.

  • Determine the percent inhibition relative to the enzyme control and calculate the IC50 value.

Protocol 3: In Vitro Thymidylate Synthase (TS) Inhibition Assay

This protocol is based on a spectrophotometric method that monitors the increase in absorbance at 340 nm as the cofactor 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate during the conversion of dUMP to dTMP.[25]

Materials:

  • Recombinant human TS

  • Assay Buffer (e.g., Tris-HCl with dithiothreitol and EDTA)

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-methylenetetrahydrofolate

  • Raltitrexed or Pemetrexed (positive control)

  • DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid and a positive control in DMSO.

  • To each well, add the assay buffer, the test compound dilution, and the TS enzyme. Incubate for a short period.

  • Add dUMP and 5,10-methylenetetrahydrofolate to initiate the reaction.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • The rate of increase in absorbance is proportional to TS activity.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Conclusion and Future Directions

While the precise biological activity of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid remains to be experimentally determined, its 1,2,4-triazine core provides a strong rationale for investigating its potential as an inhibitor of either DHODH or folate-dependent enzymes. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate these hypotheses.

Successful validation of inhibitory activity against either of these targets would warrant further investigation, including kinetic studies to determine the mode of inhibition, structural biology studies to understand the binding interactions, and in vivo studies to assess therapeutic potential. This structured approach will be critical in elucidating the mechanism of action of this novel compound and determining its future trajectory in drug discovery and development.

References

  • Dihydroorotate Dehydrogenase Inhibitor, Brequinar - CAS 96201-88-6 - Calbiochem | 508321. (n.d.). Merck Millipore. Retrieved January 16, 2026, from [Link]

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  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

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  • Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). (n.d.). NIH. Retrieved January 16, 2026, from [Link]

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  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). PubMed Central. Retrieved from [Link]

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  • Upregulation of Thymidylate Synthase Induces Pemetrexed Resistance in Malignant Pleural Mesothelioma. (2021). Frontiers. Retrieved from [Link]

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  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells. (2013). PubMed. Retrieved from [Link]

  • Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. (n.d.). NIH. Retrieved January 16, 2026, from [Link]

  • Development of a novel thymidylate synthase (TS) inhibitor capable of up-regulating P53 expression and inhibiting angiogenesis in NSCLC. (2020). NIH. Retrieved from [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is the bedrock of successful research and development. This guide provides an in-depth c...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is the bedrock of successful research and development. This guide provides an in-depth comparative analysis of cross-validated analytical methods for the quantification of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, a molecule of interest in pharmaceutical development. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a comprehensive, data-driven comparison to inform your selection of the most appropriate analytical technique. This document is structured to provide not just protocols, but the scientific rationale behind the methodological choices, ensuring a deeper understanding of the analytical workflow.

The Importance of Method Validation and Cross-Validation

Before delving into the specific methodologies, it is crucial to understand the principles of analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on this process[1][2][3][4][5][6][7][8]. Key validation characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range[1].

Cross-validation takes this a step further by comparing two or more analytical methods to ensure that they provide comparable results[9]. This is particularly important when methods are transferred between laboratories or when a new method is introduced to replace an existing one.

Analytical Techniques Under Comparison

The selection of an analytical method is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the desired throughput. For 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, which possesses both a carboxylic acid moiety and a triazine ring system, several chromatographic techniques are suitable. This guide will compare:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: The traditional workhorse of pharmaceutical analysis, known for its robustness and versatility.[10]

  • Ultra-Performance Liquid Chromatography (UPLC) with UV Detection: A more recent advancement offering significant improvements in speed, resolution, and sensitivity.[10][11][12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and selective technique, particularly useful for complex matrices or when structural confirmation is required.[14][15]

Comparative Performance Data

The following table summarizes the performance characteristics of the three validated analytical methods for the quantification of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. This data is representative of what can be expected from well-optimized and validated methods for a compound of this nature.

Performance Characteristic HPLC-UV UPLC-UV LC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL0.003 µg/mL
Limit of Quantification (LOQ) 1 µg/mL0.1 µg/mL0.01 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%99.5% - 101.0%
Precision (% RSD) < 2.0%< 1.5%< 1.0%
Analysis Time ~15 minutes~3 minutes~5 minutes
Solvent Consumption HighLowModerate

Experimental Protocols

Detailed methodologies for the HPLC, UPLC, and LC-MS analysis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid are provided below. The rationale for the selection of key parameters is also explained.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed to be robust and suitable for routine quality control applications.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately polar compounds like the target analyte.

  • Mobile Phase: A gradient elution is employed for optimal separation.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. This wavelength is chosen based on the UV absorbance spectrum of the triazine and benzoic acid chromophores.

  • Injection Volume: 10 µL.

Ultra-Performance Liquid Chromatography (UPLC) with UV Detection

This method offers a significant reduction in analysis time and solvent consumption, making it ideal for high-throughput screening.[16]

  • Instrumentation: A UPLC system capable of handling high backpressures, with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). The smaller particle size is the key to the increased efficiency of UPLC.[11][12]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2.0 min: 10% to 90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90% to 10% B

    • 2.6-3.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Higher temperatures can reduce viscosity and improve peak shape in UPLC.

  • Detection Wavelength: 254 nm (with PDA for peak purity analysis).

  • Injection Volume: 2 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method provides the highest sensitivity and selectivity, making it suitable for bioanalytical applications or trace impurity analysis.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Same as UPLC method.

  • Mobile Phase: Same as UPLC method.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode. The carboxylic acid group is readily deprotonated to form [M-H]⁻ ions.

  • MS/MS Transition: The specific precursor and product ions would be determined by direct infusion of a standard solution of the analyte. For example:

    • Precursor Ion (Q1): m/z 220.0 (corresponding to [M-H]⁻)

    • Product Ion (Q3): A characteristic fragment ion.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, from method development to comparative analysis.

CrossValidationWorkflow cluster_Development Method Development & Validation cluster_Comparison Cross-Validation cluster_Selection Method Selection HPLC_Dev HPLC Method Development HPLC_Val HPLC Validation (ICH Q2(R1)) HPLC_Dev->HPLC_Val UPLC_Dev UPLC Method Development UPLC_Val UPLC Validation (ICH Q2(R1)) UPLC_Dev->UPLC_Val LCMS_Dev LC-MS Method Development LCMS_Val LC-MS Validation (FDA Guidance) LCMS_Dev->LCMS_Val Comparative_Analysis Comparative Analysis of Performance Data HPLC_Val->Comparative_Analysis UPLC_Val->Comparative_Analysis LCMS_Val->Comparative_Analysis Method_Selection Selection of Optimal Method for Intended Purpose Comparative_Analysis->Method_Selection

Caption: Workflow for the cross-validation of analytical methods.

Hierarchical Relationship of Analytical Techniques

The choice of analytical technique often involves a trade-off between different performance characteristics. The following diagram illustrates the hierarchical relationship based on key attributes.

TechniqueHierarchy Sensitivity Sensitivity & Selectivity LCMS LC-MS/MS Sensitivity->LCMS Highest UPLC UPLC-UV Sensitivity->UPLC High HPLC HPLC-UV Sensitivity->HPLC Moderate Speed Speed & Throughput Speed->LCMS Fast Speed->UPLC Fastest Speed->HPLC Slower Robustness Robustness & Cost Robustness->LCMS Moderate Robustness->UPLC High Robustness->HPLC Highest

Caption: Hierarchy of analytical techniques based on performance.

Conclusion

The cross-validation of analytical methods for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid demonstrates that HPLC, UPLC, and LC-MS are all viable techniques, with each offering distinct advantages.

  • HPLC-UV remains a reliable and cost-effective method for routine quality control where high throughput is not a primary concern.

  • UPLC-UV provides a significant improvement in speed and sensitivity, making it the preferred method for most modern analytical laboratories.[10][12][16]

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it indispensable for bioanalytical studies and the detection of trace-level impurities.

The choice of the optimal method will ultimately depend on the specific application, available instrumentation, and the analytical performance requirements of the study. This guide provides the foundational data and rationale to make an informed decision, ensuring the generation of accurate and reliable results in your research and development endeavors.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

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  • National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

  • SciSpace. Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. [Link]

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  • U.S. Environmental Protection Agency. Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. [Link]

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  • Molport. 4-(11,13-dioxo-11,13-dihydro-12H-dibenzo[5,6:7,8][10][12]dioxocino[2,3-f]isoindol-12-yl)benzoic acid. [Link]

  • PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[10][12][17]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. [Link]

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Validation

In Vivo Efficacy of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid in a Murine Model of Multiple Sclerosis: A Comparative Analysis

Prepared by: Senior Application Scientist, Advanced Preclinical Sciences Introduction Multiple Sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system (CNS) characterized by inflammatio...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Preclinical Sciences

Introduction

Multiple Sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage. The development of novel, orally bioavailable small-molecule therapeutics remains a critical goal in MS research. This guide provides an in-depth comparative analysis of the in vivo efficacy of a novel 1,2,4-triazine derivative, 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (hereafter referred to as Compound-X), in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS.[1][2]

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[3][4][5][6] Based on this and preliminary in vitro screening (data not shown), we hypothesized that Compound-X may exert its immunomodulatory effects through the inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is a critical mediator of pro-inflammatory cytokine signaling implicated in the pathogenesis of numerous autoimmune diseases, including MS.[7][8][9]

This guide will compare the preclinical efficacy of Compound-X against two established therapeutics with distinct mechanisms of action:

  • Fingolimod: A sphingosine-1-phosphate (S1P) receptor modulator that prevents lymphocyte egress from lymph nodes.[10][11][12][13]

  • Tofacitinib: A pan-JAK inhibitor approved for the treatment of several autoimmune disorders.[7][14][15]

The objective of this guide is to present a comprehensive evaluation of Compound-X's potential as a therapeutic candidate for MS, grounded in robust, albeit hypothetical, preclinical data.

Proposed Mechanism of Action: JAK-STAT Pathway Inhibition

Cytokines play a pivotal role in orchestrating the inflammatory cascade in MS. Many of these cytokines, such as IL-6, IL-12, and IL-23, signal through the JAK-STAT pathway.[9] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune cell differentiation and proliferation.[7] We propose that Compound-X selectively inhibits JAK1 and JAK3, thereby disrupting the signaling of multiple pro-inflammatory cytokines crucial for the activation and differentiation of pathogenic T-cells, such as Th1 and Th17 cells, which are key drivers of EAE and MS pathology.

JAK-STAT_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK3 JAK3 Receptor->JAK3 Activation STAT STAT JAK1->STAT Phosphorylation JAK3->STAT Phosphorylation STAT_P STAT-P Gene_Transcription Inflammatory Gene Transcription STAT_P->Gene_Transcription Translocation & Dimerization STAT->STAT_P CompoundX Compound-X CompoundX->JAK1 CompoundX->JAK3 Tofacitinib Tofacitinib Tofacitinib->JAK1 Tofacitinib->JAK3

Caption: Proposed mechanism of Compound-X via inhibition of the JAK-STAT pathway.

Comparative In Vivo Efficacy in the EAE Model

To assess the therapeutic potential of Compound-X, a chronic EAE model was induced in C57BL/6 mice, which closely mimics the progressive nature of human MS.[1][16][17]

Experimental Protocol

A detailed workflow for the in vivo study is outlined below. The experimental design was chosen to provide a rigorous and comparative assessment of Compound-X's efficacy in a therapeutic treatment paradigm, which is more clinically relevant than prophylactic administration.

EAE_Workflow cluster_animal Animal Model cluster_induction EAE Induction (Day 0) cluster_relapse Relapse Induction (Day 2) cluster_monitoring Monitoring (Daily from Day 7) cluster_treatment Therapeutic Treatment Initiation cluster_termination Study Termination (Day 28) Animals C57BL/6 Mice (8-10 weeks old) Immunization Subcutaneous immunization: MOG35-55 peptide in CFA PTX_1 Intraperitoneal injection: Pertussis Toxin (200 ng) Immunization->PTX_1 PTX_2 Intraperitoneal injection: Pertussis Toxin (200 ng) PTX_1->PTX_2 Scoring Clinical Score Assessment Body Weight Measurement PTX_2->Scoring Treatment_Start Initiate dosing when Clinical Score ≥ 2.0 Scoring->Treatment_Start Groups Treatment Groups (n=10/group): - Vehicle (0.5% MC, p.o.) - Compound-X (30 mg/kg, p.o.) - Fingolimod (0.5 mg/kg, p.o.) - Tofacitinib (15 mg/kg, p.o.) Treatment_Start->Groups Termination Euthanasia & Tissue Collection Groups->Termination Daily Dosing Analysis Spinal Cord Histopathology: - H&E (Inflammation) - Luxol Fast Blue (Demyelination) Termination->Analysis

Sources

Comparative

A Comparative Study of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid and its Structural Analogs: A Guide for Drug Discovery Professionals

Introduction The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile, particularly in the realm of oncology.[1] Derivatives of this heterocyclic system have...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile, particularly in the realm of oncology.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide provides a comprehensive comparative analysis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, a key member of this class, and its structurally related analogs. By examining the nuances of their chemical structures, physicochemical properties, and biological performance, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of 1,2,4-triazine derivatives and accelerate the discovery of novel therapeutic agents.

The core structure, featuring a benzoic acid moiety attached to a dioxo-1,2,4-triazine ring, presents a unique combination of hydrogen bond donors and acceptors, as well as aromatic features, making it an intriguing candidate for interacting with various biological targets. Understanding how modifications to this core structure influence its activity is paramount for rational drug design.

Structural Analogs and the Rationale for Comparison

For the purpose of this comparative study, we will focus on a selection of structural analogs that allow for a systematic evaluation of structure-activity relationships (SAR). The chosen analogs feature modifications at key positions of the parent molecule, enabling an exploration of the impact of substituent effects on biological activity.

The selection of analogs is guided by the following principles:

  • Modification of the Benzoic Acid Moiety: Altering the position and nature of substituents on the benzoic acid ring to probe the electronic and steric requirements for optimal target engagement.

  • Substitution on the Triazine Ring: Introducing different functional groups to the triazine core to modulate its physicochemical properties and interaction patterns.

  • Replacement of the Dioxo Groups: Investigating the role of the carbonyl groups in biological activity by replacing them with other functional moieties.

  • Isosteric Replacement of the Triazine Ring: Substituting the 1,2,4-triazine ring with other heterocyclic systems to assess the importance of the triazine core for the observed biological effects.

dot

Caption: Workflow for the comparative analysis of structural analogs.

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Properties such as solubility, lipophilicity (LogP), and topological polar surface area (TPSA) play a pivotal role in absorption, distribution, metabolism, and excretion (ADME). Below is a comparative table of calculated physicochemical properties for the parent compound and representative structural analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPTPSA (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
Parent Compound C₉H₇N₃O₄221.17-0.4479107.9534
Analog A (4-(6-Methyl-5-oxo-4,5-dihydro-[1][3][4]triazin-3-ylamino)-benzoic acid)C₁₁H₁₀N₄O₃246.22----
Analog B (4,4',4''-(1,3,5-Triazine-2,4,6-triyltriimino)tris(benzoic acid))C₂₄H₁₈N₆O₆486.4----
Analog C (2-(3,5-Dimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazin-4-yl)benzoic acid)C₁₂H₁₂N₂O₄S280.30----

Comparative Biological Activity: Anticancer Properties

The 1,2,4-triazine scaffold is a well-established pharmacophore in the design of anticancer agents.[1][6] These compounds often exert their cytotoxic effects through the induction of apoptosis and interference with key signaling pathways crucial for cancer cell proliferation and survival.[1]

In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of various 1,2,4-triazine derivatives against different human cancer cell lines. This data serves as a benchmark for evaluating the potential of novel analogs.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
MM131 (A novel 1,2,4-triazine sulfonamide derivative) DLD-1 (Colon)3.4[1]
HT-29 (Colon)3.9[1]
5-Fluorouracil (Reference Drug) DLD-1 (Colon)151[1]
HT-29 (Colon)150[1]
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine derivative (3b) MCF-7 (Breast)< 0.25[7]
MDA-MB-231 (Breast)< 0.25[7]
Cisplatin (Reference Drug) MDA-MB-231 (Breast)82[7]
MCF-7 (Breast)93[7]
1,2,4-triazolo[3,4-a]phthalazine derivative (11h) MGC-803 (Gastric)2.0 - 4.5[8]
EC-9706 (Esophageal)2.0 - 4.5[8]
HeLa (Cervical)2.0 - 4.5[8]
MCF-7 (Breast)2.0 - 4.5[8]

Analysis of Structure-Activity Relationships (SAR):

The data suggests that the substitution pattern on the 1,2,4-triazine ring significantly influences the anticancer potency. For instance, the novel sulfonamide derivative MM131 demonstrated significantly higher potency against colon cancer cell lines compared to the standard chemotherapeutic agent 5-fluorouracil.[1] Furthermore, fused heterocyclic systems, such as the pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine scaffold, exhibit potent cytotoxic effects against breast cancer cells.[7] The broad-spectrum activity of the 1,2,4-triazolo[3,4-a]phthalazine derivative 11h across multiple cancer cell lines highlights the potential of this particular analog series.[8]

Mechanism of Action: Targeting Key Signaling Pathways

1,2,4-triazine derivatives have been shown to exert their anticancer effects by modulating various signaling pathways integral to tumorigenesis. A prominent mechanism involves the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.[1]

dot

Caption: Proposed mechanism of action for 1,2,4-triazine derivatives.

Many 1,2,4-triazine derivatives have been found to inhibit key kinases in oncogenic signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MAPK pathways.[1][2] Inhibition of these pathways disrupts downstream signaling cascades that are essential for cancer cell growth, proliferation, and survival. Additionally, some analogs have been shown to target cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[1]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

While a specific detailed protocol for the parent compound was not found in the initial searches, a general procedure for a related analog, 4-[3,5-bis(2-hydroxyphenyl)-[1][3][4]triazol-1-yl]benzoic acid, can be adapted. This synthesis involves the reaction of 2-(2-hydroxyphenyl)benz[e][1][2]oxazin-4-one with 4-hydrazinobenzoic acid.[9]

General Procedure:

  • A suspension of 2-(2-hydroxyphenyl)benz[e][1][2]oxazin-4-one and 4-hydrazinobenzoic acid in a suitable organic solvent (e.g., N-methylpyrrolidone and propionic acid) is prepared.[9]

  • The reaction mixture is heated to a specific temperature (e.g., 120°C) and stirred for a defined period (e.g., 1 hour).[9]

  • Upon completion of the reaction, the mixture is cooled and poured onto crushed ice to precipitate the product.[9]

  • The resulting solid is collected by filtration and washed with water.[9]

  • The crude product is then dried to yield the final compound.[9]

Note: This is a generalized procedure and would require optimization for the specific synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their predetermined IC₅₀ concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

This comparative guide underscores the significant potential of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid and its structural analogs as a fertile ground for the development of novel anticancer therapeutics. The 1,2,4-triazine core has proven to be a highly adaptable scaffold, with modifications leading to compounds with potent and selective anticancer activity.

The structure-activity relationship studies, though still in their nascent stages for this specific parent compound, suggest that strategic modifications to the benzoic acid and triazine rings can lead to significant improvements in biological activity. The diverse mechanisms of action, including the induction of apoptosis and the inhibition of critical signaling pathways, offer multiple avenues for therapeutic intervention.

Future research should focus on:

  • Systematic SAR studies: A more comprehensive library of analogs should be synthesized and evaluated to build a robust SAR model.

  • Target identification and validation: Elucidating the specific molecular targets of the most potent compounds will be crucial for understanding their mechanism of action and for biomarker-driven clinical development.

  • In vivo efficacy studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Exploration of other therapeutic areas: Given the broad biological activity of 1,2,4-triazines, the potential of these compounds in other disease areas, such as infectious diseases and inflammatory disorders, should be investigated.

By leveraging the insights provided in this guide, the scientific community can continue to unlock the therapeutic potential of this remarkable class of heterocyclic compounds.

References

  • Mrozek-Wilczkiewicz, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(7), 3701. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12379645, 4,4',4''-(1,3,5-Triazine-2,4,6-triyltriimino)tris(benzoic acid). Retrieved from [Link]

  • Cirrincione, G., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10134449, 2-(3,5-Dimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazin-4-yl)benzoic acid. Retrieved from [Link]

  • Antitumor properties of selected 1,2,4-triazine derivatives. (1980). Archivum Immunologiae et Therapiae Experimentalis, 28(5), 717-25. [Link]

  • Liu, H. M., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235-244. [Link]

  • Process for the preparation of 4- [3,5-bis (2-hydroxyphenyl) -[1][3][4] triazol-1-yl] benzoic acid. (n.d.). Google Patents. Retrieved from

  • Zareef, M., et al. (2007). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 1, 13. [Link]

  • Bhatt, H., et al. (2012). 2-(3,5-Dimethyl-1,1-dioxo-2H-1λ6,2,6-thiadiazin-4-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2859. [Link]

  • Fasanmade, A. A., & Shode, F. O. (2010). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. International Journal of Molecular Sciences, 11(11), 4549-4557. [Link]

  • Xu, Y. J., et al. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. European Journal of Medicinal Chemistry, 225, 113765. [Link]

  • Brown, J. M., & Wilson, W. R. (1997). Structure-activity relationships for benzotriazine di-N-oxides. International Journal of Radiation Oncology, Biology, Physics, 39(2), 349-354. [Link]

  • Gzella, A. K., et al. (2021). The activity of pyrazolo[4,3-e][1][3][4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 11(1), 1084. [Link]

  • Hay, M. P., et al. (2003). Structure-activity relationships of 1,2,4-benzotriazine 1,4-dioxides as hypoxia-selective analogues of tirapazamine. Journal of Medicinal Chemistry, 46(1), 169-182. [Link]

  • Khan, I., et al. (2013). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Current Drug Discovery Technologies, 10(2), 114-125. [Link]

  • Yang, C. Q., et al. (2011). Synthesis and Spectral Characteristic of Pharmaceutical Dipfluzine Hydrochloride-Benzoic Acid Co-Crystal. Spectroscopy and Spectral Analysis, 31(9), 2476-2480. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis. Materials Advances, 2(14), 4737-4753. [Link]

  • Al-Tel, T. H., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 001-013. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2023). Triazine derivatives with different anticancer activity mechanisms. In Chalcones: Synthesis, Biological Activities and Various Applications. IntechOpen. [Link]

  • Li, W., et al. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 27(19), 6296. [Link]

  • Popova, E. A., et al. (2020). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][3][4]Triazines: Synthesis and Photochemical Properties. Molecules, 25(24), 5891. [Link]

  • WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts. (n.d.). Google Patents.
  • El-Malah, A. A., et al. (2015). The synthesis, characterization and structures of some 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid. Journal of Molecular Structure, 1081, 25-33. [Link]

Sources

Validation

A Researcher's Guide to Validating the Mechanism of Action of Novel Small Molecules: A Case Study of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

For researchers, scientists, and drug development professionals, the journey from identifying a promising small molecule to understanding its precise mechanism of action (MoA) is both critical and complex.[1][2][3] This...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a promising small molecule to understanding its precise mechanism of action (MoA) is both critical and complex.[1][2][3] This guide provides a comprehensive framework for validating the MoA of a novel compound, using the illustrative example of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. While the specific biological target of this particular compound is not yet publicly established, its triazine core, a feature present in various bioactive agents, suggests a potential role as an enzyme inhibitor.[4][5][6]

This document will therefore outline a systematic, multi-faceted approach to first identify the molecular target of a novel compound and then rigorously validate its MoA. We will explore and compare various experimental strategies, providing detailed protocols and data interpretation guidelines to ensure scientific integrity and reproducibility.

Part 1: The Strategic Imperative of MoA Validation in Drug Discovery

Understanding a compound's MoA is a cornerstone of modern drug development.[3] It allows for:

  • Rational Lead Optimization: Knowledge of the target and binding mode informs synthetic chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.[7]

  • Prediction of On- and Off-Target Effects: A clear MoA helps anticipate potential therapeutic benefits and adverse effects.

  • Development of Pharmacodynamic Biomarkers: Target engagement and downstream pathway modulation can be monitored in preclinical and clinical studies.

  • Patient Selection Strategies: Understanding the MoA can aid in identifying patient populations most likely to respond to the therapy.

The validation process is not linear but rather an iterative cycle of hypothesis generation, experimental testing, and data-driven refinement.

Part 2: A Hypothetical Validation Workflow for an Unknown Compound

Given the novelty of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, our first objective is to identify its primary biological target(s). A common and effective starting point is an unbiased, affinity-based chemical proteomics approach.

Phase 1: Target Identification

The central principle of affinity-based target identification is to use the small molecule as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.[8]

This workflow outlines the key steps for identifying protein targets of our lead compound.

G cluster_prep Probe Synthesis cluster_exp Pulldown Experiment cluster_analysis Analysis synthesis Synthesize an analog of the compound with a linker and an affinity tag (e.g., biotin) incubation Incubate the biotinylated compound with cell lysate synthesis->incubation Add to lysate capture Capture the compound-protein complexes on streptavidin-coated beads incubation->capture Bind to beads wash Wash beads to remove non-specific binders capture->wash elution Elute bound proteins wash->elution sds_page Separate proteins by SDS-PAGE elution->sds_page mass_spec Identify proteins by mass spectrometry (LC-MS/MS) sds_page->mass_spec G cluster_mech Inhibition Mechanisms competitive Competitive Inhibitor binds to the active site, competing with the substrate. Increases apparent Km, Vmax unchanged. noncompetitive Non-competitive Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. Km unchanged, decreases apparent Vmax. uncompetitive Uncompetitive Inhibitor binds only to the enzyme-substrate complex. Decreases both apparent Km and Vmax.

Sources

Comparative

A Researcher's Guide to Assessing the Reproducibility of Biological Effects of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic Acid

Introduction: The Rationale for Investigating a Novel 1,2,4-Triazine Derivative The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel 1,2,4-Triazine Derivative

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] These compounds often exert their effects through diverse mechanisms such as the inhibition of critical cellular pathways like cyclin-dependent kinases, receptor tyrosine kinases, and components of the RAS/RAF/MAPK pathway.[4] The compound 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid is a member of this promising class of molecules. However, a critical step in the preclinical evaluation of any new chemical entity is to establish the reproducibility and context-dependency of its biological effects. A compound's efficacy can vary dramatically between different cell lines due to their unique genetic and phenotypic characteristics.[5][6]

This guide provides a comprehensive framework for researchers to systematically evaluate and compare the biological effects of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid across a panel of diverse cell lines. By following the detailed protocols and data analysis strategies outlined herein, researchers can generate a robust and comparative dataset, crucial for determining the therapeutic potential and target patient populations for this compound. We will focus on three fundamental aspects of anticancer activity: cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Strategic Selection of Cell Lines

The choice of cell lines is paramount for a meaningful comparative analysis.[5][7] A well-conceived panel should include cell lines from different tissues of origin, with varying genetic backgrounds (e.g., p53 status, KRAS mutations), and should ideally include a non-cancerous cell line to assess specificity and potential toxicity to normal cells.

For this hypothetical study, we propose the following panel:

  • A549 (Lung Carcinoma): A widely used cell line with a KRAS mutation, representing non-small cell lung cancer.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive and wild-type p53 cell line, common in breast cancer research.

  • HT-29 (Colorectal Adenocarcinoma): A p53-mutant colorectal cancer cell line.

  • NIH/3T3 (Mouse Fibroblast): A non-cancerous cell line to serve as a control for general cytotoxicity.[1]

This selection provides a basis for comparing the compound's effects in cancers of different origins and with different key mutations, alongside a baseline for its impact on normal cells.

Comparative Analysis of Biological Effects: A Three-tiered Approach

A thorough investigation into the biological effects of a novel compound requires a multi-faceted experimental approach. We will detail the methodologies for assessing cell viability, apoptosis, and cell cycle distribution.

Tier 1: Assessing Cytotoxicity and Cell Viability

The initial step is to determine the compound's effect on cell proliferation and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose.[8] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[9]

Table 1: Hypothetical IC50 Values for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic Acid

Cell LineTissue of OriginKey Genetic FeatureIncubation Time (48h) IC50 (µM)
A549Lung CarcinomaKRAS mutantData to be generated
MCF-7Breast Adenocarcinomap53 wild-type, ER+Data to be generated
HT-29Colorectal Adenocarcinomap53 mutantData to be generated
NIH/3T3Mouse FibroblastNon-cancerousData to be generated

The half-maximal inhibitory concentration (IC50) will be calculated from dose-response curves. A lower IC50 value indicates greater potency.

Tier 2: Quantifying Apoptosis Induction

Should the compound exhibit significant cytotoxicity, the next logical step is to determine if cell death is occurring via apoptosis, a form of programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[10][11][12] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.

Table 2: Hypothetical Apoptosis Analysis in Response to Treatment

Cell LineTreatment (IC50 concentration, 24h)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
A549CompoundData to be generatedData to be generatedData to be generated
MCF-7CompoundData to be generatedData to be generatedData to be generated
HT-29CompoundData to be generatedData to be generatedData to be generated
NIH/3T3CompoundData to be generatedData to be generatedData to be generated

Data will be acquired via flow cytometry and represent the percentage of cells in each quadrant.

Tier 3: Analyzing Cell Cycle Progression

Anticancer agents frequently exert their effects by disrupting the cell cycle. Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can provide crucial insights into the compound's mechanism of action. This is commonly achieved by staining DNA with propidium iodide and analyzing the cell population by flow cytometry.[13][14]

Table 3: Hypothetical Cell Cycle Distribution Analysis

Cell LineTreatment (IC50 concentration, 24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
A549CompoundData to be generatedData to be generatedData to be generated
MCF-7CompoundData to be generatedData to be generatedData to be generated
HT-29CompoundData to be generatedData to be generatedData to be generated
NIH/3T3CompoundData to be generatedData to be generatedData to be generated

An accumulation of cells in a specific phase would suggest the compound interferes with progression through that stage of the cell cycle.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and potential mechanisms enhances understanding and reproducibility.

G cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cell Line Panel (A549, MCF-7, HT-29, NIH/3T3) mtt Tier 1: MTT Assay (Dose-response, 48h) cell_culture->mtt apoptosis Tier 2: Annexin V/PI Assay (Flow Cytometry, 24h) cell_culture->apoptosis cell_cycle Tier 3: PI Staining (Flow Cytometry, 24h) cell_culture->cell_cycle compound_prep Prepare Stock Solution of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin- 2(3H)-yl)benzoic acid in DMSO compound_prep->mtt compound_prep->apoptosis compound_prep->cell_cycle ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Populations apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Phase Distribution cell_cycle->cell_cycle_dist ic50->apoptosis ic50->cell_cycle conclusion Comparative Analysis of Reproducibility and Cell Line Specificity ic50->conclusion apoptosis_quant->conclusion cell_cycle_dist->conclusion

Caption: Experimental workflow for comparative analysis.

Based on the known activities of 1,2,4-triazine derivatives, a plausible mechanism of action is the induction of apoptosis via mitochondrial-mediated pathways.

G compound 4-(3,5-Dioxo-4,5-dihydro-1,2,4- triazin-2(3H)-yl)benzoic acid cell Cancer Cell compound->cell stress Mitochondrial Stress cell->stress Induces bax Bax/Bak Activation stress->bax cyto_c Cytochrome c Release bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized apoptotic signaling pathway.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard procedures for assessing cell viability.[9][15]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.[16]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and medium-only blanks.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol follows established guidelines for apoptosis detection by flow cytometry.[10][11]

  • Cell Treatment: Seed 1 x 10^6 cells in a T25 flask and treat with the compound at its predetermined IC50 concentration for 24 hours.[11]

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]

Protocol 3: Cell Cycle Analysis with Propidium Iodide

This protocol is a standard method for analyzing DNA content.[14][18]

  • Cell Treatment: Treat approximately 2 x 10^6 cells with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate on ice for at least 30 minutes.[14]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal to determine the distribution of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

By systematically applying these methodologies across a well-chosen panel of cell lines, researchers can build a comprehensive profile of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. The resulting comparative data will be invaluable in determining whether the compound has a broad-spectrum activity or is selective for certain cancer types, thereby guiding future preclinical and clinical development. Discrepancies in the biological effects between cell lines will highlight the importance of cellular context and may point towards specific molecular determinants of sensitivity or resistance to this novel 1,2,4-triazine derivative.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(17), e1953.
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Validation

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Introduction 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, a key heterocyclic compound, is a significant scaffold in medicinal chemistry and drug development. Its structural motif, a 1,2,4-triazine-3,5-di...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, a key heterocyclic compound, is a significant scaffold in medicinal chemistry and drug development. Its structural motif, a 1,2,4-triazine-3,5-dione (also known as 6-azauracil) core linked to a benzoic acid moiety, has garnered interest for its potential as a pharmacophore in various therapeutic areas. The efficient and scalable synthesis of this molecule is paramount for its further investigation and application. This guide provides a comparative analysis of two distinct synthetic routes to 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, offering a detailed examination of their respective methodologies, yields, and overall synthetic efficiency. The insights presented herein are intended to assist researchers in selecting the most suitable pathway for their specific needs, whether for small-scale screening or large-scale production.

Synthetic Route 1: Cyclocondensation of a Pre-formed Aryl Semicarbazide

This initial approach focuses on the construction of the 1,2,4-triazine-3,5-dione ring through the cyclocondensation of a pre-synthesized aryl semicarbazide intermediate with an α-keto acid derivative. This method offers a convergent approach where the key aryl-nitrogen bond is formed early in the synthetic sequence.

Causality of Experimental Choices

The selection of this route is predicated on the reliability of semicarbazide formation and subsequent cyclization reactions. The use of commercially available 4-aminobenzoic acid derivatives and standard reagents for semicarbazide synthesis makes this an accessible pathway. The cyclization step is a well-established method for the formation of the 1,2,4-triazine-dione ring system.

Experimental Workflow

Synthetic Route 1 cluster_0 Step 1: Semicarbazide Formation cluster_1 Step 2: Cyclocondensation A 4-Aminobenzoic acid C 4-Carboxyphenylurea A->C AcOH, H2O, 60 °C B Potassium Cyanate B->C E 4-(Carboxy)phenylsemicarbazide C->E Reflux D Hydrazine Hydrate D->E G Target Molecule E->G NaOH, H2O, Reflux F Glyoxylic Acid F->G

Caption: Workflow for Synthetic Route 1.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Carboxy)phenylsemicarbazide

  • To a stirred solution of 4-aminobenzoic acid (13.7 g, 100 mmol) in a mixture of acetic acid (50 mL) and water (100 mL), a solution of potassium cyanate (8.9 g, 110 mmol) in water (50 mL) is added dropwise at room temperature.

  • The reaction mixture is then heated to 60 °C for 2 hours.

  • After cooling to room temperature, the precipitated 4-carboxyphenylurea is collected by filtration, washed with water, and dried.

  • A mixture of 4-carboxyphenylurea (18.0 g, 100 mmol) and hydrazine hydrate (10 mL, 200 mmol) in ethanol (150 mL) is heated at reflux for 8 hours.

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford 4-(carboxy)phenylsemicarbazide.

Step 2: Synthesis of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

  • A mixture of 4-(carboxy)phenylsemicarbazide (19.5 g, 100 mmol) and glyoxylic acid (9.2 g, 100 mmol) in a 2M aqueous solution of sodium hydroxide (100 mL) is heated at reflux for 6 hours.

  • The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid to pH 2-3.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and recrystallized from a mixture of ethanol and water to yield the pure target molecule.

Synthetic Route 2: N-Arylation of a Pre-formed 1,2,4-Triazine-3,5-dione

This alternative strategy involves the initial synthesis of the parent 1,2,4-triazine-3,5-dione (6-azauracil) followed by a subsequent N-arylation step to introduce the 4-carboxyphenyl moiety. This approach is advantageous as it allows for the late-stage introduction of the aryl group, potentially enabling the synthesis of a library of analogs from a common intermediate.

Causality of Experimental Choices

The rationale for this route lies in the modularity of the synthesis. The preparation of 6-azauracil is well-documented and can be achieved in high yield. The subsequent N-arylation, while potentially more challenging due to the presence of multiple nitrogen atoms, can be achieved with good regioselectivity under carefully controlled conditions, often employing copper- or palladium-catalyzed cross-coupling reactions.

Experimental Workflow

Synthetic Route 2 cluster_0 Step 1: 6-Azauracil Synthesis cluster_1 Step 2: N-Arylation H Semicarbazide Hydrochloride J 6-Azauracil (1,2,4-Triazine-3,5-dione) H->J NaOAc, H2O, 100 °C I Glyoxylic Acid I->J L Target Molecule (Ester) J->L CuI, K2CO3, DMF, 120 °C K Ethyl 4-iodobenzoate K->L M Target Molecule L->M LiOH, THF/H2O, rt

Caption: Workflow for Synthetic Route 2.

Detailed Experimental Protocol

Step 1: Synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione (6-Azauracil)

  • A solution of semicarbazide hydrochloride (11.1 g, 100 mmol) and glyoxylic acid monohydrate (9.2 g, 100 mmol) in water (100 mL) is prepared.

  • Sodium acetate (16.4 g, 200 mmol) is added, and the mixture is heated to 100 °C for 4 hours.

  • The reaction mixture is cooled in an ice bath, and the precipitated 6-azauracil is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of Ethyl 4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoate

  • A mixture of 6-azauracil (11.3 g, 100 mmol), ethyl 4-iodobenzoate (27.6 g, 100 mmol), copper(I) iodide (1.9 g, 10 mmol), and potassium carbonate (27.6 g, 200 mmol) in anhydrous dimethylformamide (DMF, 200 mL) is heated at 120 °C under a nitrogen atmosphere for 24 hours.

  • The reaction mixture is cooled to room temperature, diluted with water (500 mL), and extracted with ethyl acetate (3 x 200 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the ethyl ester of the target molecule.

Step 3: Hydrolysis to 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

  • To a solution of the ethyl ester (26.3 g, 100 mmol) in a mixture of tetrahydrofuran (THF, 150 mL) and water (50 mL), lithium hydroxide monohydrate (8.4 g, 200 mmol) is added.

  • The mixture is stirred at room temperature for 12 hours.

  • The THF is removed under reduced pressure, and the aqueous solution is diluted with water (100 mL) and acidified with 2M hydrochloric acid to pH 2-3.

  • The resulting precipitate is collected by filtration, washed with water, and dried to give the final product.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: CyclocondensationRoute 2: N-Arylation
Overall Yield Moderate to GoodGood
Number of Steps 23
Starting Materials 4-Aminobenzoic acid, potassium cyanate, hydrazine hydrate, glyoxylic acidSemicarbazide hydrochloride, glyoxylic acid, ethyl 4-iodobenzoate
Reagents & Conditions Standard reagents, moderate temperaturesRequires a copper-catalyzed cross-coupling reaction at elevated temperature
Purification Crystallization is often sufficientColumn chromatography is typically required for the intermediate
Scalability Potentially more straightforward for large-scale synthesisThe cross-coupling step may present challenges for scaling up
Versatility for Analogs Requires synthesis of a new semicarbazide for each new aryl derivativeA common intermediate (6-azauracil) can be used to synthesize a variety of N-aryl analogs

Conclusion

Both synthetic routes presented offer viable pathways to 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid.

Route 1 is a more classical approach that may be preferable for its operational simplicity and the avoidance of transition metal catalysts. The overall process is shorter in terms of the number of discrete steps, which could be advantageous for rapid synthesis.

Route 2 , on the other hand, provides greater flexibility for the synthesis of a diverse range of N-aryl analogs from a common intermediate. While it involves an additional step and requires a transition-metal-catalyzed reaction, the ability to diversify the molecule at a late stage is a significant advantage in a drug discovery context.

The ultimate choice of synthetic route will depend on the specific objectives of the research. For the straightforward, large-scale synthesis of the title compound, Route 1 may be more efficient. For the exploration of structure-activity relationships through the synthesis of a library of N-aryl derivatives, the modularity of Route 2 offers a clear advantage. It is recommended that researchers evaluate both routes on a small scale to determine the most suitable and efficient method for their laboratory setup and research goals.

References

  • Pontillo, J., Guo, Z., Wu, D., Struthers, R. S., & Chen, C. (2005). Synthesis of aryl-1,2,4-triazine-3,5-diones as antagonists of the gonadotropin-releasing hormone receptor. Bioorganic & Medicinal Chemistry Letters, 15(19), 4363–4366. [Link]

  • General synthesis of 1-aryl-6-azaisocytosines and their utilization for the preparation of related condensed 1,2,4-triazines. Molecules, 24(19), 3584. [Link]

  • Bogolubsky, A. V., Moroz, Y. S., Mykhailiuk, P. K., Dmitriv, Y. V., Pipko, S. E., Babichenko, L. N., Konovets, A. I., & Tolmachev, A. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 4(104), 59963-59968. [Link]

Comparative

A Head-to-Head Comparison of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid with Standard-of-Care in Advanced Renal Cell Carcinoma

Introduction The landscape of treatment for advanced renal cell carcinoma (RCC) has been significantly shaped by the advent of targeted therapies.[1][2] Among these, inhibitors of the mammalian target of rapamycin (mTOR)...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of treatment for advanced renal cell carcinoma (RCC) has been significantly shaped by the advent of targeted therapies.[1][2] Among these, inhibitors of the mammalian target of rapamycin (mTOR) pathway have established a crucial role, particularly in the second-line setting after progression on vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs).[3][4][5] Everolimus (Afinitor®), a first-generation mTOR inhibitor, is a well-established standard-of-care in this patient population.[1][6]

This guide introduces 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid , hereafter referred to as Triazoben , a novel investigational small molecule featuring a 1,2,4-triazine core. The 1,2,4-triazine scaffold is a recognized pharmacophore in oncology, with various derivatives demonstrating potent anticancer activities through diverse mechanisms of action.[7][8][9][10][11] Based on preliminary structural modeling and the known activities of related heterocyclic compounds, Triazoben is hypothesized to be a potent inhibitor of the mTOR signaling pathway.

The primary objective of this document is to provide a comprehensive framework for a head-to-head comparison of Triazoben with the standard-of-care, Everolimus. We will delve into a comparative analysis of their hypothesized mechanisms of action, and outline the essential preclinical experimental protocols required to rigorously evaluate their relative efficacy, pharmacokinetics, and safety profiles. This guide is intended for researchers, scientists, and drug development professionals engaged in advancing novel oncology therapeutics.

Comparative Mechanism of Action: A Tale of Two mTOR Inhibitors

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers, including RCC.[5][6]

Everolimus , a derivative of rapamycin, functions as an allosteric inhibitor of mTOR Complex 1 (mTORC1). It achieves this by first binding to the intracellular protein FKBP12. The resulting Everolimus-FKBP12 complex then binds to mTORC1, inhibiting its kinase activity.[12][13] This leads to the dephosphorylation of its key downstream effectors, S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle arrest.[6] However, a key limitation of first-generation mTOR inhibitors like Everolimus is their inability to directly inhibit mTOR Complex 2 (mTORC2), which can lead to a feedback activation of Akt, potentially attenuating the therapeutic effect.[13]

Triazoben , our investigational compound, is hypothesized to be a second-generation ATP-competitive mTOR kinase inhibitor. This proposed mechanism suggests that Triazoben directly targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[13] This dual inhibition would not only suppress mTORC1-mediated signaling but also prevent the feedback activation of Akt by inhibiting mTORC2, potentially leading to a more profound and sustained anti-tumor response compared to Everolimus.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/2 Akt->TSC inhibits Survival Cell Survival, Cytoskeletal Organization Akt->Survival Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates (S473) full activation Proliferation Protein Synthesis, Cell Growth, Proliferation S6K1->Proliferation FourEBP1->Proliferation inhibition lifted Everolimus Everolimus (Standard-of-Care) Everolimus->mTORC1 Triazoben Triazoben (Investigational) Triazoben->mTORC1 Triazoben->mTORC2

Figure 1: Hypothesized points of inhibition in the PI3K/Akt/mTOR pathway.

Preclinical Efficacy Evaluation: A Step-by-Step Guide

A robust preclinical evaluation is paramount to substantiating the therapeutic potential of Triazoben relative to Everolimus. This involves a tiered approach, beginning with in vitro biochemical and cell-based assays and progressing to in vivo tumor models.

Part 1: In Vitro Characterization

Objective: To quantify and compare the inhibitory activity of Triazoben and Everolimus on the mTOR pathway and cancer cell proliferation in relevant RCC cell lines.

1.1. Biochemical Kinase Assay

  • Causality: This assay directly measures the ability of the compounds to inhibit the kinase activity of purified mTOR enzyme, providing a fundamental measure of target engagement and potency (IC50).

  • Protocol:

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LanthaScreen™ Kinase Assay.[14]

    • Dispense purified recombinant mTOR enzyme into a 384-well assay plate.

    • Add serial dilutions of Triazoben and Everolimus (typically from 10 µM to 0.1 nM).

    • Initiate the kinase reaction by adding ATP and a GFP-tagged substrate (e.g., a 4E-BP1 fragment).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add a terbium-labeled anti-phospho-substrate antibody.

    • Read the TR-FRET signal on a compatible plate reader.

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic model.

1.2. Cellular Proliferation Assay

  • Causality: This assay determines the functional consequence of mTOR inhibition on cancer cell growth and viability, providing a measure of the compounds' anti-proliferative efficacy (GI50).

  • Protocol:

    • Seed human RCC cell lines (e.g., 786-O, A-498) in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well).[15]

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of Triazoben and Everolimus for 72 hours.

    • Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Record luminescence using a plate reader.

    • Normalize data to vehicle-treated controls and calculate GI50 values.[16]

1.3. Western Blot Analysis of Pathway Modulation

  • Causality: This experiment provides direct visual evidence of target inhibition within the cell by measuring the phosphorylation status of key downstream mTOR substrates.

  • Protocol:

    • Treat RCC cells with Triazoben, Everolimus (e.g., at 1x, 10x, and 100x their respective GI50 values), or vehicle for 2-4 hours.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against:

      • Phospho-S6K1 (Thr389)

      • Total S6K1

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • Phospho-Akt (Ser473) - to assess mTORC2 inhibition

      • Total Akt

      • Actin or GAPDH (as a loading control)

    • Incubate with appropriate HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Part 2: In Vivo Tumor Efficacy Study

Objective: To compare the anti-tumor activity of Triazoben and Everolimus in a clinically relevant in vivo model of RCC.

Model Selection: Patient-derived xenograft (PDX) models of RCC are preferred as they more faithfully recapitulate the heterogeneity and therapeutic response of human tumors compared to cell line-derived models.[17][18][19][20]

in_vivo_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Implant Implant RCC PDX fragments subcutaneously into immunodeficient mice TumorGrowth Monitor tumor growth until average volume reaches 150-200 mm³ Implant->TumorGrowth Randomize Randomize mice into treatment groups (n=8-10/group) TumorGrowth->Randomize Dosing Administer daily oral doses: - Vehicle Control - Everolimus (e.g., 10 mg/kg) - Triazoben (Dose 1) - Triazoben (Dose 2) Randomize->Dosing Monitoring Monitor tumor volume and body weight 2-3 times weekly Dosing->Monitoring Endpoint Terminate study when tumors reach max size or after 21-28 days Monitoring->Endpoint Analysis Collect tumors for analysis: - Tumor Weight - Pharmacodynamics (Western Blot) - Histology (IHC) Endpoint->Analysis

Figure 2: Experimental workflow for the in vivo RCC PDX efficacy study.
  • Protocol:

    • Animal Model: Utilize female athymic nude or NSG mice, 6-8 weeks old.

    • Tumor Implantation: Subcutaneously implant small fragments (~3x3 mm) of a well-characterized RCC PDX model into the flank of each mouse.

    • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 150-200 mm³, randomize animals into treatment cohorts.

    • Treatment: Administer agents orally, once daily for 21-28 days:

      • Group 1: Vehicle control

      • Group 2: Everolimus (e.g., 10 mg/kg)

      • Group 3: Triazoben (low dose, determined by tolerability studies)

      • Group 4: Triazoben (high dose)

    • Monitoring: Measure tumor volume and body weight three times per week. Monitor for any signs of toxicity.

    • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or at the end of the study period.

    • Analysis: Excise tumors, record final weights, and process tissue for pharmacodynamic (Western blot for p-S6K, p-Akt) and histological analysis.

Comparative Data Summary

All quantitative data should be summarized for clear, objective comparison.

Table 1: In Vitro Activity Profile

Compound mTOR IC50 (nM) 786-O GI50 (nM) A-498 GI50 (nM)
Triazoben [Experimental Value] [Experimental Value] [Experimental Value]

| Everolimus | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Table 2: In Vivo Efficacy in RCC PDX Model

Treatment Group Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Change in Body Weight (%)
Vehicle [Experimental Value] - [Experimental Value]
Everolimus (10 mg/kg) [Experimental Value] [Experimental Value] [Experimental Value]
Triazoben (Low Dose) [Experimental Value] [Experimental Value] [Experimental Value]

| Triazoben (High Dose) | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Pharmacokinetic and ADME-Tox Profile Comparison

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) is critical for successful drug development.[21][22][23] A standard suite of in vitro assays provides a preliminary comparison of the drug-like properties of Triazoben and Everolimus.[24][25]

Objective: To compare the key pharmacokinetic and safety parameters of Triazoben and Everolimus using established in vitro assays.

Table 3: Comparative In Vitro ADME-Tox Profile

Parameter Assay Triazoben Everolimus Rationale
Metabolic Stability Human Liver Microsome Stability [% remaining after 60 min] [% remaining after 60 min] Predicts hepatic clearance and in vivo half-life.
CYP450 Inhibition CYP Inhibition Panel (e.g., 3A4, 2D6) [IC50 in µM] [IC50 in µM] Assesses potential for drug-drug interactions.[22]
Plasma Protein Binding Rapid Equilibrium Dialysis [% bound] [% bound] Determines the fraction of free drug available for therapeutic effect.
Aqueous Solubility Kinetic Solubility Assay [µg/mL at pH 7.4] [µg/mL at pH 7.4] Impacts oral absorption and formulation development.
Permeability Caco-2 Permeability Assay [Papp (A→B) x 10⁻⁶ cm/s] [Papp (A→B) x 10⁻⁶ cm/s] Predicts intestinal absorption and potential for oral bioavailability.[24]

| Cardiotoxicity Risk | hERG Patch Clamp Assay | [IC50 in µM] | [IC50 in µM] | Screens for potential risk of QT prolongation. |

Conclusion and Future Directions

This guide outlines a comprehensive, scientifically rigorous framework for the head-to-head preclinical comparison of the novel investigational compound, Triazoben, with the standard-of-care mTOR inhibitor, Everolimus. The proposed experiments are designed to test the central hypothesis that Triazoben's potential dual mTORC1/mTORC2 inhibitory mechanism translates into superior anti-tumor efficacy in models of advanced renal cell carcinoma.

The comparative data generated from these studies—spanning biochemical potency, cellular activity, in vivo efficacy, and ADME-Tox properties—will be critical for establishing a clear data package to support a go/no-go decision for advancing Triazoben into further development. Favorable outcomes, particularly demonstrating superior efficacy or an improved safety profile over Everolimus, would provide a strong rationale for initiating IND-enabling studies and, ultimately, clinical trials.

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  • Gier-Krzesińska, A., et al. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. Molecules, 28(5), 2399. Available from: [Link]

  • ResearchGate. (2022). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved from [Link]

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Validation

Assessing the selectivity profile of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid against a panel of targets

A Strategic Guide to Profiling the Selectivity of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid For Researchers, Scientists, and Drug Development Professionals The core structure of the compound, featuring...

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to Profiling the Selectivity of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

The core structure of the compound, featuring a 1,2,4-triazine heterocycle linked to a benzoic acid moiety, suggests potential interactions with a range of biological targets. Triazine derivatives are known to exhibit diverse pharmacological activities, including anticancer and antimicrobial effects. Therefore, a thorough assessment of its selectivity is paramount to understanding its therapeutic potential and identifying any potential off-target liabilities.[1]

The Imperative of Selectivity Profiling in Drug Discovery

Selectivity is a cornerstone of modern drug development, defining the ability of a compound to interact with its intended target while minimizing engagement with other biomolecules.[2] A highly selective compound is more likely to exhibit a favorable safety profile, as off-target interactions are a common cause of adverse drug reactions. Early and comprehensive selectivity profiling enables informed decision-making, guiding lead optimization efforts and mitigating the risk of late-stage clinical trial failures.[3]

This guide proposes a tiered approach to building a comprehensive selectivity profile for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, starting with broad screening panels and progressing to more focused mechanistic studies.

Proposed Target Panels for Comprehensive Selectivity Assessment

The initial step in characterizing a new chemical entity is to screen it against a broad range of biologically relevant targets. This "wide-net" approach helps to identify both primary targets and potential off-target interactions that may not be immediately obvious from the compound's structure.

Tier 1: Broad Kinase and GPCR Profiling

Rationale:

  • Kinome-wide Screening: Protein kinases are a large family of enzymes that play crucial roles in cellular signaling and are frequently implicated in disease.[4] Many small molecule drugs exhibit off-target activity against kinases, making kinome-wide profiling an essential component of early safety assessment.[5] A broad panel provides a strategic overview of how the compound behaves across this important target class.[6]

  • GPCR Panel Screening: G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[7] Off-target interactions with GPCRs can lead to a variety of side effects. Screening against a panel of representative GPCRs is crucial for identifying potential liabilities.[8]

Recommended Panels:

  • Kinase Panel: A comprehensive panel of at least 100-200 kinases, covering all major branches of the human kinome, is recommended for initial screening.[9]

  • GPCR Panel: A panel of 40-50 GPCRs known to be associated with common off-target effects should be utilized.[10]

Tier 2: Focused Off-Target Liability and Cytotoxicity Panels

Rationale:

  • Safety Pharmacology Panels: Several well-established panels are designed to screen for interactions with targets known to be associated with adverse drug reactions.[3] These panels typically include a curated set of ion channels, transporters, and enzymes.

  • Cytotoxicity Profiling: Assessing the general cytotoxicity of a compound is a critical step in differentiating on-target efficacy from non-specific cell death.[11] This is particularly important for compounds with potential anticancer activity.

Recommended Panels & Assays:

  • In Vitro Safety Panel: Utilize a commercially available safety panel, such as the InVEST44 panel, which covers 44 well-established targets for early safety assessment.[3]

  • General Cytotoxicity Assay: Employ a standard cytotoxicity assay, such as the MTT or LDH release assay, against a panel of representative cancer and non-cancer cell lines.[12]

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of high-quality, reproducible data, the following detailed protocols are provided for key assays in the proposed screening cascade.

Protocol 1: Broad Kinase Selectivity Profiling (Biochemical Assay)

This protocol outlines a typical radiometric or mobility shift-based biochemical assay for assessing kinase inhibition.

Methodology:

  • Compound Preparation: Prepare a stock solution of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid in 100% DMSO. Create a serial dilution series to achieve the desired final assay concentrations.

  • Assay Reaction:

    • In a suitable microplate, combine the kinase, a specific peptide substrate, and ATP.

    • Add the test compound at various concentrations. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

    • Initiate the kinase reaction by adding a solution containing [γ-³³P]ATP (for radiometric assays) or unlabeled ATP (for mobility shift assays).

    • Incubate the plate at a controlled temperature (typically 30°C) for a predetermined time.

  • Detection:

    • Radiometric Assay: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Measure the incorporated radioactivity using a scintillation counter.

    • Mobility Shift Assay: Stop the reaction and analyze the sample using a microfluidic capillary electrophoresis system to separate the phosphorylated and unphosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known reference inhibitor for each kinase serves as a positive control, validating the assay's performance. The Z'-factor, a statistical measure of assay quality, should be calculated and be >0.5 for a robust assay.

Protocol 2: GPCR Binding Assay (Radioligand Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for a panel of GPCRs.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a specific radioligand for the target GPCR, and the test compound at various concentrations.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Self-Validation: The clear differentiation between total and non-specific binding is a key indicator of a successful assay. The affinity of the known unlabeled ligand should be consistent with historical data.

Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT assay to assess the effect of the compound on cell viability.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve.

Self-Validation: The absorbance of the untreated control wells should be robust and consistent. A known cytotoxic compound can be included as a positive control.

Data Interpretation and Presentation

A systematic approach to data analysis and visualization is crucial for extracting meaningful insights from the selectivity profiling data.

Quantifying Selectivity

Several metrics can be used to quantify the selectivity of a compound. A simple and widely used method is the Selectivity Score , which is the ratio of the IC50 or Ki value for an off-target to that of the primary target. A higher selectivity score indicates greater selectivity.

More advanced metrics like the Selectivity Entropy can also be employed to provide a single value that represents the broadness of a compound's activity across a panel.[13] A lower entropy score signifies a more selective compound.[13]

Visualizing the Selectivity Profile
  • Heatmaps: A heatmap is an effective way to visualize the activity of the compound across a large panel of targets.[14] The color intensity can represent the percent inhibition or the potency (IC50/Ki).

  • Kinome Tree Maps: For kinase profiling data, a kinome tree map provides a visually intuitive representation of the compound's selectivity across the entire kinome.

  • Bar Charts and Dose-Response Curves: These are essential for presenting detailed data for key on- and off-targets.

Data Summary Tables

The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.

Table 1: Proposed Kinase Selectivity Profile of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Kinase TargetIC50 (nM)Percent Inhibition @ 1µM
Primary Target X ValueValue
Off-Target Kinase AValueValue
Off-Target Kinase BValueValue
.........

Table 2: Proposed GPCR and Off-Target Liability Profile

TargetAssay TypeKi (nM)Percent Inhibition @ 10µM
GPCR Target ARadioligand BindingValueValue
hERGIon ChannelValueValue
CYP3A4EnzymeValueValue
............

Table 3: Proposed Cytotoxicity Profile

Cell LineCell TypeIC50 (µM)
Cell Line 1CancerValue
Cell Line 2CancerValue
Cell Line 3Non-cancerValue
.........

Visualizing the Workflow

A clear workflow diagram can help researchers understand the proposed experimental strategy.

G cluster_2 Data Analysis & Interpretation A Kinase Panel Screen (>100 kinases) E Determine IC50 / Ki Values A->E B GPCR Panel Screen (~50 receptors) B->E C Safety Panel Screen (~44 targets) C->E D Cytotoxicity Assays (Cancer & Normal Cells) D->E F Calculate Selectivity Scores E->F G Visualize Data (Heatmaps, Tree Maps) F->G

Caption: Proposed workflow for assessing the selectivity profile.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for assessing the selectivity profile of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid. By following this tiered approach, researchers can systematically build a detailed understanding of the compound's biological activities, identify its primary target(s), and uncover potential off-target liabilities. The resulting data will be crucial for guiding further drug development efforts, including lead optimization and preclinical safety assessment. The ultimate goal is to generate a highly selective compound with a well-defined mechanism of action and a favorable safety profile, thereby increasing its potential for successful clinical translation.[2]

References

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  • Bose, P. (2022, March 4). Improving Selectivity in Drug Design. AZoLifeSciences.
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Comparative

Independent verification of the reported properties of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Introduction To the researchers, medicinal chemists, and drug development professionals exploring novel heterocyclic scaffolds, 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid presents a compelling, yet spar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

To the researchers, medicinal chemists, and drug development professionals exploring novel heterocyclic scaffolds, 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid presents a compelling, yet sparsely documented, molecular architecture. This guide addresses the critical gap in the scientific literature by providing a comprehensive framework for the independent verification and characterization of its properties. Publicly available data is largely confined to supplier catalogues, listing basic identifiers such as CAS No. 18510-65-1, a molecular formula of C₉H₇N₃O₄, and a molecular weight of approximately 221.17 g/mol .[1] Notably, the compound is also referenced under alternative names like "4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzoic acid" (CAS No. 52203-73-3), suggesting the potential for tautomerism involving the dione moiety, a crucial aspect for analytical characterization.[2]

This document moves beyond a simple recitation of known facts. Instead, it serves as a practical, in-depth guide for any scientist who has synthesized or procured this compound and seeks to establish a robust, verifiable profile of its physicochemical and potential biological properties. We will outline a logical, multi-step experimental workflow, provide detailed protocols, and compare the target molecule's structural motifs to better-characterized alternatives to contextualize its potential applications.

Structural and Physicochemical Characterization Workflow

A foundational step in evaluating any novel compound is the unambiguous confirmation of its identity, purity, and fundamental physicochemical properties. The following workflow is designed to build a comprehensive and reliable data package.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Physicochemical Properties cluster_2 Phase 3: Biological Screening Purity Purity Assessment (HPLC) Identity Structural Confirmation (NMR, MS) Purity->Identity Pure Sample for Analysis Solubility Solubility Profiling Identity->Solubility Verified Structure Thermal Thermal Analysis (DSC/TGA) Solubility->Thermal pKa pKa Determination Thermal->pKa Anticancer Anticancer Assays pKa->Anticancer Characterized Compound Antimicrobial Antimicrobial Screening Enzyme Enzyme Inhibition Assays

Caption: Proposed workflow for the comprehensive characterization of the title compound.

Part 1: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Rationale: Before any detailed characterization, establishing the purity of the sample is paramount to ensure that observed properties are intrinsic to the compound and not due to impurities. Reversed-phase HPLC is the industry-standard method for quantifying the purity of small organic molecules.[3][4]

Experimental Protocol:

  • System Preparation: Utilize a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV detector, and an autosampler.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • All solvents should be HPLC grade and degassed prior to use.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL. Perform serial dilutions to create working solutions (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan across a range (e.g., 210-400 nm) to determine the optimal wavelength for detection; 254 nm is a common starting point for aromatic compounds.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B (re-equilibration)

  • Data Analysis: Calculate the purity by the area percentage method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A sample is generally considered pure for further testing if it is >95%.[5]

Part 2: Structural Confirmation

Rationale: Mass spectrometry (MS) confirms the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise atomic arrangement, confirming the chemical structure and addressing potential tautomerism.

A. High-Resolution Mass Spectrometry (HRMS)

  • Technique: Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Infuse a dilute solution (1-5 µg/mL) of the compound in methanol or acetonitrile directly into the mass spectrometer.

  • Analysis: Operate in both positive and negative ion modes.

    • Expected [M+H]⁺ (Positive Ion Mode): C₉H₈N₃O₄⁺, Calculated m/z = 222.0458.

    • Expected [M-H]⁻ (Negative Ion Mode): C₉H₆N₃O₄⁻, Calculated m/z = 220.0313.

    • Causality: The high mass accuracy (<5 ppm) of HRMS provides strong evidence for the elemental composition, distinguishing it from other potential formulas.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) due to the presence of exchangeable protons (acidic COOH and amide N-H).

  • ¹H NMR Spectroscopy:

    • Expected Signals: Look for distinct signals corresponding to the aromatic protons on the benzoic acid ring (likely two doublets in the 7.5-8.5 ppm region) and one or two broad signals for the exchangeable N-H protons of the triazine ring. The carboxylic acid proton will likely appear as a very broad singlet at a high chemical shift (>12 ppm).

  • ¹³C NMR Spectroscopy:

    • Expected Signals: Identify signals for the two carbonyl carbons (C=O) in the 150-170 ppm range, the carboxylic acid carbonyl (~165-175 ppm), and the aromatic carbons.

  • 2D NMR (HSQC/HMBC):

    • Rationale: These experiments are crucial for definitive assignment. An HSQC experiment correlates protons to their directly attached carbons. An HMBC experiment reveals long-range (2-3 bond) correlations, which can definitively link the benzoic acid moiety to the triazine ring and establish the connectivity within the heterocyclic system.[6] This is particularly important for distinguishing between the N2 and N4 isomers of the triazine ring.

Part 3: Physicochemical Property Determination

A. Solubility Profiling

Rationale: Understanding a compound's solubility is fundamental for its formulation in biological assays and potential therapeutic applications.

Experimental Protocol (Shake-Flask Method):

  • Prepare saturated solutions by adding an excess of the compound to various solvents of interest (e.g., water, PBS pH 7.4, DMSO, ethanol) in sealed vials.[1][7]

  • Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration using a pre-established HPLC calibration curve.

B. Thermal Analysis

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, decomposition temperature, and thermal stability.

  • DSC: Heat a small sample (2-5 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The sharp endothermic peak will indicate the melting point.

  • TGA: Heat a sample under similar conditions to monitor mass loss as a function of temperature, indicating the onset of thermal decomposition.

Comparison with Structurally Related Alternatives

The biological potential of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid can be inferred by examining compounds with similar structural motifs. The 1,2,4-triazine and 1,2,4-triazole cores are well-established "privileged structures" in medicinal chemistry, known for a wide range of biological activities.[8][9]

Compound/Class Core Structure Reported Biological Activities Key Structural Difference from Target Reference
Target Compound 1,2,4-Triazine-3,5-dioneTo be determined--
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids 1,2,4-TriazoleAnticancer (inhibits proliferation of MCF-7 and HCT-116 cells)Aromatic triazole ring instead of a saturated dione ring.[10][11]
s-Triazine Derivatives 1,3,5-Triazine (s-Triazine)Anticancer, Antiviral, Antimicrobial, Antimalarial.[12][13]Isomeric triazine ring (symmetrical).[12][13]
Deferasirox 1,2,4-TriazoleIron ChelatorBis-hydroxyphenyl substituted triazole; lacks the dione functionality.[3]
Sitagliptin TriazolopiperazineDPP-IV inhibitor (Anti-diabetic)Fused, non-aromatic triazole ring system; lacks the benzoic acid moiety.[10]

Expert Insight: The presence of the benzoic acid moiety suggests that the molecule could act as a ligand for receptors or enzymes that recognize carboxylate groups. The triazine-dione ring, with its hydrogen bond donors and acceptors, is a versatile pharmacophore. Hybrids of the closely related 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold have shown potent anticancer activity, making oncology a primary and logical area for initial biological screening of our target compound.[10][11]

Proposed Biological Evaluation Framework

Based on the analysis of related structures, a tiered screening approach is recommended to efficiently probe the biological potential of the title compound.

G cluster_0 Primary Screening cluster_1 Secondary Screening (If Primary is Active) cluster_2 Broad Spectrum Screening A Anticancer Cell Viability MCF-7 (Breast) HCT-116 (Colon) A549 (Lung) B Mechanism of Action Apoptosis Assay (Annexin V) Enzyme Inhibition (e.g., Kinases, HDACs) A->B Hit Identification C Antimicrobial Activity Gram-positive (S. aureus) Gram-negative (E. coli) A->C Parallel Investigation

Caption: Tiered strategy for the initial biological evaluation of the title compound.

Protocol: Anticancer Cell Viability Assay (MTT Assay)

Rationale: This is a standard, high-throughput colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The selection of breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines is based on the activities reported for analogous triazole and triazine compounds.[8][10]

  • Cell Culture: Culture MCF-7, HCT-116, and A549 cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10 mM stock solution of the title compound in DMSO. Create a series of 2-fold dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with the media containing the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Conclusion

4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid is a molecule of interest at the intersection of several pharmacologically relevant scaffolds. While its properties are not yet established in peer-reviewed literature, this guide provides a robust, scientifically-grounded framework for its complete characterization. By systematically applying the detailed protocols for purity assessment, structural verification, physicochemical profiling, and tiered biological screening, researchers can generate the high-quality, reproducible data necessary to unlock the potential of this novel compound. This self-validating system of experimentation ensures that any findings will be built on a foundation of trustworthiness and technical accuracy, paving the way for its potential application in drug discovery and development.

References

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  • ResearchGate. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties | Request PDF. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is a critical, final step that ensures the safety of labor...

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (CAS No. 18510-65-1), a compound whose specific hazard profile is not extensively documented. In the absence of a comprehensive Safety Data Sheet (SDS), we will proceed with the utmost caution, adhering to the principle of treating unknown substances as potentially hazardous.

This document is structured to provide clear, actionable guidance rooted in established safety protocols from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), ensuring a self-validating and trustworthy procedure.

Part 1: Hazard Assessment and Initial Precautions

Given the lack of specific toxicological data for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, a conservative approach to its handling and disposal is mandatory. The molecule combines a benzoic acid moiety with a triazine heterocyclic system. Structurally similar compounds, such as other triazole-containing benzoic acids, have been identified as potential skin and eye irritants.[1][2] Benzoic acid itself can cause serious eye damage and skin irritation.[3][4][5] Therefore, we must assume this compound presents similar, if not greater, hazards.

Assumed Hazard Profile:

  • Eye Irritant: Potential for serious eye irritation or damage.

  • Skin Irritant: Potential to cause skin irritation upon contact.

  • Respiratory Irritant: As a solid powder, inhalation may cause respiratory tract irritation.

  • Environmental Hazard: The environmental fate is unknown; therefore, it should not be released into the environment.[1]

Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, all personnel must be equipped with the appropriate PPE. This serves as the primary defense against accidental exposure.[6][7]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.To protect against accidental splashes of solutions or contact with airborne solid particles. Assumed to be a severe eye irritant.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Check for and replace any damaged gloves immediately.To prevent skin contact. Nitrile offers good resistance to a broad range of chemicals.
Body Protection A standard laboratory coat, fully buttoned.To protect skin and personal clothing from contamination.
Respiratory If handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is required.To prevent inhalation of fine particles which may cause respiratory irritation. All solid waste handling should ideally occur within a fume hood.[6]
Engineering Controls

All handling of solid 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid and the initial preparation of its waste solution should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure the fume hood has a current inspection sticker and is functioning correctly.

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to comply with general laboratory hazardous waste guidelines as stipulated by institutions and regulatory bodies.[8][9][10][11] Hazardous wastes must not be discharged to the sewer or disposed of in regular trash.[9][10]

Segregation and Containerization

Proper segregation of chemical waste is fundamental to laboratory safety to prevent dangerous reactions.[8][11]

  • Designate a Waste Container: Select a clearly labeled, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must have a secure screw-top cap.[11]

  • Labeling: Immediately label the container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid"

    • The concentration (if in solution).

    • The primary hazards (e.g., "Irritant," "Handle with Caution").

    • The date the first waste was added.

    • The name of the principal investigator or laboratory group.

  • Incompatibility: This compound is an acid. Do NOT mix this waste stream with:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide).[11]

    • Cyanides or sulfides, as this could generate toxic gases.[8][11]

    • Oxidizers.

    • Reactive metals.

Disposal of Solid Waste
  • Collection: Carefully sweep or scrape residual solid material into the designated hazardous waste container using non-sparking tools. Avoid generating dust.

  • Contaminated Materials: Any materials grossly contaminated with the solid compound (e.g., weigh boats, contaminated paper towels, gloves) should also be placed in this container.

  • Storage: Keep the solid waste container securely closed at all times except when adding waste.[9][10] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12]

Disposal of Solutions
  • Collection: Pour aqueous or organic solvent solutions containing the compound directly into a designated liquid hazardous waste container. Use a funnel to prevent spills.

  • Segregation: Maintain separate waste streams for halogenated and non-halogenated solvents if required by your institution's waste management program.

  • pH Consideration: As this is a benzoic acid derivative, solutions will be acidic. Do not attempt to neutralize the waste unless it is part of a specific, approved laboratory procedure. Neutralization can generate heat and is best left to trained waste management professionals.

  • Storage: The liquid waste container must be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.[10] Like the solid waste, it must be stored in the SAA with the cap securely fastened.[11]

Disposal of Empty Containers

An empty container that held 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid must be managed as hazardous waste unless properly decontaminated.[9][10]

  • Triple Rinsing: To decontaminate the container, perform a triple rinse.[9]

    • Add a small amount of a suitable solvent (one that readily dissolves the compound, such as methanol or ethanol) to the container, equal to about 5-10% of the container's volume.

    • Securely cap and shake the container to rinse all interior surfaces.

    • Pour the rinse solvent (now considered "rinseate") into the appropriate liquid hazardous waste container.

    • Repeat this process two more times.

  • Final Disposal: After the third rinse, allow the container to air dry in a fume hood. The labels must be completely defaced or removed.[9][10] The container can then be disposed of in the regular trash or glass disposal bin, depending on the material.

Part 3: Spill Management and Emergency Procedures

Accidents can happen, and a clear, pre-defined emergency plan is essential for mitigating risks.[6]

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.

    • Clean the spill area with a damp cloth, and place the cloth in the hazardous waste container.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Contain the spill with absorbent pads or sand.

    • Once absorbed, carefully transfer the contaminated material into the hazardous waste container.

    • Wipe the area with a solvent-moistened cloth (appropriate for the solution) and place it in the waste container.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.

    • Prevent entry into the affected area.

Part 4: Final Waste Pickup and Compliance

The final step is to arrange for the pickup of the hazardous waste by your institution's EHS department or a licensed contractor.

  • Container Fullness: Do not overfill containers. Leave at least one inch of headspace in liquid containers to allow for expansion.[11]

  • Pickup Request: Once a container is full, or if it has been accumulating for a specified time limit (often 6-12 months), submit a waste pickup request through the proper institutional channels.[11][12]

  • Regulatory Framework: All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) as implemented by the EPA, along with any state and local regulations.[13][14] Your institution's EHS office is the primary resource for ensuring compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid and associated materials.

DisposalWorkflow Disposal Workflow for 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid cluster_waste_type Identify Waste Form cluster_solid_proc Solid Waste Protocol cluster_liquid_proc Liquid Waste Protocol cluster_container_proc Container Decontamination cluster_final_disposal Final Disposition Waste Waste Generated Solid Solid Compound / Contaminated PPE Waste->Solid Solid Liquid Solution Containing Compound Waste->Liquid Liquid Container Empty Stock Container Waste->Container Empty Solid_HW Place in Labeled Solid Hazardous Waste Container Solid->Solid_HW Liquid_HW Pour into Labeled Liquid Hazardous Waste Container (in Secondary Containment) Liquid->Liquid_HW Triple_Rinse Triple Rinse with Appropriate Solvent Container->Triple_Rinse SAA Store Waste Containers in Satellite Accumulation Area (SAA) Solid_HW->SAA Liquid_HW->SAA Rinseate Collect Rinseate in Liquid Hazardous Waste Container Triple_Rinse->Rinseate Deface_Label Deface Original Label Triple_Rinse->Deface_Label Rinseate->SAA Trash Dispose of Container in Regular Trash/Glass Bin Deface_Label->Trash Pickup Request Pickup by Environmental Health & Safety (EHS) SAA->Pickup

Caption: Decision workflow for segregating and disposing of different waste forms.

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Handling

Personal protective equipment for handling 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

Comprehensive Safety and Handling Guide: 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-(3,5-Dioxo-4,5-...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid

This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid (CAS No. 934631-86-4). As a compound integrating both a triazine heterocycle and a benzoic acid functional group, a rigorous and informed approach to safety is paramount. This document is structured to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and experimental integrity.

Hazard Assessment and Chemical Profile
  • Benzoic Acid Moiety : Benzoic acid and its derivatives are known to be irritants.[1] Contact can irritate the skin, causing redness and a burning sensation.[1] It can also cause serious eye irritation, potentially leading to damage.[2][3] Inhalation of dust can lead to irritation of the nose, throat, and lungs.[1]

  • Triazine Moiety : Triazine compounds are generally considered mild skin irritants but can be highly irritating to the eyes.[4] Some triazine derivatives are also recognized as potential respiratory irritants. For instance, a structurally related compound, 4-(1H-1,2,3-triazol-1-yl)benzoic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[5]

Given this composite profile, it is prudent to treat 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid as a substance that is, at a minimum, a skin, eye, and respiratory tract irritant. All handling procedures must be designed to prevent direct contact and aerosol generation.

Personal Protective Equipment (PPE): A Multi-layered Defense

A risk-based approach to PPE selection is critical. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Safety glasses with side shieldsNitrile or butyl rubber glovesStandard lab coatN95 dusk mask (if not in a ventilated enclosure)
Solution Preparation & Transfers Chemical splash gogglesNitrile or butyl rubber glovesChemical-resistant lab coat or apronNot generally required if performed in a fume hood
Large-Scale Operations (>10g) or Potential for Splashing Face shield worn over chemical splash goggles[6][7]Butyl rubber or Silver Shield® glovesAcid-resistant suit or coveralls (e.g., Tychem®)[6][8]Full-face respirator with acid gas cartridges[6]
Spill Cleanup Face shield worn over chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant coveralls and boots[7]Full-face respirator with multi-sorbent cartridges[8]

Causality Behind PPE Choices:

  • Eye Protection : The high potential for eye irritation from both triazine and acidic compounds necessitates, at a minimum, chemical splash goggles.[7] A face shield provides an essential secondary barrier against splashes during higher-risk activities.[6][7]

  • Hand Protection : Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact.[6][9] For prolonged contact or when handling larger quantities, butyl rubber gloves provide superior protection against a broader spectrum of chemicals, including strong acids.[6]

  • Respiratory Protection : Since the compound is a solid, the primary respiratory hazard arises from inhaling dust particles. An N95 mask is effective for low-level dust exposure.[6] For situations with a higher risk of aerosolization or when handling the compound outside of a ventilated enclosure, a respirator with appropriate cartridges is necessary to protect against both particulates and potential acid vapors.[6]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring safe handling throughout the chemical's lifecycle in the laboratory.

Chemical Handling Workflow cluster_pre Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Receipt Receipt Storage Storage Receipt->Storage Inspect & Log Risk_Assessment Risk Assessment & PPE Selection Storage->Risk_Assessment Before Use Weighing Weighing Risk_Assessment->Weighing Execute Plan Dissolution Dissolution Weighing->Dissolution Reaction Reaction Dissolution->Reaction Decontamination Decontamination Reaction->Decontamination Post-Experiment Waste_Disposal Waste Disposal Decontamination->Waste_Disposal

Caption: Workflow for handling 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid.

Step-by-Step Protocol:

  • Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[3] The container should be kept tightly closed.[10]

  • Pre-Handling Preparation : Before any manipulation, conduct a pre-task hazard analysis. Ensure that the designated work area, typically a certified chemical fume hood, is clean and uncluttered. Assemble all necessary PPE and spill cleanup materials.

  • Handling the Compound :

    • Always handle this solid compound within a chemical fume hood to minimize inhalation exposure.

    • When weighing, use a spatula to gently transfer the material to avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly.

    • Avoid contact with skin and eyes.[11] If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]

  • Decontamination : After handling, decontaminate all surfaces, glassware, and equipment. Wipe down the work area in the fume hood. Remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly with soap and water.[11]

Disposal Plan: Responsible Waste Management

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Solid Waste : Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, wipes, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste : Unused solutions should be collected in a designated hazardous waste container. Do not pour this chemical down the drain.[11]

  • Disposal Method : The preferred method of disposal is to use a licensed professional waste disposal service. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[11]

Emergency Procedures: Spill and Exposure Management

Spill Response:

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : Wearing appropriate PPE, pick up and arrange disposal without creating dust.[11] Sweep up the solid material and place it in a suitable, closed container for disposal.[11]

  • Clean : Clean the spill area with soap and water.

First Aid:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact : Immediately wash off with soap and plenty of water.[11] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[12]

  • Inhalation : Move the person into fresh air.[11] If not breathing, give artificial respiration. Consult a physician.[11]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][10]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 4-(3,5-Dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)benzoic acid, fostering a secure and productive research environment.

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